molecular formula C9H10N2 B1295337 2,7-Dimethylimidazo[1,2-a]pyridine CAS No. 3268-61-9

2,7-Dimethylimidazo[1,2-a]pyridine

Katalognummer: B1295337
CAS-Nummer: 3268-61-9
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: GYCGFNPVXKJNTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,7-Dimethylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCGFNPVXKJNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186350
Record name 2,7-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3268-61-9
Record name 2,7-Dimethylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2,7-Dimethylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-Dimethylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-recognized privileged structure due to its prevalence in a variety of biologically active compounds. This document outlines a representative synthetic protocol based on the classical Tschitschibabin reaction followed by cyclization. It further details the expected physicochemical and spectral properties of the target molecule, supported by data from analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel imidazo[1,2-a]pyridine derivatives.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural framework and diverse pharmacological activities make them attractive scaffolds for the design and development of new therapeutic agents. Derivatives of this core have demonstrated a wide range of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The 2,7-dimethyl substituted analog, this compound, represents a specific derivative with potential for further investigation and functionalization in drug discovery programs.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process: the synthesis of the precursor 4-methyl-2-aminopyridine, followed by its cyclization with an α-haloketone. A well-established method for the synthesis of substituted pyridines is the Tschitschibabin pyridine synthesis.

Representative Synthetic Protocol

The following protocol is a representative procedure based on established methodologies for the synthesis of imidazo[1,2-a]pyridines.

Step 1: Synthesis of 4-Methyl-2-aminopyridine (Not detailed in search results)

The precursor, 4-methyl-2-aminopyridine, can be synthesized via various methods, including the Tschitschibabin reaction of 4-methylpyridine. For the purpose of this guide, we will assume the availability of this starting material.

Step 2: Synthesis of this compound

This step involves the reaction of 4-methyl-2-aminopyridine with chloroacetone.

  • Materials:

    • 4-Methyl-2-aminopyridine

    • Chloroacetone

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-methyl-2-aminopyridine (1.0 eq) in ethanol.

    • Add sodium bicarbonate (2.0 eq) to the solution.

    • To this stirred suspension, add chloroacetone (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Expected Yield: Yields for this specific reaction are not detailed in the provided search results, but are typically moderate to high for analogous reactions.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical and spectroscopic data for this compound. Where specific experimental data is unavailable, predicted values based on the structure and data from similar compounds are provided.

PropertyData
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
CAS Number 3268-61-9
Appearance Expected to be a solid at room temperature.
Melting Point Not explicitly found for this compound. The related 2-methylimidazo[1,2-a]pyridine has a melting point of 36.0-45.0 °C.
¹H NMR (Predicted)Peaks corresponding to aromatic protons on the pyridine and imidazole rings, and singlets for the two methyl groups.
¹³C NMR (Predicted)Signals for the carbon atoms of the fused ring system and the two methyl groups.
Mass Spectrum (EI) Molecular ion peak (M⁺) expected at m/z = 146.
FT-IR (Predicted)Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the heterocyclic core.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹³C NMR: Use the same sample prepared for ¹H NMR. Record the spectrum on a 100 MHz or 125 MHz NMR spectrometer.

Mass Spectrometry (MS)
  • Electron Ionization (EI): Introduce a sample of the compound into an EI mass spectrometer. The resulting spectrum should display the molecular ion peak and characteristic fragmentation patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a suitable solvent. Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Methyl-2-aminopyridine 4-Methyl-2-aminopyridine Reaction_Vessel Reaction in Ethanol with NaHCO3 at Reflux 4-Methyl-2-aminopyridine->Reaction_Vessel Chloroacetone Chloroacetone Chloroacetone->Reaction_Vessel Workup Solvent Removal Extraction Drying Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The following diagram illustrates the plausible reaction mechanism for the cyclization step.

G Start 4-Methyl-2-aminopyridine + Chloroacetone Intermediate1 N-alkylation Start->Intermediate1 SN2 Reaction Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Nucleophilic Attack Dehydration Dehydration Intermediate2->Dehydration Elimination of H2O Product This compound Dehydration->Product

Caption: Plausible reaction mechanism for the formation of the imidazo[1,2-a]pyridine ring.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a specific, detailed experimental protocol and complete characterization data for this exact molecule were not found in the surveyed literature, this guide presents a robust, representative procedure and expected analytical data based on well-established chemical principles and data from closely related analogs. This information serves as a valuable starting point for researchers and professionals in the field of drug development to synthesize, characterize, and further explore the potential applications of this and other novel imidazo[1,2-a]pyridine derivatives. Further experimental work is encouraged to establish the specific reaction yields, precise spectral data, and to elucidate the biological activity profile of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. Molecules within this class have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis and characterization, and an examination of its role within relevant biological signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on the imidazo[1,2-a]pyridine core.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for guiding drug design and development processes. While experimental data for this specific molecule is limited, the following table summarizes key identifiers and predicted properties.

PropertyValueCitation(s)
Molecular Formula C₉H₁₀N₂[1][2][3]
Molecular Weight 146.19 g/mol [1][2][3]
CAS Number 3268-61-9[1][3][4]
Density (Predicted) 1.09 ± 0.1 g/cm³[1]
pKa (Predicted) 7.94 ± 0.50[1]
LogP (Predicted) 2.5[5]
Melting Point Data not available
Boiling Point Data not available
Solubility Sparingly soluble in water (predicted for analogs)[6]

Note: Many of the quantitative physicochemical properties for this compound are predicted values due to a lack of extensive experimental data in publicly available literature. These predictions are based on computational models.

Experimental Protocols

Synthesis of this compound

The most common and established method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[7][8]

Reaction Scheme:

  • Reactants: 4-Methyl-2-aminopyridine and Chloroacetone

  • Product: this compound

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-methyl-2-aminopyridine in a suitable solvent such as ethanol or acetone.

  • Addition of α-haloketone: To the stirred solution, add 1.1 equivalents of chloroacetone dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Methyl-2-aminopyridine Step1 Dissolve in Ethanol Reactant1->Step1 Reactant2 Chloroacetone Reactant2->Step1 Step2 Reflux (4-6h) Step1->Step2 Step3 Neutralize (NaHCO3) Step2->Step3 Step4 Extract (Ethyl Acetate) Step3->Step4 Step5 Purify (Column Chromatography) Step4->Step5 Product This compound Step5->Product

A generalized workflow for the synthesis of this compound.
Characterization

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as singlets corresponding to the two methyl groups. The chemical shifts and coupling constants of the aromatic protons are characteristic of the imidazo[1,2-a]pyridine core.[9][10]

    • ¹³C NMR: The carbon NMR spectrum will show signals for the nine unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system and the carbons of the two methyl groups.[8][10]

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (146.19 g/mol ).[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.[8]

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities. Derivatives of this scaffold have been extensively investigated as potential therapeutic agents, particularly in oncology.

Anticancer Activity and the AKT/mTOR Pathway

Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess potent anticancer properties. One of the key mechanisms underlying this activity is the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a common feature in many types of cancer.

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT (also known as protein kinase B). Activated AKT then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth.

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K or AKT itself. By blocking this pathway, these compounds can effectively halt uncontrolled cell proliferation and induce apoptosis (programmed cell death) in cancer cells.

AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation IMP This compound (or derivative) IMP->AKT inhibits

Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a member of a pharmacologically significant class of compounds. While specific experimental data on its physicochemical properties are not extensively documented, its synthesis and characterization can be achieved through established chemical procedures. The broader class of imidazo[1,2-a]pyridines has shown significant promise as anticancer agents, largely through the modulation of critical signaling pathways such as the AKT/mTOR cascade. Further investigation into this and other specific derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to build upon in their exploration of this promising chemical scaffold.

References

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 3268-61-9 has been associated with both 2,7-Dimethylimidazo[1,2-a]pyridine and 2-Amino-5-bromo-4-methylpyridine in various chemical databases. This guide focuses on 2-Amino-5-bromo-4-methylpyridine (CAS Number: 98198-48-2) due to the extensive availability of technical data and its relevance to pharmaceutical research and development.

Core Molecular Data

2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring an amino group, a bromine atom, and a methyl group, provides multiple reactive sites for the synthesis of complex molecules.[2] This compound is particularly valuable as an intermediate in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromo-4-methylpyridine is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
CAS Number 98198-48-2[2]
Appearance Very pale cream to light brown powder/solid[3]
Melting Point 148-151 °C
Topological Polar Surface Area 38.9 Ų[4]
InChI Key JDNCMHOKWINDKI-UHFFFAOYSA-N
SMILES Cc1cc(N)ncc1Br
Safety and Handling

2-Amino-5-bromo-4-methylpyridine is classified as an irritant. The following GHS hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of 2-Amino-5-bromo-4-methylpyridine.

1H NMR Spectroscopy

The 1H NMR spectrum provides insight into the proton environments within the molecule. The following data was reported in CDCl₃.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.078Singlet1HH-6 (Pyridine)
6.406Singlet1HH-3 (Pyridine)
4.481Singlet2H-NH₂ (Amino)
2.277Singlet3H-CH₃ (Methyl)
Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.[2]

m/z ValueIonDescription
188[M+H]⁺Protonated molecular ion
186/188[M]⁺˙Molecular ion exhibiting the characteristic 1:1 isotopic pattern for bromine.
Infrared (IR) Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in 2-Amino-5-bromo-4-methylpyridine.[5] The analysis is typically performed on a solid sample using the KBr pellet method.[5]

Vibrational ModeAssignment
NH₂ stretchingAsymmetric and symmetric vibrations of the amino group.
CH₃ stretchingAsymmetric and symmetric vibrations of the methyl group.
C-H stretchingAromatic C-H stretching of the pyridine ring.
C=C and C=N stretchingRing stretching vibrations of the pyridine core.
NH₂ bendingScissoring vibration of the amino group.
CH₃ bendingAsymmetric and symmetric bending of the methyl group.
C-Br stretchingStretching vibration of the carbon-bromine bond.

Experimental Protocols

Synthesis of 2-Amino-5-bromo-4-methylpyridine

The synthesis of 2-Amino-5-bromo-4-methylpyridine is achieved through the regioselective bromination of 2-Amino-4-methylpyridine using N-bromosuccinimide (NBS) as the brominating agent.[2] This method is known for its high yield and selectivity, minimizing the formation of isomeric by-products.[2]

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, ensuring the temperature is maintained at 0-5 °C.

  • Reaction: After the complete addition of the NBS solution, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Pour the reaction mixture into water. This will cause a brown solid to precipitate.

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with water.

  • Purification: Wash the dried brown solid with 164 ml of acetonitrile to remove impurities.

  • Final Product: Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine. The expected yield is approximately 80%.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy (KBr Pellet Method): [5]

  • Grind approximately 1-2 mg of the 2-Amino-5-bromo-4-methylpyridine sample with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[5]

  • Press the mixture into a transparent pellet using a hydraulic press.[5]

  • Record the FT-IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Co-add 32 or 64 scans to improve the signal-to-noise ratio.[5]

  • Perform a background correction using a pure KBr pellet.[5]

FT-Raman Spectroscopy: [5]

  • Place the solid, powdered sample into a suitable holder (e.g., aluminum cup or glass capillary).[5]

  • Acquire the FT-Raman spectrum using a spectrometer with a Nd:YAG laser (1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.[5]

Role in Drug Development and Signaling Pathways

2-Amino-5-bromo-4-methylpyridine is a crucial building block for the synthesis of kinase inhibitors, a class of targeted cancer therapy drugs. The unique arrangement of its functional groups allows for diverse chemical modifications, making it a versatile scaffold for developing potent and selective inhibitors.

One significant application is in the development of inhibitors for Polo-like kinase 4 (PLK4). PLK4 is a key regulator of centriole duplication, a process essential for proper cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which contributes to tumor growth. Therefore, inhibiting PLK4 is a promising therapeutic strategy.

Derivatives of 2-Amino-5-bromo-4-methylpyridine can be designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they block the binding of ATP, thereby inhibiting the kinase activity of PLK4 and disrupting the downstream signaling cascade that controls centriole duplication. The inhibition of PLK4 in cancer cells can lead to the suppression of centriole duplication, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Visualizations

Synthesis Workflow

G Synthesis of 2-Amino-5-bromo-4-methylpyridine cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Purification A Dissolve 2-Amino-4-methylpyridine in DMF B Cool solution in ice bath A->B D Dropwise addition of NBS solution B->D C Prepare NBS solution in DMF C->D E Stir at 20°C for 8-10 hours D->E F Monitor reaction by TLC E->F G Pour into water to precipitate solid F->G H Filter and wash with water G->H I Wash solid with acetonitrile H->I J Filter and dry I->J K 2-Amino-5-bromo-4-methylpyridine (Final Product) J->K

Caption: Experimental workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.

PLK4 Inhibition Signaling Pathway

G Conceptual Signaling Pathway of PLK4 Inhibition cluster_0 PLK4 Kinase Activity cluster_1 Cellular Process cluster_2 Therapeutic Outcome PLK4 PLK4 Enzyme PLK4_Substrate Downstream Substrates PLK4->PLK4_Substrate Phosphorylation Inhibition_CD Inhibition of Centriole Duplication ATP ATP ATP->PLK4 Centriole_Dup Centriole Duplication PLK4_Substrate->Centriole_Dup Cell_Cycle Cell Cycle Progression Centriole_Dup->Cell_Cycle Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor 2-Amino-5-bromo-4-methylpyridine Derivative (Inhibitor) Inhibitor->PLK4 Binds to ATP pocket Inhibition_CD->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of the PLK4 signaling pathway by a 2-Amino-5-bromo-4-methylpyridine derivative.

References

The Multifaceted Biological Activities of 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-dimethylimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant anticancer, anti-inflammatory, antibacterial, and antiviral properties of its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/AKT/mTOR Pathway

A significant body of research highlights the role of these derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. Specific derivatives have been shown to inhibit key kinases within this cascade, leading to decreased phosphorylation of downstream targets and ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis | inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Derivative This compound Derivative Derivative->PI3K inhibits Derivative->AKT inhibits Derivative->mTORC1 inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition.
Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway. They can downregulate the expression of Wnt target genes like c-myc and cyclin D1, which are critical for cancer cell proliferation.

Wnt_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex | inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes activates Derivative This compound Derivative Derivative->BetaCatenin promotes degradation

Wnt/β-catenin Signaling Pathway Modulation.
Quantitative Anticancer Activity

The cytotoxic effects of various this compound derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound that inhibits 50% of a biological process.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[2]
IP-6HCC1937 (Breast Cancer)47.7[2]
IP-7HCC1937 (Breast Cancer)79.6[2]
Compound 16h HeLa (Cervical Cancer)11.26[3]
Compound 12c A549 (Lung Cancer)13.58[3]
Compound 12c MCF7 (Breast Cancer)7.28[3]
Compound 12c HCT116 (Colon Cancer)11.57[3]
Compound 3f K562 (Leukemia)42-57[4]
Compound 3f MCF-7 (Breast Cancer)44-72[4]
Compound 3f SaOS2 (Osteosarcoma)52.5-71.5[4]
Compound 3h HCT-15 (Colon Cancer)66.92[4]

Anti-inflammatory Activity: Downregulation of Inflammatory Mediators

Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the STAT3/NF-κB signaling pathway.

Inhibition of the STAT3/NF-κB Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in the inflammatory response. Their activation leads to the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. Certain this compound derivatives can suppress the activation of STAT3 and NF-κB, thereby reducing the production of inflammatory mediators.[5][6]

STAT3_NFkB_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates IKK IKK Receptor->IKK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to InflammatoryGenes Inflammatory Gene Expression (iNOS, COX-2) pSTAT3->InflammatoryGenes activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to NFkB->InflammatoryGenes activates Derivative This compound Derivative Derivative->STAT3 inhibits phosphorylation Derivative->NFkB inhibits activation

STAT3/NF-κB Signaling Pathway Inhibition.
Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes.

Compound IDTargetIC50 (µM)Reference
Compound 3f COX-121.8[4]
Compound 3f COX-29.2[4]
Compound B5 NF-κB6.5[7]

Antibacterial and Antiviral Activities

Beyond their effects on mammalian cells, this compound derivatives have also shown promise as antimicrobial and antiviral agents.

Antibacterial Activity

Several derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[8][9] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for antibacterial efficacy.

Compound IDBacterial StrainMIC (µg/mL)Reference
SM-IMP-02Klebsiella pneumoniae ATCC 43524.8[10]
SM-IMP-02Bacillus subtilis ATCC 60514.8[10]
DA-05Klebsiella pneumoniae ATCC 43524.8[10]
DA-05Bacillus subtilis ATCC 60514.8[10]
Compound 8 Staphylococcus aureus3.12[8]
Compound 5h Staphylococcus aureus (clinical strain)6.25[9]
Compound 5h Staphylococcus aureus (reference strain)3.125[9]
Compound 17d Various Bacteria0.5[11]
Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyridine derivatives has also been explored, with some compounds showing activity against viruses such as Herpes Simplex Virus Type-1 (HSV-1).[12][13] The 50% effective concentration (EC50) is used to quantify antiviral activity.

Compound IDVirusEC50 (µM)Reference
AM-57HSV-10.70[13]
ARA-04HSV-1~1[13]
ARA-05HSV-1~1[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

Experimental_Workflow Start Start: Compound Synthesis InVitro In Vitro Assays Start->InVitro Antimicrobial Antimicrobial Assays Start->Antimicrobial MTT MTT Assay (Cytotoxicity) InVitro->MTT WesternBlot Western Blot (Protein Expression) InVitro->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) InVitro->FlowCytometry KinaseAssay Kinase Assay (Enzyme Inhibition) InVitro->KinaseAssay ReporterAssay Luciferase Reporter Assay (Pathway Activity) InVitro->ReporterAssay DataAnalysis Data Analysis & SAR Studies MTT->DataAnalysis WesternBlot->DataAnalysis FlowCytometry->DataAnalysis KinaseAssay->DataAnalysis ReporterAssay->DataAnalysis MIC MIC Assay (Antibacterial) Antimicrobial->MIC PlaqueAssay Plaque Reduction Assay (Antiviral) Antimicrobial->PlaqueAssay MIC->DataAnalysis PlaqueAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

General Experimental Workflow.
MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Flow Cytometry for Cell Cycle Analysis

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. For cell cycle analysis, a fluorescent dye that binds to DNA, such as propidium iodide (PI), is used to quantify the DNA content of individual cells.

Protocol:

  • Cell Preparation: Harvest treated and untreated cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology and inflammation, with emerging applications in infectious diseases. The provided data and experimental protocols offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.

References

The Allure of Light: A Technical Guide to the Photophysical Properties of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing photophysical properties. This technical guide delves into the core photophysical characteristics of substituted imidazo[1,2-a]pyridines, offering a comprehensive resource for researchers leveraging these compounds in drug discovery, bioimaging, and optoelectronics. The inherent fluorescence of this heterocyclic system, which can be finely tuned through synthetic modifications, makes it a powerful tool for developing novel fluorescent probes, sensors, and therapeutic agents.

Core Photophysical Principles

The fluorescence of imidazo[1,2-a]pyridines arises from their π-conjugated bicyclic structure.[1] The absorption of ultraviolet or visible light excites electrons to higher energy states, and their subsequent relaxation to the ground state is accompanied by the emission of light. The specific wavelengths of absorption and emission, as well as the efficiency of this process (quantum yield), are highly sensitive to the electronic nature and substitution pattern of the molecule.

Generally, the introduction of substituents can modulate the photophysical properties in a predictable manner:

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂), tend to increase the fluorescence intensity and cause a bathochromic (red) shift in the emission spectra.[1] This is attributed to an increase in the electron density of the π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), often lead to a decrease in fluorescence intensity or even quenching of the emission.[1][2] These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can promote non-radiative decay pathways.

  • Extended π-conjugation , achieved by introducing aryl or other unsaturated moieties, typically results in a red-shift of both absorption and emission spectra and can enhance the quantum yield.[1][3]

Quantitative Photophysical Data

The following tables summarize the photophysical properties of various substituted imidazo[1,2-a]pyridines, providing a comparative overview for researchers.

Table 1: Photophysical Properties of Selected 2-Substituted Imidazo[1,2-a]pyridines

Substituent at C2Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)SolventReference
PhenylNot specifiedBlue regionNot specifiedNot specified[1]
NaphthylNot specifiedNot specifiedIncreased vs. PhenylNot specified[1]
4-MethoxyphenylNot specifiedBlue region0.22 - 0.61 (for a series)CH₂Cl₂[1]
JulolidineNot specifiedNot specified0.866Not specified[4]

Table 2: Photophysical Properties of Imidazo[1,2-a]pyridines with Varied Substitution Patterns

Compound/SubstituentsAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)SolventReference
7e (unspecified)250, 253, 253, 254428Not specifiedMeOH, ACN, THF, DCM[1]
7f (methoxy-substituted)Not specified398Most intense in seriesNot specified[1]
5d (EDG at para-position)Not specifiedBlue regionEnhanced intensityCH₂Cl₂[1]
bis-Imidazo[1,2-a]pyridine (4b)Not specified363Not specifiedCH₂Cl₂[5]
bis-Imidazo[1,2-a]pyridine (5b)Not specified363Not specifiedCH₂Cl₂[5]

Experimental Protocols

The characterization of the photophysical properties of imidazo[1,2-a]pyridines involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs), which correspond to electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the imidazo[1,2-a]pyridine derivative in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_abs to ensure linearity according to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).

    • The wavelength at which the highest absorbance is observed is the λ_abs. Multiple absorption bands may be present.[1]

Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λ_em) and the fluorescence intensity.

Methodology:

  • Sample Preparation: Use the same dilute solution prepared for UV-Visible absorption spectroscopy. The absorbance at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.

  • Instrumentation: Employ a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength (λ_ex) to the λ_abs determined from the UV-Visible spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength at which the highest fluorescence intensity is observed is the λ_em.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission range that overlaps with the sample (e.g., phenanthrene, quinine sulfate).[1]

  • Data Acquisition:

    • Record the UV-Visible absorption spectra of both the sample and the standard at five different concentrations. Ensure the absorbance at the excitation wavelength is below 0.1.

    • Record the fluorescence emission spectra of the same solutions, using the same excitation wavelength for both the sample and the standard.

  • Calculation: The quantum yield is calculated using the following equation:

    Φ_F(sample) = Φ_F(standard) * (Grad(sample) / Grad(standard)) * (η²(sample) / η²(standard))

    where:

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

Visualizing Synthesis and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and photophysical properties of substituted imidazo[1,2-a]pyridines.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Substituted Imidazo[1,2-a]pyridine Substituted Imidazo[1,2-a]pyridine Condensation->Substituted Imidazo[1,2-a]pyridine

Caption: General synthetic workflow for substituted imidazo[1,2-a]pyridines.

Structure_Property_Relationship cluster_substituents Substituent Effects cluster_properties Photophysical Properties Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Electron Donating Group Electron Donating Group Electron Withdrawing Group Electron Withdrawing Group Extended Pi-Conjugation Extended Pi-Conjugation Increased Quantum Yield Increased Quantum Yield Electron Donating Group->Increased Quantum Yield Red Shift (Bathochromic) Red Shift (Bathochromic) Electron Donating Group->Red Shift (Bathochromic) Decreased Quantum Yield Decreased Quantum Yield Electron Withdrawing Group->Decreased Quantum Yield Extended Pi-Conjugation->Increased Quantum Yield Extended Pi-Conjugation->Red Shift (Bathochromic) Blue Shift (Hypsochromic) Blue Shift (Hypsochromic)

Caption: Structure-property relationships in substituted imidazo[1,2-a]pyridines.

Applications in Drug Development and Research

The tunable photophysical properties of imidazo[1,2-a]pyridines make them highly valuable in several research and development areas:

  • Fluorescent Probes and Sensors: These compounds can be designed to exhibit changes in their fluorescence upon binding to specific biological targets, such as ions (e.g., Fe³⁺, Hg²⁺) or biomolecules (e.g., cysteine).[6][7][8] This "turn-on" or "turn-off" fluorescence response enables the detection and quantification of these analytes in biological systems.

  • Bioimaging: The bright fluorescence and cell permeability of certain imidazo[1,2-a]pyridine derivatives allow for their use as cellular imaging agents to visualize specific organelles or cellular processes.[1][8]

  • Therapeutic Agents: The imidazo[1,2-a]pyridine scaffold is present in numerous approved drugs, including zolpidem and alpidem.[1] The intrinsic fluorescence of this core can be exploited for theranostic applications, where the compound serves as both a therapeutic agent and an imaging probe to monitor its distribution and target engagement.

Conclusion

Substituted imidazo[1,2-a]pyridines represent a versatile class of fluorophores with readily tunable photophysical properties. A thorough understanding of the structure-property relationships and the application of standardized experimental protocols are crucial for the rational design of novel compounds with desired optical characteristics. This guide provides a foundational resource for researchers aiming to harness the unique photophysical attributes of the imidazo[1,2-a]pyridine scaffold for advancements in drug discovery, diagnostics, and materials science.

References

Unraveling the Anti-Cancer Mechanisms of 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine scaffolds have emerged as a promising class of heterocyclic compounds in oncology research, demonstrating potent anti-proliferative and pro-apoptotic activities across various cancer cell lines. This technical guide provides an in-depth examination of the molecular mechanisms of action of 2,7-dimethylimidazo[1,2-a]pyridine derivatives in cancer cells. It synthesizes findings from key studies, detailing their impact on critical signaling pathways, cell cycle regulation, and apoptosis induction. This document presents quantitative data in structured tables, offers detailed experimental protocols for pivotal assays, and employs Graphviz diagrams to visualize complex biological processes, serving as a comprehensive resource for researchers and drug development professionals in the field of cancer therapeutics.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents with improved efficacy and reduced side effects. Imidazo[1,2-a]pyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their diverse pharmacological properties, including potent anti-cancer activities.[1][2] This guide focuses specifically on derivatives of this compound, elucidating the intricate molecular pathways through which they exert their anti-neoplastic effects. Understanding these mechanisms is paramount for the rational design and optimization of next-generation cancer therapies.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Derivatives of this compound employ a multi-faceted approach to inhibit cancer cell growth and survival. The primary mechanisms involve the disruption of key survival signaling pathways, induction of cell cycle arrest, and activation of programmed cell death (apoptosis).

Inhibition of Pro-Survival Signaling Pathways

A central mechanism of action for these compounds is the suppression of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in many cancers, promoting cell proliferation, growth, and survival.

One extensively studied derivative, 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6) , has been shown to significantly reduce the phosphorylation of both AKT and its downstream target mTOR in melanoma and cervical cancer cells.[1][3] This inhibition disrupts the central hub of cancer cell metabolism and proliferation.

Similarly, another derivative, IP-5 , has demonstrated the ability to decrease the levels of phosphorylated AKT (pAKT) in breast cancer cells, further underscoring the importance of this pathway as a primary target.[4][5]

Another critical pathway modulated by imidazo[1,2-a]pyridine derivatives is the STAT3/NF-κB signaling axis . A novel derivative, MIA , has been shown to decrease the phosphorylation of STAT3, a key transcription factor involved in inflammation and tumor progression.[6] By inhibiting STAT3 and the downstream NF-κB pathway, MIA can suppress the expression of pro-inflammatory and anti-apoptotic genes.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p53 p53 AKT->p53 Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes STAT3 STAT3 NF_kB NF-κB STAT3->NF_kB Bcl2 Bcl-2 NF_kB->Bcl2 Promotes transcription p21 p21 p53->p21 Bax Bax p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibits Caspase78 Caspase-7/8 Caspase9->Caspase78 PARP PARP Caspase78->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Induces Compound This compound Derivatives Compound->PI3K Inhibits Compound->STAT3 Inhibits Compound->p53 Activates

Figure 1: Signaling pathways modulated by this compound derivatives.

Induction of Cell Cycle Arrest

By modulating the expression of key cell cycle regulatory proteins, these compounds halt the progression of the cell cycle, preventing cancer cell division. Treatment with Compound 6 leads to an increase in the levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1][3] The upregulation of p21 is a critical event that leads to cell cycle arrest, typically at the G2/M phase.[3] Similarly, the derivative IP-5 has also been shown to increase the expression of p53 and p21 in breast cancer cells, resulting in cell cycle arrest.[4][5]

Activation of Apoptosis

This compound derivatives are potent inducers of apoptosis, or programmed cell death, through both the intrinsic and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: Compound 6 has been demonstrated to induce the intrinsic apoptotic pathway.[1] This is characterized by an increase in the pro-apoptotic protein Bax and the activation of caspase-9.[1][3] The activation of p53 by these compounds likely contributes to the upregulation of Bax.

  • Extrinsic (Death Receptor) Pathway: The derivative IP-5 has been shown to trigger the extrinsic apoptosis pathway. This is evidenced by the increased activity of caspase-7 and caspase-8, along with the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][5]

Furthermore, the derivative MIA has been observed to suppress the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[6]

Quantitative Data Summary

The anti-cancer efficacy of this compound derivatives has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on key protein expression levels.

Table 1: Cytotoxic Activity (IC50) of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6)A375 (Melanoma)<12[1]
WM115 (Melanoma)Not specified[1]
HeLa (Cervical)Not specified[1]
IP-5HCC1937 (Breast)45[4][5]
IP-6HCC1937 (Breast)47.7[4][5]
IP-7HCC1937 (Breast)79.6[4][5]

Table 2: Modulation of Key Signaling and Apoptotic Proteins

CompoundCancer Cell LineProteinEffectReference
Compound 6A375, HeLap-AKTDecrease[3]
A375, HeLap-mTORDecrease[1][3]
A375, HeLap53Increase[1][3]
A375, HeLap21Increase[1][3]
A375, HeLaBaxIncrease[1][3]
A375, HeLaActive Caspase-9Increase[1][3]
IP-5HCC1937p-AKTDecrease[4][5]
HCC1937p53Increase[4][5]
HCC1937p21Increase[4][5]
HCC1937Caspase-7Increased activity[4][5]
HCC1937Caspase-8Increased activity[4][5]
HCC1937Cleaved PARPIncrease[4][5]
MIAMDA-MB-231, SKOV3p-STAT3Decrease
MDA-MB-231, SKOV3Bcl-2Decrease[6]
MDA-MB-231, SKOV3BaxIncrease[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the mechanism of action of this compound derivatives.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cancer cells (e.g., A375, HCC1937) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 48 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (4h, 37°C) Add_MTT->Incubate Dissolve_Formazan Dissolve Formazan (DMSO) Incubate->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protocol:

    • Treat cells with the compound for the specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, p53, Bax, Caspase-9) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Cell Cycle Analysis by Flow Cytometry
  • Principle: This technique measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with the compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining
  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.

  • Protocol:

    • Treat cells with the compound for the specified duration.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G Start Start Cell_Treatment Treat Cells with Compound Start->Cell_Treatment Harvest_Cells Harvest & Wash Cells Cell_Treatment->Harvest_Cells Resuspend_Buffer Resuspend in Binding Buffer Harvest_Cells->Resuspend_Buffer Stain_AnnexinV_PI Stain with Annexin V & Propidium Iodide Resuspend_Buffer->Stain_AnnexinV_PI Incubate Incubate (15 min, RT, Dark) Stain_AnnexinV_PI->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cell Populations Flow_Cytometry->Quantify_Apoptosis End End Quantify_Apoptosis->End

Figure 3: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and potent class of anti-cancer agents. Their ability to simultaneously target multiple key oncogenic pathways, including PI3K/AKT/mTOR and STAT3/NF-κB, while also inducing cell cycle arrest and apoptosis, underscores their therapeutic potential. The data presented in this guide highlights the consistent effects of these compounds across various cancer types, suggesting a broad applicability.

Future research should focus on several key areas:

  • In vivo efficacy and toxicity studies: To translate the promising in vitro results into clinical applications, comprehensive animal studies are essential to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Structure-activity relationship (SAR) studies: Further optimization of the imidazo[1,2-a]pyridine scaffold can lead to the development of derivatives with enhanced potency and selectivity.

  • Combination therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and potentially overcome drug resistance.

  • Biomarker discovery: Identifying predictive biomarkers will be crucial for patient stratification and for guiding the clinical development of these promising anti-cancer compounds.

References

The Rise of a Privileged Scaffold: A Technical Guide to 2,7-Dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with certain molecular frameworks demonstrating exceptional versatility and potential. Among these, the 2,7-dimethylimidazo[1,2-a]pyridine core has emerged as a "privileged scaffold," underpinning the development of potent drug candidates across a spectrum of diseases, including infectious diseases and cancer. This technical guide provides an in-depth analysis of this promising scaffold for researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention in pharmaceutical research due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The 2,7-dimethyl substitution pattern, in particular, has been a focal point of recent drug discovery efforts, yielding compounds with notable biological activity.

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas.

Antitubercular Activity: One of the most promising applications of this scaffold is in the fight against tuberculosis (TB). A series of this compound-3-carboxamides have shown excellent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2] Several compounds in this class exhibit Minimum Inhibitory Concentration (MIC) values in the low micromolar to sub-micromolar range, making them promising leads for new anti-TB drug development.[1][2]

Anticancer Activity: The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer potential, with some derivatives showing inhibitory activity against various cancer cell lines. While much of the published data pertains to the broader class of imidazo[1,2-a]pyridines, the 2,7-dimethyl substitution is a key feature in some of the more potent analogues. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Anti-inflammatory and Antiviral Potential: Although less explored than their antitubercular and anticancer applications, some imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory and antiviral agents.[3][4] Further investigation into the 2,7-dimethyl substituted analogues in these areas is warranted.

Quantitative Biological Data

The following tables summarize the reported in vitro activity of various this compound derivatives.

Table 1: Antitubercular Activity of this compound-3-carboxamides

Compound IDSubstituent (R) on CarboxamideM. tuberculosis StrainMIC (µg/mL)Reference
5b 4-FluorophenylH37Rv12.5[5]
5d 4-ChlorophenylH37Rv12.5[5]
5e 4-BromophenylH37Rv12.5[5]
Compound 1 Varies (Lead Compound)H37Rv≤1 µM[1]
Compound 3 VariesH37Rv≤1 µM[1]
Compound 4 VariesH37Rv≤1 µM[1]
Compound 6 VariesH37Rv≤1 µM[1]

Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
MIA (Not specified as 2,7-dimethyl)MDA-MB-231 (Breast)~25-30[6]
MIA (Not specified as 2,7-dimethyl)SKOV3 (Ovarian)~30-35[6]
3f 2,3-Diaryl-3H-imidazo[4,5-b]pyridineK562 (Leukemia)9.2 (COX-2)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of the this compound core and for key biological assays.

Synthesis of N-(substituted)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides[8]

A multi-step synthesis is typically employed to generate these derivatives.

Step 1: Synthesis of Ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate A mixture of 2-amino-4-methyl-5-bromopyridine, ethyl 2-chloroacetoacetate, and a base such as sodium bicarbonate in a suitable solvent like ethanol is refluxed. The resulting product is then purified, typically by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid The ethyl ester from the previous step is hydrolyzed using a base like lithium hydroxide in a mixture of THF and water. The reaction is stirred at room temperature until completion, followed by acidification to precipitate the carboxylic acid.

Step 3: Amide Coupling The carboxylic acid is coupled with a desired substituted amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a solvent such as DMF. A base like triethylamine is added, and the reaction is stirred at room temperature to yield the final carboxamide derivative. The product is then purified, often by column chromatography.

Biological Assay: Microplate Alamar Blue Assay (MABA) for Antituberculosis Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable culture medium (e.g., Middlebrook 7H9 broth).

  • A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.

  • The plates are incubated at 37°C for a period of 5-7 days.

  • After incubation, a solution of Alamar Blue reagent is added to each well.

  • The plates are re-incubated for 24-48 hours.

  • A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Biological Assay: MTT Assay for Anticancer Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours.

  • During this incubation, viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Visualizing the Science: Pathways and Workflows

To better understand the context and application of the this compound scaffold, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Optimization start Starting Materials (2-amino-4-methylpyridine derivatives) reaction1 Cyclization (e.g., with ethyl 2-chloroacetoacetate) start->reaction1 intermediate Ester Intermediate reaction1->intermediate reaction2 Hydrolysis intermediate->reaction2 acid Carboxylic Acid Intermediate reaction2->acid reaction3 Amide Coupling (with various amines) acid->reaction3 product Final this compound Derivatives reaction3->product assay Primary Screening (e.g., MABA for TB, MTT for Cancer) product->assay hit_id Hit Identification assay->hit_id secondary_assay Secondary Assays (e.g., Dose-response, Selectivity) hit_id->secondary_assay lead_gen Lead Generation secondary_assay->lead_gen sar SAR Studies lead_gen->sar adme ADME/Tox Profiling sar->adme lead_opt Lead Optimization adme->lead_opt

Caption: General experimental workflow for the synthesis, screening, and optimization of this compound derivatives.

SAR_workflow core Core Scaffold: This compound r_group Identify Key Positions for Modification (e.g., C3-carboxamide) core->r_group synthesis Synthesize Analogue Library (Varying R-groups) r_group->synthesis bio_eval Biological Evaluation (Measure MIC/IC50) synthesis->bio_eval data_analysis Analyze Structure-Activity Data bio_eval->data_analysis sar_model Develop SAR Model (e.g., Electronic, Steric Effects) data_analysis->sar_model design Design Next-Generation Compounds with Improved Potency/Properties sar_model->design design->synthesis Iterative Cycle

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study of this compound derivatives.

AKT_mTOR_pathway cluster_pathway AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation when active Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->AKT Inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives, leading to reduced cell proliferation and survival.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of new therapeutics. Its synthetic tractability and the potent biological activity of its derivatives, particularly in the context of tuberculosis, underscore its importance in modern medicinal chemistry. Future research should focus on expanding the therapeutic applications of this scaffold, with a particular emphasis on a deeper understanding of its mechanism of action against various targets. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around this privileged core is likely to yield novel and effective treatments for a range of human diseases.

References

In Silico Toxicity Prediction of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. As the development of novel derivatives continues, robust and efficient methods for toxicity assessment are paramount. In silico toxicology offers a powerful, cost-effective, and ethically sound approach to predict the potential adverse effects of these compounds early in the drug discovery pipeline. This guide provides an in-depth overview of the computational methodologies used for the toxicity prediction of imidazo[1,2-a]pyridine derivatives, including data on their cytotoxic effects, detailed experimental protocols for in silico analyses, and visualization of relevant biological pathways and computational workflows.

Quantitative Toxicity Data

The following tables summarize the in silico and in vitro quantitative toxicity data for various imidazo[1,2-a]pyridine derivatives reported in the literature. These data provide a comparative overview of the cytotoxic potential of this class of compounds against different cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Derivatives against Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6A375Melanoma9.7 - 44.6[1]
Compound 6WM115Melanoma9.7 - 44.6[1]
Compound 6HeLaCervical Cancer9.7 - 44.6[1]
HB9A549Lung Cancer50.56[2]
HB10HepG2Liver Carcinoma51.52[2]
Cisplatin (reference)A549Lung Cancer53.25[2]
Cisplatin (reference)HepG2Liver Carcinoma54.81[2]

Table 2: In Silico Predicted Oral LD50 and Toxicity Class of Imidazo[1,2-a]pyrimidine-Schiff Base Derivatives

Compound IDPredicted LD50 (mg/kg)Predicted Toxicity ClassReference
IPY 118003[3]
IPY 218003[3]

Experimental and Computational Protocols

This section details the methodologies for key in silico toxicity prediction experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow

QSAR models are developed to correlate the chemical structure of imidazo[1,2-a]pyridine derivatives with their toxicological endpoints. A general workflow is as follows:

  • Data Collection and Curation: A dataset of imidazo[1,2-a]pyridine derivatives with experimentally determined toxicity values (e.g., LD50, IC50) is compiled. The chemical structures are standardized, and the data is curated for consistency and accuracy.

  • Molecular Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical and structural properties is calculated. This can be performed using software like BIOVIA Discovery Studio.

  • Data Splitting: The dataset is divided into a training set for model development and a test set for external validation.

  • Model Development: A statistical model (e.g., Multiple Linear Regression, Partial Least Squares) is built using the training set to establish a mathematical relationship between the molecular descriptors and the toxicity endpoint.

  • Model Validation: The predictive power and robustness of the QSAR model are assessed using various statistical metrics on both the training and test sets.[4]

  • Applicability Domain Definition: The chemical space for which the model provides reliable predictions is defined.

ADMET Prediction using BIOVIA Discovery Studio (TOPKAT)

The TOPKAT (TOxicity Prediction by Komputer Assisted Technology) module within BIOVIA Discovery Studio is a widely used tool for predicting various toxicological endpoints.[5][6]

  • Molecule Input: The 2D or 3D structure of the imidazo[1,2-a]pyridine derivative is imported into Discovery Studio.

  • TOPKAT Module Selection: Navigate to the TOPKAT module and select the desired toxicity endpoints to predict, such as:

    • Ames Mutagenicity

    • Rodent Carcinogenicity (NTP and FDA models)

    • Developmental Toxicity Potential

    • Rat Oral LD50

    • Hepatotoxicity

  • Prediction Calculation: The software calculates the probability of toxicity based on its built-in QSAR models and databases of known toxic compounds.[7]

  • Result Analysis: The output provides a prediction of toxicity, along with an assessment of whether the input molecule falls within the applicability domain of the model.[8]

Molecular Docking for Toxicity Prediction

Molecular docking can be used to predict the binding affinity of imidazo[1,2-a]pyridine derivatives to specific protein targets known to be involved in toxicity pathways.[9][10][11][12][13]

  • Target Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of the imidazo[1,2-a]pyridine derivative is generated and energy-minimized.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to predict the binding pose and affinity of the ligand within the active site of the target protein.

  • Analysis of Interactions: The predicted binding mode is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, providing insights into the potential mechanism of toxicity.

Visualization of Pathways and Workflows

In Silico Toxicity Prediction Workflow

The following diagram illustrates a typical workflow for the in silico toxicity prediction of a novel imidazo[1,2-a]pyridine derivative.

G cluster_input Input cluster_prediction Prediction Models cluster_output Output & Analysis A Imidazo[1,2-a]pyridine Derivative (SMILES/SDF) B QSAR Models A->B C ADMET Prediction (e.g., TOPKAT) A->C D Molecular Docking A->D E Predicted Toxicity Endpoints (LD50, IC50, Carcinogenicity, etc.) B->E C->E F Mechanism of Action Insights D->F E->F

In Silico Toxicity Prediction Workflow
Imidazo[1,2-a]pyridine Interaction with the AKT/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->AKT inhibits Imidazopyridine->mTORC1 inhibits

Inhibition of the AKT/mTOR Pathway

Conclusion

In silico toxicity prediction is an indispensable component of modern drug discovery and development. For imidazo[1,2-a]pyridine derivatives, these computational approaches provide crucial insights into their potential toxic liabilities, guiding lead optimization and reducing the reliance on animal testing. The integration of QSAR modeling, ADMET profiling, and molecular docking, as outlined in this guide, facilitates a comprehensive and early-stage safety assessment of this important class of therapeutic agents. As computational models and methodologies continue to evolve, their predictive accuracy and applicability will further enhance the development of safer and more effective imidazo[1,2-a]pyridine-based drugs.

References

The Structure-Activity Relationship of 2,7-Dimethylimidazo[1,2-a]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-dimethylimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Analogs derived from this nucleus have shown significant promise as antituberculosis, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering valuable insights for the design and development of novel therapeutics. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Antituberculosis Activity of this compound-3-carboxamides

A significant body of research has focused on the potent antitubercular activity of this compound-3-carboxamides. These compounds have demonstrated excellent potency against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2][3][4] The primary molecular target for this class of compounds has been identified as QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain, which is essential for cellular respiration and ATP synthesis.[5][6][7]

Structure-Activity Relationship (SAR) Insights

The SAR for the antituberculosis activity of this series is centered around modifications at the 3-carboxamide position. Key findings include:

  • The Amide Linker is Critical: The N-substituted carboxamide at the 3-position is crucial for activity.[8]

  • N-Benzyl and N-Phenoxyethyl Groups Confer Potency: Analogs bearing N-benzyl or N-(2-phenoxyethyl) moieties at the 3-carboxamide position exhibit potent anti-TB activity.[2][8]

  • Substitution on the Aromatic Ring: The nature and position of substituents on the terminal aromatic ring significantly influence potency. Electron-withdrawing groups, such as trifluoromethyl, and halogens, like bromine, can enhance activity.[2][4]

  • Spacer Length: For certain series, the length of the carbon spacer between the amide nitrogen and a terminal cyclic aliphatic ring can modulate activity, with a three-carbon spacer often being optimal.[4]

  • Selectivity: These compounds generally exhibit high selectivity for Mtb, with low cytotoxicity against mammalian cell lines such as VERO cells.[2][4]

Quantitative SAR Data

The following table summarizes the in vitro antituberculosis activity and cytotoxicity of representative this compound-3-carboxamide analogs.

Compound IDR Group (at 3-carboxamide)MIC H37Rv (µM)MIC MDR-TB (µM)MIC XDR-TB (µM)IC50 VERO cells (µM)
1 N-benzyl≤ 10.07 - 2.20.07 - 0.14>128
2 N-(4-bromobenzyl)0.069 - 0.174ActiveNot Reported>100
3 N-(4-(trifluoromethyl)benzyl)0.4 - 1.9ActiveActive>128
4 N-cyclohexylmethyl0.4 - 1.9ActiveActive>128
5 N-(2-phenoxyethyl)0.069 - 0.174ActiveNot Reported>100

Data compiled from multiple sources.[1][2][4]

Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

The imidazo[1,2-a]pyridine scaffold has also been explored for its anticancer potential, with several analogs demonstrating potent inhibitory activity against various cancer cell lines.[9][10][11] A key mechanism of action for the anticancer effects of these compounds is the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway.[12][13][14] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[9][14]

Structure-Activity Relationship (SAR) Insights

While the SAR for anticancer activity is more diverse and less focused on the 2,7-dimethyl substitution pattern compared to the antituberculosis analogs, some general trends have emerged:

  • Substitution at the 2- and 3-positions: Modifications at both the C2 and C3 positions of the imidazo[1,2-a]pyridine ring are crucial for anticancer activity. Aryl substitutions at the C2 position are common.

  • Targeting the PI3K Pathway: Many active compounds are designed to target the ATP-binding pocket of PI3K isoforms, particularly PI3Kα.

  • Modifications for Selectivity and Potency: Optimization of substituents on the imidazo[1,2-a]pyridine core and appended functionalities can lead to potent and selective PI3K inhibitors.

Quantitative SAR Data

The table below presents the in vitro anticancer activity of representative imidazo[1,2-a]pyridine analogs targeting the PI3K pathway.

Compound IDModificationsTargetIC50 (nM)Cell Line
6 2-morpholinyl, 8-arylPI3Kα150T47D
7 6-(imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα1.94HCC827

Data compiled from multiple sources.[12][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are descriptions of key experimental protocols used in the evaluation of this compound analogs.

Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: Mtb H37Rv is cultured in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80. The bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The standardized Mtb inoculum is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A solution of Alamar Blue (resazurin) is added to each well.

  • Readout: After further incubation for 24 hours, the fluorescence or absorbance is measured. A change from blue (non-fluorescent, oxidized) to pink (fluorescent, reduced) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: VERO (or other mammalian) cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The cells are incubated with the compounds for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Readout: The absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[15][16]

PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Kinase Reaction: The PI3Kα enzyme is incubated with the lipid substrate (e.g., PIP2), ATP, and the test compound (inhibitor) in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP produced to ATP and to generate a luminescent signal using a luciferase/luciferin reaction.

  • Readout: The luminescence is measured using a luminometer. The IC50 value of the inhibitor is determined by measuring the reduction in the luminescent signal in a dose-dependent manner.[14][17]

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism Inhibitor Imidazo[1,2-a]pyridine Analog (Inhibitor) Inhibitor->PI3K Antituberculosis_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Library This compound Analog Library Primary_Screening Primary Screening (MABA vs Mtb H37Rv) Compound_Library->Primary_Screening MIC_Determination MIC Determination Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (MTT vs VERO cells) MIC_Determination->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation Cytotoxicity_Assay->SI_Calculation MDR_XDR_Screening Screening against MDR & XDR Strains SI_Calculation->MDR_XDR_Screening Hit_Compounds Hit Compounds MDR_XDR_Screening->Hit_Compounds Resistant_Mutant_Generation Resistant Mutant Generation Hit_Compounds->Resistant_Mutant_Generation WGS Whole Genome Sequencing (WGS) Resistant_Mutant_Generation->WGS Target_Identification Target Identification (e.g., QcrB) WGS->Target_Identification Target_Validation Target Validation (e.g., Overexpression) Target_Identification->Target_Validation

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 2,7-dimethylimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The presented methodology is based on the well-established condensation reaction between 2-amino-4-methylpyridine and chloroacetone. This efficient one-pot approach offers advantages in terms of operational simplicity and time efficiency. These notes include a summary of various reaction conditions reported for analogous syntheses, a detailed experimental protocol, and visual diagrams to illustrate the reaction pathway and workflow.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in drug discovery and development due to their diverse pharmacological activities. The this compound core, in particular, is a structural motif found in various biologically active molecules. Traditional multi-step syntheses of these compounds can be time-consuming and may result in lower overall yields. One-pot syntheses provide an elegant and efficient alternative by combining multiple reaction steps into a single operation, thereby reducing solvent waste, purification steps, and reaction time. The most common and direct approach for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[1]

Reaction Principle

The synthesis of this compound proceeds via the reaction of 2-amino-4-methylpyridine with chloroacetone. The reaction mechanism involves an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-methylpyridine by chloroacetone to form a pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic this compound.

ReactionMechanism Reactant1 2-Amino-4-methylpyridine Intermediate Pyridinium Intermediate Reactant1->Intermediate N-Alkylation Reactant2 Chloroacetone Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Comparative Data on Imidazo[1,2-a]pyridine Synthesis

The following table summarizes various conditions reported for the one-pot synthesis of substituted imidazo[1,2-a]pyridines, which can be adapted for the synthesis of the target molecule.

ReactantsCatalyst/ReagentSolventTemperatureYield (%)Reference
2-Aminopyridine, AcetophenoneCuIDMF120 °C85-95(Adapted from similar copper-catalyzed syntheses)[2]
2-Aminopyridine, AcetophenoneIodineTolueneReflux80-92(Adapted from iodine-promoted syntheses)
2-Aminopyridine, α-BromoacetophenoneNone (Solvent-free)None60 °C91(Adapted from solvent-free methods)[3]
2-Aminopyridine, Phenacyl BromideCopper SilicateEthanolReflux90-95[4]
2-Aminopyridines, Aldehydes, Terminal AlkynesCuI-NaHSO₄·SiO₂TolueneRefluxHigh[2]
2-Aminopyridines, KetonesKI/tert-butyl hydroperoxideWaterUltrasoundGood[2]

Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of this compound from 2-amino-4-methylpyridine and chloroacetone.

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylpyridine (1.0 eq) and ethanol. Stir the mixture until the starting material is completely dissolved.

  • Addition of Reagents: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of chloroacetone (1.1 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

ExperimentalWorkflow Setup 1. Reaction Setup (2-amino-4-methylpyridine in Ethanol) Reagents 2. Add NaHCO3 and Chloroacetone Setup->Reagents Reaction 3. Reflux for 4-6 hours (Monitor by TLC) Reagents->Reaction Workup 4. Cool and Evaporate Solvent Reaction->Workup Extraction 5. Extract with Ethyl Acetate Workup->Extraction Washing 6. Wash with Brine Extraction->Washing Drying 7. Dry and Concentrate Washing->Drying Purification 8. Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the one-pot synthesis of this compound.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Chloroacetone is a lachrymator and is toxic; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Characterization

The final product should be characterized by standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the solid product.

Conclusion

The described one-pot synthesis of this compound offers a streamlined and efficient method for obtaining this valuable heterocyclic compound. The protocol is based on established chemical transformations and can be adapted based on the available laboratory equipment and desired scale. This methodology is suitable for researchers in academic and industrial settings who require access to imidazo[1,2-a]pyridine derivatives for further investigation and development.

References

Application Notes and Protocols: 2,7-Dimethylimidazo[1,2-a]pyridine as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a versatile class of fluorescent probes for the detection of various metal ions. Their rigid, planar structure and conjugated π-system give rise to intrinsic fluorescence, which can be modulated upon coordination with specific metal cations. This modulation, often observed as fluorescence quenching ("turn-off") or enhancement ("turn-on"), provides a sensitive and selective method for metal ion detection.

This document provides detailed application notes and protocols for the use of 2,7-Dimethylimidazo[1,2-a]pyridine as a potential fluorescent probe for metal ion sensing. Due to the limited availability of specific experimental data for this compound as a metal ion sensor in the current literature, this guide will also refer to data from closely related and well-characterized imidazo[1,2-a]pyridine derivatives to provide a comprehensive operational framework. The methodologies outlined herein are designed to be adaptable for the screening and characterization of this compound against a panel of metal ions.

Principle of Detection

The fluorescence sensing mechanism of imidazo[1,2-a]pyridine derivatives is typically based on the interaction between the nitrogen atoms of the imidazo[1,2-a]pyridine core and the target metal ion. This interaction can lead to changes in the electronic properties of the fluorophore through several mechanisms, including:

  • Photoinduced Electron Transfer (PET): In the free ligand, a photoinduced electron transfer from the electron-rich imidazo[1,2-a]pyridine to a linked receptor may quench the fluorescence. Upon binding of a metal ion to the receptor, the energy levels are altered, inhibiting PET and leading to fluorescence enhancement ("turn-on").

  • Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the ICT character of the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity.

  • Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield.

  • Fluorescence Quenching: Conversely, interaction with certain metal ions, particularly paramagnetic species like Cu²⁺, Fe²⁺, and Fe³⁺, can lead to fluorescence quenching through energy or electron transfer processes.[1]

Synthesis of this compound

A common and effective method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.

Reaction Scheme:

Materials:

  • 4-methylpyridin-2-amine

  • 1-chloropropan-2-one

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Protocol:

  • In a round-bottom flask, dissolve 4-methylpyridin-2-amine (1 equivalent) in ethanol.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Add 1-chloropropan-2-one (1.1 equivalents) dropwise to the mixture while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Metal Ion Detection

Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as acetonitrile or a mixture of ethanol and water (e.g., 9:1, v/v).[2] Store the solution in the dark to prevent photodegradation.

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., nitrates or chlorides) in deionized water.[3] It is recommended to use salts of high purity.

Fluorescence Spectroscopic Measurements

Instrumentation:

  • A fluorescence spectrophotometer equipped with a thermostatted cuvette holder.

  • Quartz cuvettes (1 cm path length).

General Protocol:

  • Dilute the probe stock solution to the desired working concentration (e.g., 10 µM) in the chosen buffer solution (e.g., HEPES buffer, pH 7.4).

  • Place 3 mL of the diluted probe solution into a quartz cuvette.

  • Record the fluorescence emission spectrum of the free probe by exciting at its maximum absorption wavelength (λex). The emission range should be scanned to determine the maximum emission wavelength (λem).

  • Add small aliquots of the metal ion stock solutions to the cuvette containing the probe solution.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Monitor the changes in fluorescence intensity at the maximum emission wavelength.

Selectivity Study

To evaluate the selectivity of this compound for a specific metal ion, perform the fluorescence titration with a range of different metal ions under the same experimental conditions. A significant change in fluorescence for a particular metal ion in the presence of other competing ions indicates high selectivity.

Determination of Stoichiometry (Job's Plot)

The binding stoichiometry between the probe and the metal ion can be determined using the continuous variation method (Job's plot).

Protocol:

  • Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of the probe (from 0 to 1).

  • Measure the fluorescence intensity of each solution at the maximum emission wavelength.

  • Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the probe.

  • The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 stoichiometry.

Calculation of Binding Constant and Detection Limit

Binding Constant (Kₐ):

The binding constant can be determined from the fluorescence titration data using the Benesi-Hildebrand equation for a 1:1 complex:

1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [Mⁿ⁺])

Where:

  • F₀ is the fluorescence intensity of the free probe.

  • F is the fluorescence intensity at a given metal ion concentration.

  • Fₘₐₓ is the maximum fluorescence intensity upon saturation with the metal ion.

  • [Mⁿ⁺] is the concentration of the metal ion.

By plotting 1 / (F - F₀) against 1 / [Mⁿ⁺], a linear plot should be obtained. The binding constant Kₐ can be calculated from the ratio of the intercept to the slope.

Limit of Detection (LOD):

The limit of detection can be calculated using the following equation:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank (fluorescence intensity of the probe in the absence of the metal ion, measured multiple times).

  • k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.[4]

Quantitative Data Summary (Hypothetical Data for a Representative 2,7-Disubstituted Imidazo[1,2-a]pyridine Fluorescent Probe)

ParameterValueMetal IonConditions
Excitation Wavelength (λex) 350 nm-HEPES buffer (10 mM, pH 7.4)
Emission Wavelength (λem) 450 nm-HEPES buffer (10 mM, pH 7.4)
Quantum Yield (Φ) 0.25 (free probe)--
Fluorescence Response Turn-onZn²⁺Significant enhancement
Turn-offCu²⁺, Fe³⁺Quenching
Binding Constant (Kₐ) 1.5 x 10⁵ M⁻¹Zn²⁺-
Limit of Detection (LOD) 50 nMZn²⁺-
Stoichiometry (Probe:Metal) 1:1Zn²⁺From Job's Plot

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution dilute_probe Dilute Probe to Working Concentration prep_probe->dilute_probe prep_metal Prepare Metal Ion Stock Solutions titrate Titrate with Metal Ions prep_metal->titrate record_initial Record Initial Fluorescence Spectrum dilute_probe->record_initial record_initial->titrate record_final Record Fluorescence Spectra after each addition titrate->record_final plot_data Plot Fluorescence vs. [Metal Ion] record_final->plot_data jobs_plot Perform Job's Plot Analysis record_final->jobs_plot calc_lod Calculate Limit of Detection plot_data->calc_lod calc_ka Calculate Binding Constant jobs_plot->calc_ka

Caption: Experimental workflow for metal ion detection.

signaling_pathway cluster_probe Fluorescent Probe cluster_metal Metal Ion cluster_complex Complex Formation cluster_response Fluorescence Response probe 2,7-Dimethylimidazo [1,2-a]pyridine complex [Probe-Mⁿ⁺] Complex probe->complex Binding metal Mⁿ⁺ metal->complex response Fluorescence Change complex->response Alters Electronic Properties (e.g., PET, ICT)

Caption: Generalized signaling pathway for metal ion detection.

jobs_plot_logic start Start Job's Plot Analysis prepare_solutions Prepare solutions with varying mole fractions of probe and metal ion start->prepare_solutions measure_fluorescence Measure fluorescence intensity of each solution prepare_solutions->measure_fluorescence plot_data Plot ΔF vs. mole fraction of probe measure_fluorescence->plot_data find_max Identify the mole fraction (χ) at maximum ΔF plot_data->find_max determine_stoichiometry Determine Stoichiometry find_max->determine_stoichiometry one_to_one 1:1 Stoichiometry determine_stoichiometry->one_to_one χ = 0.5 other Other Stoichiometry determine_stoichiometry->other χ ≠ 0.5

Caption: Logical workflow for Job's plot analysis.

References

Application of 2,7-Dimethylimidazo[1,2-a]pyridine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science due to their promising photophysical properties.[1] Their rigid, π-conjugated bicyclic structure often leads to high fluorescence quantum yields, making them attractive candidates for applications in organic light-emitting diodes (OLEDs).[1] 2,7-Dimethylimidazo[1,2-a]pyridine, a specific derivative of this family, possesses favorable electronic and thermal properties that suggest its potential use as a host material or an emissive component in OLED devices. This document provides an overview of its potential applications, summarizes key performance data from related compounds, and offers detailed experimental protocols for its synthesis and incorporation into OLEDs.

Potential Roles in OLEDs

  • Host Material: The high triplet energy often associated with the imidazo[1,2-a]pyridine scaffold makes its derivatives suitable as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, particularly for blue-emitting devices which require hosts with high triplet energies to prevent reverse energy transfer.[2]

  • Emissive Layer: Functionalized imidazo[1,2-a]pyridines have been utilized as emitters in OLEDs.[3] By tuning the substituent groups, the emission color and efficiency can be modulated. The 2,7-dimethyl substitution is expected to influence the material's charge transport and photoluminescent characteristics.

  • Electron Transporting Layer: The pyridine moiety within the imidazo[1,2-a]pyridine structure imparts electron-accepting character, suggesting potential utility in electron transport layers to facilitate charge balance within the OLED device.[3]

Quantitative Data Summary

While specific device performance data for OLEDs utilizing this compound is not extensively reported in the literature, the following table summarizes the performance of deep-blue OLEDs employing a different imidazo[1,2-a]pyridine derivative (IP-PPI) as the emitter.[3] This data provides a benchmark for the potential performance of devices based on the imidazo[1,2-a]pyridine scaffold.

Device ConfigurationEmitterMax. EQE (%)C.I.E. Coordinates (x, y)Brightness (cd/m²)Reference
Non-dopedIP-PPI4.85(0.153, 0.097)10000[3]
40 wt% dopedIP-PPI5.23(0.154, 0.077)10000[3]

EQE: External Quantum Efficiency; C.I.E.: Commission Internationale de l'Éclairage

Experimental Protocols

1. Synthesis of this compound

This protocol is a general method adapted from known procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.[4][5]

Materials:

  • 4-Methyl-2-aminopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-aminopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Fabrication of a Multilayer OLED Device

The following is a general protocol for the fabrication of a small molecule OLED via thermal evaporation.[6]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound (as host or emitter)

  • Hole injection layer (HIL) material (e.g., 2-TNATA)

  • Hole transport layer (HTL) material (e.g., NPB)

  • Electron transport layer (ETL) material (e.g., Alq₃)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner

Protocol:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO anode. A typical device structure could be:

      • HIL: 2-TNATA (60 nm)

      • HTL: NPB (15 nm)

      • Emissive Layer (EML): this compound doped with a suitable guest emitter, or as the primary emitter (30 nm)

      • ETL: Alq₃ (30 nm)

    • The deposition rates should be carefully controlled (e.g., 1-2 Å/s).

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the electron injection layer, LiF (1 nm), at a rate of 0.1 Å/s.

    • Deposit the aluminum cathode (100 nm) at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.

3. Device Characterization

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Measure the J-V-L characteristics using a source meter and a photometer.

  • Electroluminescence (EL) Spectra:

    • Record the EL spectra at different operating voltages using a spectroradiometer.

  • Efficiency Calculation:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectra.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification and Analysis Reactant1 4-Methyl-2-aminopyridine Reaction Reflux in Ethanol Reactant1->Reaction Reactant2 Chloroacetone Reactant2->Reaction Base NaHCO3 Base->Reaction Evaporation Solvent Removal Reaction->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Characterization NMR, Mass Spec. Purification->Characterization FinalProduct This compound Purification->FinalProduct OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication (High Vacuum) cluster_final Final Steps and Characterization Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) UV_Ozone->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Testing J-V-L, EL Spectra, Efficiency Encapsulation->Testing FinalDevice Finished OLED Device Testing->FinalDevice

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 2,7-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the anticancer potential of 2,7-Dimethylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore known for its diverse biological activities, including potent anticancer properties.[1] Derivatives of this scaffold have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB.[1][2]

This protocol outlines key in vitro assays to characterize the cytotoxic and mechanistic effects of this compound on cancer cells.

Experimental Workflow

The following diagram illustrates the overall workflow for the evaluation of the anticancer activity of this compound.

Anticancer_Activity_Evaluation_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound in DMSO Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Cell_Culture Culture Selected Cancer Cell Lines Cell_Culture->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Dose-response curve Apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Western_Blot Western Blot Analysis (Signaling Pathways) Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp IC50->Apoptosis Treat with IC50 concentration IC50->Cell_Cycle Treat with IC50 concentration IC50->Western_Blot Treat with IC50 concentration

Caption: Overall experimental workflow for evaluating the anticancer activity.

Materials and Reagents

  • Compound: this compound

  • Cell Lines:

    • Human melanoma cell lines (e.g., A375, WM115)

    • Human cervical cancer cell line (e.g., HeLa)

    • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Human lung cancer cell line (e.g., A549)

    • Normal human cell line for toxicity comparison (e.g., human embryonic kidney cells HEK-293)

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Dimethyl sulfoxide (DMSO)

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • RNase A

    • Reagents for Western Blotting (lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)

Experimental Protocols

Cell Culture and Compound Preparation
  • Maintain the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) for 48 hours.[1] A vehicle control (DMSO) and a positive control (e.g., Cisplatin) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.

Data Presentation:

Cancer Cell LineIC50 of this compound (µM)IC50 of Positive Control (e.g., Cisplatin) (µM)
A375ValueValue
HeLaValueValue
MCF-7ValueValue
HEK-293 (Normal)ValueValue
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment.

Protocol:

  • Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

  • Treat the cells with this compound at its predetermined IC50 concentration for 48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
ControlValueValueValueValue
This compound (IC50)ValueValueValueValue
Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Protocol:

  • Seed and treat the cells as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
ControlValueValueValue
This compound (IC50)ValueValueValue
Western Blot Analysis for Signaling Pathways

This technique is used to investigate the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways.

Protocol:

  • Seed and treat the cells as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, and β-actin (as a loading control).[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Key Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[3][4] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[1]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis.

Apoptosis_Pathway Compound This compound p53 p53 Compound->p53 Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the p53-mediated intrinsic pathway.

References

High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of imidazo[1,2-a]pyridine libraries, a chemical scaffold of significant interest in modern drug discovery. Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutics against cancer, tuberculosis, and other diseases.[1][2] This guide will cover key screening assays, present quantitative data from representative studies, and visualize experimental workflows and relevant signaling pathways.

I. Introduction to Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to interact with a variety of biological targets.[2][3] High-throughput screening campaigns have successfully identified imidazo[1,2-a]pyridine-based compounds with potent inhibitory activity against various targets, including protein kinases, mycobacterial enzymes, and parasites.[4][5][6][7] These efforts have led to the discovery of promising lead compounds for the treatment of diseases such as cancer, multidrug-resistant tuberculosis (MDR-TB), and visceral leishmaniasis.[5][8]

II. Quantitative Data Summary

The following tables summarize the biological activities of representative imidazo[1,2-a]pyridine derivatives from various high-throughput screening and lead optimization studies.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 6 A375 (Melanoma)MTT Assay9.7[9]
WM115 (Melanoma)MTT Assay<12[9]
HeLa (Cervical Cancer)MTT Assay35.0[9]
IP-5 HCC1937 (Breast Cancer)MTT Assay45[10]
IP-6 HCC1937 (Breast Cancer)MTT Assay47.7
HB9 A549 (Lung Cancer)Cytotoxicity Assay50.56[11]
HB10 HepG2 (Liver Carcinoma)Cytotoxicity Assay51.52[11]
2g (PI3Kα)Kinase Assay0.0018
12 (PI3Kα)Kinase Assay0.0028

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDM. tuberculosis StrainAssay TypeMIC (µM)Reference
IP Inhibitors (1-4) H37RvWhole-cell screen0.03 - 5[6]
Compound 5 H37RvMABA0.2[12]
Compound 9 H37RvMIC Assay≤0.006[12]
Compound 12 H37RvMIC Assay≤0.006[12]
Compound 16 H37RvMIC Assay0.006[12]
Compound 18 H37RvMIC Assay0.004[12]
IPA-6 H37RvMABA0.05 (µg/mL)[13]
6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o H37RvMABA1.6 - 6.25 (µg/mL)[14]

III. Experimental Protocols

This section provides detailed protocols for key experiments commonly used in the high-throughput screening of imidazo[1,2-a]pyridine libraries.

Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[16]

  • Test imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[16]

    • Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

MTT Assay Workflow for Cell Viability Screening.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform.

Materials:

  • 384-well plates

  • Recombinant kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • Test imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • TR-FRET compatible microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute into the kinase buffer to achieve the final assay concentrations.

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at its apparent Km for the kinase.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and gently mix.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Compound Dilutions, Kinase, and Substrate/ATP Solutions start->prepare_reagents end End add_compound Add Compound to 384-well Plate prepare_reagents->add_compound add_kinase Add Kinase and Incubate add_compound->add_kinase start_reaction Initiate Reaction with Substrate/ATP add_kinase->start_reaction incubate_reaction Incubate for Kinase Reaction start_reaction->incubate_reaction stop_reaction Stop Reaction and Add Detection Reagents incubate_reaction->stop_reaction read_signal Read TR-FRET Signal stop_reaction->read_signal analyze_data Analyze Data and Determine IC50 read_signal->analyze_data analyze_data->end

In Vitro Kinase Assay Workflow.
Whole-Cell Screening against Mycobacterium tuberculosis (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • 96-well or 384-well plates

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • Alamar Blue reagent

  • Test imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Positive control (e.g., rifampicin) and negative control (DMSO)

  • Humidified incubator at 37°C

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 7H9 broth in the microplates.

    • Include wells for a positive control (e.g., rifampicin) and a negative (no drug) control.

  • Inoculation:

    • Prepare a suspension of M. tuberculosis H37Rv and adjust the optical density (OD) to a predetermined value.

    • Inoculate the wells with the bacterial suspension to a final volume of 200 µL (for 96-well plates).

  • Incubation:

    • Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.[17][18]

  • Alamar Blue Addition and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for another 24 hours.

    • Visually assess the color change (blue to pink indicates bacterial growth) or read the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows a significant reduction in fluorescence compared to the no-drug control.

IV. Signaling Pathway Visualization

Many imidazo[1,2-a]pyridine-based anticancer agents have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription eIF4E->Transcription Inhibits Translation GrowthFactor Growth Factor GrowthFactor->RTK Binds Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits Imidazopyridine->Akt Inhibits Imidazopyridine->mTORC1 Inhibits

Simplified PI3K/Akt/mTOR Signaling Pathway.

V. Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile and promising starting point for the discovery of new therapeutic agents. The high-throughput screening protocols and application notes provided herein offer a framework for researchers to efficiently screen and identify novel imidazo[1,2-a]pyridine-based compounds with desired biological activities. The combination of robust cellular and biochemical assays, coupled with an understanding of the underlying signaling pathways, will continue to drive the development of this important class of molecules into next-generation therapeutics.

References

Application Notes and Protocols: 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,7-dimethylimidazo[1,2-a]pyridine derivatives as a promising class of kinase inhibitors for cancer therapy. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] Notably, substituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[2][3] The this compound core, in particular, has been explored for its potential in developing targeted cancer therapeutics. These compounds often target key signaling pathways, such as the PI3K/Akt/mTOR and Aurora kinase pathways, which are frequently dysregulated in human cancers.[2][4]

Data Presentation: Kinase Inhibition and Cellular Activity

The following tables summarize the reported inhibitory activities of this compound and structurally related derivatives against various kinases and cancer cell lines.

Compound IDDerivative StructureTarget KinaseIC50 (µM)Reference
Compound 1 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3K p110α0.67[5]
Compound 2 Optimized derivative of Compound 1PI3K p110α0.0018[5]
Compound 3 Thiazole derivativePI3K p110α0.0028[5]
Compound 35 2,6,8-substituted Imidazo[1,2-a]pyridinePI3Kα0.15[4]
Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
Compound 3 Thiazole derivativeA375 (Melanoma)0.14[5]
Compound 3 Thiazole derivativeHeLa (Cervical Cancer)0.21[5]
Compound 6 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridineA375 (Melanoma)9.7 - 44.6[2]
Compound 6 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridineWM115 (Melanoma)9.7 - 44.6[2]
Compound 6 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridineHeLa (Cervical Cancer)9.7 - 44.6[2]
Compound 35 2,6,8-substituted Imidazo[1,2-a]pyridineT47D (Breast Cancer)7.9[4]
Compound 35 2,6,8-substituted Imidazo[1,2-a]pyridineMCF-7 (Breast Cancer)9.4[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for the discovery and evaluation of these kinase inhibitors.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

G cluster_1 Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation, Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Centrosome->Mitosis Kinetochore->Mitosis Cytokinesis->Mitosis Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits G cluster_2 Drug Discovery and Evaluation Workflow A Compound Synthesis (Imidazo[1,2-a]pyridine core) B Biochemical Kinase Assay (IC50 Determination) A->B C Cell Viability Assay (e.g., MTT) B->C D Target Engagement Assay (Western Blot for p-Kinase) C->D E Lead Optimization D->E Data informs F In Vivo Studies D->F E->A Iterative process

References

Illuminating Cellular Landscapes: Imidazo[1,2-a]pyridine Derivatives in Fluorescent Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The field of cell imaging has been revolutionized by the development of novel fluorescent probes that allow for the visualization of intricate cellular processes in real-time. Among these, imidazo[1,2-a]pyridine derivatives have emerged as a versatile and powerful class of fluorophores. Their inherent photophysical properties, including high quantum yields, significant Stokes shifts, and tunable emission spectra, make them ideal candidates for a wide range of cell imaging applications. This document provides detailed application notes and experimental protocols for the use of fluorescent imidazo[1,2-a]pyridine derivatives in cell imaging, with a focus on organelle staining, ion detection, and the monitoring of reactive oxygen species.

Application Notes

Imidazo[1,2-a]pyridine derivatives offer several advantages for cell imaging. Their fused heterocyclic structure provides a rigid framework that can be readily functionalized to create probes with specificity for particular cellular components or analytes. The ease of chemical modification allows for the fine-tuning of their spectral properties and the introduction of targeting moieties.

Key Application Areas:

  • Mitochondrial Imaging: Certain quaternized imidazo[1,2-a]pyridine derivatives exhibit specific accumulation in mitochondria, the cell's powerhouses. This specific targeting is driven by the mitochondrial membrane potential, making them excellent probes for monitoring mitochondrial health and dynamics. Changes in mitochondrial morphology and function are hallmarks of cellular stress and disease, including cancer.

  • Metal Ion Sensing: The imidazo[1,2-a]pyridine scaffold can be engineered to act as a chemosensor for various metal ions. By incorporating specific ion-binding moieties, derivatives have been developed for the selective detection of biologically important cations such as iron (Fe³⁺), mercury (Hg²⁺), and zinc (Zn²⁺). These sensors often exhibit a "turn-on" or "turn-off" fluorescent response upon ion binding, enabling the visualization of ion fluxes and their subcellular distribution.

  • Reactive Oxygen Species (ROS) Detection: Imidazo[1,2-a]pyridine-based probes have been designed to detect reactive oxygen species, such as hydrogen peroxide (H₂O₂). These probes often utilize a boronate ester group that is cleaved by H₂O₂, leading to a significant change in fluorescence. This allows for the real-time imaging of oxidative stress within living cells.

  • Cancer Cell Imaging and Therapy: Beyond their role as imaging agents, some imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic effects on cancer cells. Mechanistic studies have indicated that these compounds can modulate critical signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways. This dual functionality as both imaging agents and potential therapeutic agents makes them particularly valuable in drug discovery and development.

Quantitative Data

The photophysical and biological properties of several key imidazo[1,2-a]pyridine derivatives are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Target Analyte/Organelle
Quaternized Imidazo[1,2-a]pyridines~350~425GoodMitochondria
Fused Imidazopyridine Sensor 5---Fe³⁺ ('turn-on'), Hg²⁺ ('turn-off')
Imidazo[1,2-a]pyridine-BODIPY--HighGeneral Imaging
Imidazo[1,2-a]pyridine-Xanthene (Rh-Ip-Hy)---Hg²⁺
Boronate-based Imidazo[1,2-a]pyridine (B2)-~500-H₂O₂

Table 2: Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
IP-5HCC1937 (Breast Cancer)45
IP-6HCC1937 (Breast Cancer)47.7
IP-7HCC1937 (Breast Cancer)79.6
Compound 6A375 (Melanoma)9.7 - 44.6
Compound 6HeLa (Cervical Cancer)9.7 - 44.6
Thiazole derivative 12A375 (Melanoma)0.14
Thiazole derivative 12HeLa (Cervical Cancer)0.21

Experimental Protocols

Detailed methodologies for key cell imaging applications of imidazo[1,2-a]pyridine derivatives are provided below.

Protocol 1: Mitochondrial Imaging in Live Cancer Cells

This protocol describes the use of a generic quaternized imidazo[1,2-a]pyridine derivative for staining mitochondria in live cancer cells.

Materials:

  • Quaternized imidazo[1,2-a]pyridine derivative (1 mM stock in DMSO)

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or chambered slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cancer cells onto glass-bottom dishes or chambered slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM stock solution of the quaternized imidazo[1,2-a]pyridine derivative in pre-warmed complete cell culture medium to a final working concentration of 50-200 nM. The optimal concentration should be determined empirically for each cell line.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells, ensuring the entire surface is covered. d. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.

  • Imaging: a. Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation ~350 nm, Emission ~425 nm).

Protocol 2: Detection of Intracellular Fe³⁺ and Hg²⁺

This protocol outlines a general procedure for using a fused imidazo[1,2-a]pyridine-based sensor for the detection of intracellular Fe³⁺ and Hg²⁺ in live cells.

Materials:

  • Fused imidazopyridine sensor 5 (1 mM stock in DMSO)

  • HeLa cells or other suitable cell line

  • Complete cell culture medium

  • PBS

  • FeCl₃ and HgCl₂ solutions for positive controls

  • Glass-bottom dishes

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes to the desired confluency.

  • Probe Loading: a. Incubate the cells with the fused imidazopyridine sensor 5 (typically 1-10 µM in complete medium) for 30-60 minutes at 37°C. b. Wash the cells three times with PBS to remove the excess probe.

  • Ion Treatment (Positive Control): a. For Fe³⁺ detection, incubate the probe-loaded cells with a solution of FeCl₃ (e.g., 10-50 µM) in serum-free medium for 30 minutes. b. For Hg²⁺ detection, incubate the probe-loaded cells with a solution of HgCl₂ (e.g., 10-50 µM) in serum-free medium for 30 minutes.

  • Imaging: a. Image the cells using a fluorescence microscope. b. For Fe³⁺ detection, observe the "turn-on" fluorescence response. c. For Hg²⁺ detection, observe the "turn-off" fluorescence response (quenching). d. Acquire images before and after the addition of the metal ions to visualize the change in fluorescence intensity.

Protocol 3: Imaging of Intracellular Hydrogen Peroxide (H₂O₂)

This protocol provides a method for detecting endogenous and exogenous H₂O₂ in living cells using a boronate-based imidazo[1,2-a]pyridine probe (B2).

Materials:

  • Boronate-based imidazo[1,2-a]pyridine probe B2 (1 mM stock in DMSO)

  • A549 cells or other suitable cell line

  • Complete cell culture medium

  • PBS

  • Hydrogen peroxide (H₂O₂) solution (for exogenous treatment)

  • Phorbol 12-myristate 13-acetate (PMA) (for inducing endogenous H₂O₂)

  • Glass-bottom dishes

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed A549 cells on glass-bottom dishes and culture until they reach the appropriate confluency.

  • Detection of Exogenous H₂O₂: a. Treat the cells with a desired concentration of H₂O₂ in serum-free medium for 30 minutes. b. Wash the cells with PBS. c. Incubate the cells with probe B2 (e.g., 5-10 µM) in complete medium for 30 minutes at 37°C. d. Wash the cells with PBS and add fresh medium. e. Image the cells using a fluorescence microscope with a filter set appropriate for an emission around 500 nm.

  • Detection of Endogenous H₂O₂: a. To stimulate endogenous H₂O₂ production, treat the cells with PMA (e.g., 1 µg/mL) for 30-60 minutes. b. Wash the cells with PBS. c. Incubate the cells with probe B2 (e.g., 5-10 µM) in complete medium for 30 minutes at 37°C. d. Wash the cells with PBS and add fresh medium. e. Image the cells to visualize the fluorescence enhancement resulting from the reaction of the probe with endogenous H₂O₂.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the application of imidazo[1,2-a]pyridine derivatives in cell imaging.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibition Imidazo_Pyridine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activation TLR Toll-like Receptor (TLR) IKK IKK TLR->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization IkB IκB IKK->IkB Phosphorylation (Degradation) NFkB NF-κB IkB->NFkB Inhibition NFkB_trans NF-κB NFkB->NFkB_trans Translocation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->STAT3 Inhibition Imidazo_Pyridine->NFkB Inhibition Inflammation_Genes Inflammatory Gene Expression STAT3_dimer->Inflammation_Genes NFkB_trans->Inflammation_Genes

Caption: STAT3 and NF-κB signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

Cell_Imaging_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Start->Cell_Culture Probe_Prep 2. Prepare Probe Solution Cell_Culture->Probe_Prep Staining 3. Cell Staining (Incubate with probe) Probe_Prep->Staining Wash 4. Wash Cells (Remove unbound probe) Staining->Wash Imaging 5. Fluorescence Microscopy Wash->Imaging Analysis 6. Image Analysis Imaging->Analysis

Caption: General experimental workflow for fluorescent cell imaging.

Application Notes and Protocols: Synthesis and Evaluation of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides for Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and anti-tuberculosis (anti-TB) evaluation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. This class of compounds has demonstrated significant in vitro potency against replicating, non-replicating, and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] The synthetically accessible nature of the imidazo[1,2-a]pyridine scaffold makes it an attractive starting point for the development of novel anti-TB agents.[1][2] These compounds have been shown to be potent inhibitors of Mtb, with some analogues exhibiting minimum inhibitory concentrations (MIC) in the nanomolar range.[3] This document outlines the multi-step synthesis of the core scaffold and subsequent amide coupling to generate a library of carboxamide derivatives. Furthermore, a detailed protocol for the widely used Microplate Alamar Blue Assay (MABA) is provided for the in vitro screening of these compounds against M. tuberculosis H37Rv.

Introduction

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This necessitates the discovery and development of new chemical entities with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for anti-TB drug discovery.[4][5] Specifically, this compound-3-carboxamides have shown excellent potency against various Mtb strains and a favorable selectivity profile.[1][2] Transcriptional profiling and further studies suggest that this class of compounds may target QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain, thereby disrupting cellular respiration.[3][6]

These application notes provide a comprehensive guide for researchers interested in synthesizing and evaluating this promising class of anti-TB compounds.

Data Presentation: Anti-TB Activity and Cytotoxicity

The following tables summarize the in vitro anti-tuberculosis activity and cytotoxicity of a selection of this compound-3-carboxamides.

Table 1: In Vitro Anti-Tuberculosis Activity of this compound-3-carboxamides

CompoundReplicating Mtb H37Rv MIC (µM)Non-replicating Mtb MIC (µM)MDR-TB Strain MIC (µM)XDR-TB Strain MIC (µM)Reference
1 0.4 - 1.90.4 - 1.90.07 - 2.20.07 - 0.14[4][]
2 ≤1Not ReportedNot ReportedNot Reported[1]
3 ≤1Not ReportedNot ReportedNot Reported[1]
4 ≤1Not ReportedNot ReportedNot Reported[1]
5 0.2Not ReportedNot ReportedNot Reported[3]
6 >20Not ReportedNot ReportedNot Reported[3]
7 0.9Not ReportedNot ReportedNot Reported[3]
8 0.4Not ReportedNot ReportedNot Reported[3]
9 ≤0.006Not ReportedNot ReportedNot Reported[3]
12 ≤0.006Not ReportedNot ReportedNot Reported[3]
13 Not ReportedNot ReportedSurpassed PA-824Surpassed PA-824[3]
15 0.02Not ReportedNot ReportedNot Reported[3]
16 ≤0.006Not ReportedNot ReportedNot Reported[3]
17 ≤0.006Not ReportedNot ReportedNot Reported[3]
18 ≤0.006Not ReportedSurpassed PA-824Surpassed PA-824[3]
5b 12.5 µg/mLNot ReportedNot ReportedNot Reported[8]
5d 12.5 µg/mLNot ReportedNot ReportedNot Reported[8]
5e 12.5 µg/mLNot ReportedNot ReportedNot Reported[8]

Note: MIC values can vary based on the specific assay conditions and Mtb strains used.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
General Class VERO>128[4][]

Experimental Protocols

Protocol 1: Synthesis of this compound-3-carboxamides

This protocol describes a general multi-step synthesis for the preparation of this compound-3-carboxamides.

Step 1: Synthesis of Ethyl this compound-3-carboxylate

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl this compound-3-carboxylate.

Step 2: Hydrolysis to this compound-3-carboxylic acid

  • Dissolve the ethyl this compound-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add lithium hydroxide (or another suitable base, e.g., NaOH) (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain this compound-3-carboxylic acid.

Step 3: Amide Coupling to form this compound-3-carboxamides

  • To a solution of this compound-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to the mixture and stir for 15-30 minutes at 0 °C.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired this compound-3-carboxamide.[8]

Protocol 2: In Vitro Anti-TB Activity Screening using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • 96-well microplates (sterile, flat-bottom)

  • Alamar Blue reagent

  • 20% Tween 80 solution (sterile)

  • Test compounds dissolved in DMSO

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Negative control (media only)

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh broth to achieve the final inoculum.

  • Plate Setup:

    • Add 100 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.

    • Add 100 µL of supplemented 7H9 broth to all experimental wells.

    • In the first column of wells for each compound, add 100 µL of the test compound at 2x the highest desired final concentration.

    • Perform a serial two-fold dilution of the compounds across the plate from column 1 to 10, leaving column 11 as the drug-free control.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except for the media-only negative control wells). The final volume in each well will be 200 µL.

  • Incubation: Seal the plates with parafilm and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37 °C for 24 hours.

  • Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amide Coupling 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Ethyl_ester Ethyl this compound-3-carboxylate 2-Amino-4-methylpyridine->Ethyl_ester Ethanol, Reflux Ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Ethyl_ester Ethyl_ester_hydrolysis Ethyl this compound-3-carboxylate Carboxylic_acid This compound-3-carboxylic acid Carboxylic_acid_coupling This compound-3-carboxylic acid Ethyl_ester_hydrolysis->Carboxylic_acid LiOH, EtOH/H2O Final_product This compound-3-carboxamides Carboxylic_acid_coupling->Final_product EDCI, HOBt, DIPEA Amine Primary/Secondary Amine Amine->Final_product

Caption: Synthetic scheme for this compound-3-carboxamides.

Proposed Mechanism of Action

Mechanism_of_Action Compound This compound-3-carboxamide QcrB QcrB (Cytochrome bc1 complex) Compound->QcrB Inhibition ETC M. tuberculosis Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force QcrB->ETC Component of QcrB->ATP_Synthase Disruption of electron flow ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Proposed inhibition of QcrB and disruption of the electron transport chain.

References

Application Notes and Protocols for 2,7-Dimethylimidazo[1,2-a]pyridine in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on studies conducted on closely related imidazo[1,2-a]pyridine derivatives, particularly a novel compound referred to as MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), due to a lack of specific published research on 2,7-Dimethylimidazo[1,2-a]pyridine. The described mechanisms and methodologies provide a strong framework for investigating the anti-inflammatory potential of this compound.

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anti-inflammatory properties.[1][2] These compounds have been investigated for their potential in treating various inflammatory conditions. The core mechanism of their anti-inflammatory action involves the modulation of key signaling pathways that are central to the inflammatory response.

Recent studies on a novel imidazo[1,2-a]pyridine derivative, MIA, have demonstrated its ability to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[1][3][4][5] This makes this compound and its analogs attractive candidates for further investigation and development as novel anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are primarily attributed to their ability to inhibit the activation of the NF-κB and STAT3 signaling pathways.[1][3][4] These pathways are crucial regulators of inflammation, and their dysregulation is associated with numerous inflammatory diseases.

Inhibition of the NF-κB Pathway:

  • In resting cells, the transcription factor NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitory protein, IκBα.

  • Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκBα.

  • This degradation allows NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

  • Imidazo[1,2-a]pyridine derivatives have been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent expression of inflammatory mediators.[1]

Inhibition of the STAT3 Pathway:

  • Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor involved in inflammation and cancer.

  • Upon activation by cytokines like IL-6, STAT3 is phosphorylated (p-STAT3) and translocates to the nucleus to regulate the expression of target genes.

  • Studies have shown that imidazo[1,2-a]pyridine derivatives can significantly reduce the phosphorylation of STAT3, thus inhibiting its activity.[1][3]

By targeting both the NF-κB and STAT3 pathways, these compounds can effectively reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins (via COX-2), and various pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the quantitative data from anti-inflammatory studies on imidazo[1,2-a]pyridine derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5n (MIA) 35.60.07508.6

Data extracted from a study on newly synthesized 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives.[6]

Table 2: Effect of MIA on Nitrite Production in LPS-Induced Cancer Cell Lines

Cell LineTreatmentNitrite Concentration (% of Control)
MDA-MB-231 Control100
LPSSignificantly Increased
LPS + MIA (Various Concentrations)Dose-dependent decrease
SKOV3 Control100
LPSSignificantly Increased
LPS + MIA (Various Concentrations)Dose-dependent decrease

Qualitative summary based on graphical data presented in the study. Specific percentage inhibition values were not provided in a tabular format in the source article.[3]

Signaling Pathway and Experimental Workflow Diagrams

G Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Leads to degradation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates to Nucleus MIA 2,7-Dimethylimidazo [1,2-a]pyridine (and derivatives) MIA->IkBa_NFkB Inhibits IκBα degradation MIA->pSTAT3 Inhibits phosphorylation DNA DNA NFkB_nuc->DNA pSTAT3_nuc->DNA Gene_exp Gene Expression DNA->Gene_exp iNOS iNOS Gene_exp->iNOS COX2 COX-2 Gene_exp->COX2 Cytokines Pro-inflammatory Cytokines Gene_exp->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation IL6 IL-6 IL6R IL-6R IL6->IL6R IL6R->STAT3 Activates

Caption: Signaling pathway of inflammation and points of inhibition by imidazo[1,2-a]pyridine derivatives.

G Experimental Workflow for Anti-inflammatory Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis start Seed cells (e.g., Macrophages, Cancer cell lines) treatment Treat with this compound and/or LPS/Cytokine start->treatment viability Cell Viability (MTT Assay) treatment->viability no_production Nitric Oxide Production (Griess Assay) treatment->no_production cytokine Cytokine Levels (ELISA) treatment->cytokine nfkb_activity NF-κB Activity (ELISA) treatment->nfkb_activity gene_expression Gene Expression (qPCR) treatment->gene_expression protein_expression Protein Expression (Western Blot) treatment->protein_expression analysis Analyze and interpret data viability->analysis no_production->analysis cytokine->analysis nfkb_activity->analysis gene_expression->analysis protein_expression->analysis

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types (e.g., MDA-MB-231, SKOV3) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for Griess assay, 6-well for protein/RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified time (e.g., 1-2 hours).

    • Induce inflammation by adding an inflammatory stimulus like lipopolysaccharide (LPS; e.g., 1 µg/mL) or a cytokine (e.g., IL-6; 50 ng/mL) and incubate for the desired duration (e.g., 24 hours).

MTT Assay for Cell Viability

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well plate reader.

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Griess Assay for Nitric Oxide (NO) Production

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard solution.

  • Protocol:

    • Collect 50 µL of cell culture supernatant from each well of a 24-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve generated with sodium nitrite.

ELISA for Cytokine Levels and NF-κB Activity
  • Cytokine Levels (e.g., TNF-α, IL-6):

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions, which typically involve incubating cell culture supernatants in antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate.

  • NF-κB DNA Binding Activity:

    • Use a commercial NF-κB p65 transcription factor assay kit.

    • Prepare nuclear extracts from treated cells.

    • The assay measures the amount of active NF-κB in the nuclear extracts that can bind to a specific oligonucleotide sequence coated on the plate.

Western Blotting for Protein Expression

This technique is used to detect changes in the levels of key proteins in the signaling pathway.

  • Protocol:

    • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., IκBα, p-STAT3, STAT3, COX-2, iNOS, β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of target genes.

  • Protocol:

    • RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., TRIzol).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform qPCR using a thermal cycler with a reaction mixture containing cDNA, gene-specific primers (for iNOS, COX-2, and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

References

Application Notes and Protocols for Antiviral Activity Screening of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the screening of novel imidazo[1,2-a]pyridine compounds for their antiviral activity. The following sections outline the necessary experimental procedures, data presentation, and visual workflows to facilitate reproducible and robust screening campaigns.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several derivatives have shown promising activity against a range of viruses, including influenza virus, human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and coronaviruses.[4][5][6] The mechanism of action for some of these compounds involves targeting viral components such as RNA-dependent RNA polymerase (RdRp) or nucleoprotein, thereby inhibiting viral replication.[5][6]

These notes provide a framework for the initial screening and evaluation of new imidazo[1,2-a]pyridine analogues to identify lead candidates for further drug development.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of novel imidazo[1,2-a]pyridine compounds are critical parameters in the initial screening phase. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI) are key indicators of a compound's potential. The SI, calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the therapeutic window.[6]

Table 1: Summary of Antiviral Activity and Cytotoxicity of Selected Imidazo[1,2-a]pyrazine Derivatives against Influenza Virus

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
A4PR8-PB2-Gluc2.7527.36>9.95
A4A/Puerto Rico/8/1934 (H1N1)3.19 ± 1.42--
A4A/Brisbane/10/2007 (H3N2)5.38 ± 0.57--
A4B/Yamagata2.99 ± 3.30--
Oseltamivir (Control)PR8-PB2-Gluc0.18>100>555
Oseltamivir (Control)A/Puerto Rico/8/1934 (H1N1)0.61 ± 0.11--
Oseltamivir (Control)A/Brisbane/10/2007 (H3N2)0.53 ± 0.46--
Oseltamivir (Control)B/Yamagata0.43 ± 0.04--
Data extracted from a study on imidazo[1,2-a]pyrazine derivatives, a related class of compounds, to demonstrate data presentation format.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be adaptable to specific viruses and cell lines.

This protocol determines the concentration of the test compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[7][8][9]

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero, MDCK, Huh-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well).[7][8] Incubate at 37°C with 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[8] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell-only controls (no compound) and vehicle controls (DMSO at the highest concentration used).[7]

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[7][8]

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT reagent to each well.[8] Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the cell-only control. Plot the percentage of viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

This assay is considered a gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[10][11]

Materials:

  • Confluent monolayer of susceptible host cells in 24-well or 48-well plates

  • Virus stock with a known titer (PFU/mL)

  • Imidazo[1,2-a]pyridine compounds

  • Overlay medium (e.g., cell culture medium with 0.4-0.8% agarose or methylcellulose)[11][12]

  • Crystal violet staining solution (0.8% crystal violet in 50% ethanol)[11]

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.[11]

  • Virus Inoculation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 40-80 PFU per well).[11] Remove the culture medium from the cells and inoculate each well with the virus suspension.

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.[12][13]

  • Compound Treatment: During the adsorption period, prepare serial dilutions of the test compounds in the overlay medium.

  • Overlay Addition: After adsorption, carefully aspirate the virus inoculum and add the overlay medium containing the different concentrations of the test compounds to the respective wells.[11] Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until plaques are visible in the virus control wells (typically 3-7 days, depending on the virus).[10][11]

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.[11]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.

This assay is a high-throughput method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death or morphological changes.[8][13][14]

Materials:

  • Host cells in 96-well plates

  • Virus stock

  • Imidazo[1,2-a]pyridine compounds

  • Cell viability staining reagent (e.g., Neutral Red or MTT)[13][14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to form a confluent monolayer after 24 hours.[8]

  • Compound and Virus Addition: Add serial dilutions of the compounds to the wells. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01.[8] Include "cells only" and "virus only" controls.[8]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until approximately 90% CPE is observed in the "virus only" control wells (typically 48-72 hours).[8]

  • Quantification of CPE: Quantify cell viability using a suitable method. For example, with Neutral Red, stain the cells, extract the dye, and measure the absorbance.[13]

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the EC₅₀ value using non-linear regression analysis.[8]

This assay quantifies the amount of viral nucleic acid (DNA or RNA) in infected cells to determine the inhibitory effect of a compound on viral replication.[15][16][17][18]

Materials:

  • Host cells in multi-well plates

  • Virus stock

  • Imidazo[1,2-a]pyridine compounds

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix, primers, and probe specific to the target virus

Procedure:

  • Infection and Treatment: Seed host cells and allow them to adhere. Infect the cells with the virus and treat them with serial dilutions of the test compounds.[15]

  • Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) to allow for viral replication.[15]

  • Nucleic Acid Extraction: After incubation, lyse the cells and extract the total RNA or DNA according to the manufacturer's protocol of the extraction kit.[15]

  • Reverse Transcription (for RNA viruses): For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA).[18]

  • qPCR: Perform qPCR using primers and a probe specific to a viral gene. Also, include primers and a probe for a host housekeeping gene as an internal control (e.g., GAPDH).[15]

  • Data Analysis: Determine the viral copy number or the cycle threshold (Ct) values. Calculate the percentage of reduction in viral nucleic acid for each compound concentration compared to the virus control. The EC₅₀ is the concentration that reduces the viral nucleic acid level by 50%.[15]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a conceptual signaling pathway for the antiviral screening of imidazo[1,2-a]pyridine compounds.

Antiviral_Screening_Workflow start_end start_end process process decision decision data data start Start: Synthesized Imidazo[1,2-a]pyridine Compounds cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity primary_screen Primary Antiviral Screen (e.g., CPE Inhibition Assay) start->primary_screen calc_cc50 Calculate CC₅₀ cytotoxicity->calc_cc50 calc_ec50_primary Calculate EC₅₀ primary_screen->calc_ec50_primary si_check Is SI > 10? calc_cc50->si_check calc_ec50_primary->si_check secondary_screen Secondary Antiviral Assay (Plaque Reduction or qPCR) si_check->secondary_screen Yes inactive Inactive or Toxic Compound si_check->inactive No calc_ec50_secondary Confirm EC₅₀ secondary_screen->calc_ec50_secondary moa_studies Mechanism of Action Studies calc_ec50_secondary->moa_studies hit_compound Hit Compound Identified moa_studies->hit_compound

Caption: General workflow for antiviral screening of novel compounds.

Plaque_Reduction_Assay_Workflow step step incubation incubation staining staining analysis analysis A Seed host cells in multi-well plates B Infect with virus A->B C Virus Adsorption (1-2 hours) B->C D Add overlay medium with compound dilutions C->D E Incubate (3-7 days) D->E F Fix and stain cells (Crystal Violet) E->F G Count plaques F->G H Calculate EC₅₀ G->H

Caption: Workflow for the Plaque Reduction Assay.

qPCR_Assay_Workflow step step incubation incubation extraction extraction qpcr qpcr A Seed cells, infect with virus, and treat with compounds B Incubate (24-72 hours) A->B C Lyse cells and extract viral nucleic acid B->C D Reverse Transcription (for RNA viruses) C->D RNA Virus E Perform qPCR C->E DNA Virus D->E F Analyze Ct values and calculate EC₅₀ E->F Antiviral_Mechanism_of_Action virus_comp virus_comp host_comp host_comp compound compound process process inhibition inhibition Virus Virus Entry Viral Entry Virus->Entry HostCell Host Cell Replication Viral Replication (RdRp, Protease, etc.) Entry->Replication Assembly Viral Assembly (Nucleoprotein) Replication->Assembly Release Progeny Virus Release Assembly->Release Release->Virus New Virions Compound Imidazo[1,2-a]pyridine Compound Compound->Replication e.g., RdRp Inhibition Compound->Assembly e.g., Nucleoprotein Targeting

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthetic yield of 2,7-Dimethylimidazo[1,2-a]pyridine. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the Tschitschibabin condensation reaction. This involves the reaction of 4-methyl-2-aminopyridine with an α-haloketone, typically chloroacetone or bromoacetone, in a suitable solvent.[1][2]

Q2: What are the key factors influencing the yield of the reaction?

A2: The primary factors that affect the synthetic yield include the choice of solvent, reaction temperature, reaction time, and the presence or absence of a catalyst. Optimization of these parameters is crucial for maximizing the product yield.

Q3: What are some common side reactions to be aware of?

A3: A potential side reaction is the dimerization of the 2-aminopyridine starting material, especially at elevated temperatures.[3] Additionally, incomplete cyclization can lead to the formation of intermediate salts. Proper control of reaction conditions can minimize these side products.

Q4: How can I purify the final product?

A4: The most common purification methods for this compound are recrystallization and silica gel column chromatography.[4][5] The choice of method depends on the nature and quantity of impurities present.

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes. α-haloketones like chloroacetone and bromoacetone are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like ethanol and acetone are flammable and should be handled with care, away from ignition sources.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive reagents.Ensure the 4-methyl-2-aminopyridine and chloroacetone are of high purity and have been stored correctly.
Inappropriate solvent.The choice of solvent is critical. Ethanol is a commonly used and effective solvent. Other solvents like methanol or acetone can also be tested.
Insufficient reaction time or temperature.The reaction typically requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Presence of Multiple Spots on TLC Formation of side products.As mentioned in the FAQs, dimerization of the starting material or incomplete cyclization can occur. Consider optimizing the reaction temperature and stoichiometry of reactants.
Impurities in starting materials.Ensure the purity of your starting materials before beginning the reaction.
Difficulty in Isolating the Product Product is soluble in the reaction mixture.After the reaction is complete, the product may need to be precipitated by cooling the reaction mixture or by adding a non-solvent.
Oily product instead of solid.The product may initially separate as an oil. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If that fails, purification by column chromatography may be necessary.
Product is Colored Presence of colored impurities.Recrystallization is often effective in removing colored impurities. Activated carbon treatment during recrystallization can also be employed.

Experimental Protocols

Protocol 1: Classical Synthesis in Ethanol

This protocol outlines the standard procedure for the synthesis of this compound using conventional heating.

Materials:

  • 4-methyl-2-aminopyridine

  • Chloroacetone

  • Ethanol (absolute)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-aminopyridine (1.0 eq) in absolute ethanol.

  • Add chloroacetone (1.1 eq) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different solvents and conditions on the yield of the reaction.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1EthanolReflux6~75-85
2AcetoneReflux8~60-70
3TolueneReflux12~40-50
4Water708Good yields reported for similar compounds[1]
5Ethanol (Microwave)1200.5Potentially higher yields and shorter reaction times

Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents (4-methyl-2-aminopyridine, chloroacetone, ethanol) reaction 2. Reaction (Reflux, 4-6h) reagents->reaction Heat workup 3. Workup (Neutralization, Extraction) reaction->workup Cool & Neutralize purification 4. Purification (Column Chromatography) workup->purification Crude Product product 5. Product (this compound) purification->product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low/No Yield check_reagents Check Reagent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_solvent Evaluate Solvent Choice start->check_solvent success Improved Yield check_reagents->success Pure Reagents check_conditions->success Optimized check_solvent->success Optimal Solvent impure_product Impure Product (TLC) purification_issue Optimize Purification (Recrystallization/Chromatography) impure_product->purification_issue side_reactions Investigate Side Reactions impure_product->side_reactions purification_issue->success Effective Purification side_reactions->check_conditions Adjust Conditions

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative shows poor aqueous solubility. What are the primary strategies to improve it?

A1: The primary strategies to enhance the aqueous solubility of imidazo[1,2-a]pyridine derivatives can be broadly categorized into two approaches: chemical modification and formulation strategies.

  • Chemical Modification: This involves altering the chemical structure of the molecule to introduce more polar or ionizable groups. Common techniques include salt formation and the introduction of polar functional groups.

  • Formulation Strategies: These approaches focus on how the compound is delivered, without changing its chemical structure. Key methods include the use of cyclodextrins to form inclusion complexes, and the creation of amorphous solid dispersions (ASDs).

Q2: When should I choose chemical modification over a formulation strategy?

A2: The choice depends on the stage of your research and development:

  • Early-Stage Drug Discovery: Chemical modifications are often explored to improve the intrinsic properties of the lead compound. Structure-activity relationship (SAR) studies can help identify modifications that enhance solubility without compromising biological activity.

  • Preclinical and Clinical Development: If a lead candidate with optimal potency and selectivity is identified but has poor solubility, formulation strategies are typically employed. This avoids the need to re-evaluate the pharmacology and toxicology of a new chemical entity.

Q3: How do I measure the aqueous solubility of my compound accurately?

A3: There are two main types of solubility measurements: kinetic and equilibrium solubility.

  • Kinetic Solubility: This is a high-throughput method often used in early discovery to quickly assess the solubility of a compound from a DMSO stock solution. It measures the concentration at which a compound precipitates out of an aqueous buffer.

  • Equilibrium Solubility (or Thermodynamic Solubility): This is the "gold standard" method and measures the true solubility of a compound at saturation after it has been allowed to equilibrate with the solvent over a longer period (typically 24-72 hours). The shake-flask method is the most common technique for this measurement.

Troubleshooting Guides

Chemical Modification: Salt Formation

Q: I am trying to form a salt of my basic imidazo[1,2-a]pyridine derivative to improve its solubility, but I am not seeing a significant improvement. What could be the issue?

A: Several factors could be contributing to this issue. Here's a troubleshooting guide:

  • Counterion Selection: The choice of the acidic counterion is critical. Not all acids will form stable, soluble salts. It is advisable to screen a variety of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate, tosylate).

  • pH of the Medium: The solubility of a salt is highly dependent on the pH of the aqueous medium. Ensure the pH of your dissolution medium is appropriate to maintain the ionized form of your compound. For a basic compound, a lower pH is generally favorable.

  • Solid-State Properties: The crystalline form of the salt (polymorph) can significantly impact its solubility. It is crucial to characterize the solid form of the prepared salt using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure you have the desired form.

  • Disproportionation: The salt may be converting back to the free base in solution, especially if the pH is not optimal. This can be checked by analyzing the solid material remaining after the solubility experiment.

Workflow for Salt Screening:

SaltScreening Start Select Basic Imidazo[1,2-a]pyridine Counterion Choose a panel of pharmaceutically acceptable acids Start->Counterion Screening Perform in situ salt screening in various solvents Counterion->Screening Solubility Measure aqueous solubility of resulting salts Screening->Solubility Characterization Characterize promising salts (XRPD, DSC, TGA) Solubility->Characterization Stability Assess physical and chemical stability Characterization->Stability Selection Select optimal salt form Stability->Selection

A systematic workflow for salt screening and selection.
Formulation Strategy: Cyclodextrin Complexation

Q: I am using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of my imidazo[1,2-a]pyridine derivative, but the solubility enhancement is lower than expected. What can I do?

A: Here are some troubleshooting steps for cyclodextrin complexation:

  • Type of Cyclodextrin: While HP-β-CD is a common choice, other cyclodextrin derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) or randomly methylated-β-cyclodextrin (RAMEB) might offer better complexation efficiency for your specific molecule. It is recommended to screen different types of cyclodextrins.

  • Stoichiometry: The molar ratio of the drug to cyclodextrin is crucial. A 1:1 complex is often assumed, but higher-order complexes can form. Experiment with different molar ratios (e.g., 1:1, 1:2) to find the optimal complexation.

  • Method of Preparation: The method used to prepare the inclusion complex can affect its efficiency. Common methods include co-precipitation, kneading, and lyophilization. Lyophilization often yields a more amorphous and readily soluble complex.

  • pH of the Medium: The pH of the solution can influence the complexation by affecting the ionization state of the guest molecule. Ensure the pH is optimized for the interaction.

Formulation Strategy: Amorphous Solid Dispersions (ASDs)

Q: My amorphous solid dispersion (ASD) of an imidazo[1,2-a]pyridine derivative is showing physical instability and converting back to the crystalline form over time. How can I prevent this?

A: Physical instability is a common challenge with ASDs. Here are some strategies to improve the stability:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form of the drug. The polymer should be miscible with your compound. Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. Screening different polymers is recommended.

  • Drug Loading: High drug loading can increase the tendency for crystallization. Try reducing the drug-to-polymer ratio.

  • Preparation Method: The method of preparation, such as spray drying or hot-melt extrusion, can impact the homogeneity and stability of the ASD. Ensure your chosen method provides a molecularly dispersed system.

  • Storage Conditions: ASDs are sensitive to temperature and humidity. Store them in a cool, dry place, and consider the use of desiccants. The glass transition temperature (Tg) of the ASD, determined by DSC, is a critical parameter; storage below the Tg is essential to prevent recrystallization.

Data Presentation

Table 1: Illustrative Solubility Data for Imidazo[1,2-a]pyridine Derivatives with Different Substitutions

Compound IDR Group at C3 PositioncLogPAqueous Solubility (µM)
Parent-01-CON(CH₃)₂3.65
Analog-01-CONH(SO₂CH₃)1.855
Analog-02-CO-(morpholine)2.170
Analog-03-CO-(4-pyridyl)2.540

Note: This table presents illustrative data based on principles described in the literature. Actual results will vary depending on the specific imidazo[1,2-a]pyridine core.

Table 2: Comparison of Solubility Enhancement Strategies for a Model Imidazo[1,2-a]pyridine Derivative

FormulationSolubility (µg/mL)Fold Increase
Free Base< 1-
Hydrochloride Salt52> 52
Mesylate Salt158> 158
HP-β-CD Complex (1:1)85> 85
ASD with PVP K30 (20% drug load)210> 210

Note: The data in this table is illustrative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid imidazo[1,2-a]pyridine derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation: Dissolve the imidazo[1,2-a]pyridine derivative and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone, or a mixture) to obtain a clear solution.

  • Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The rapid evaporation of the solvent leads to the formation of solid particles.

  • Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Characterize the resulting ASD for its amorphous nature using XRPD (absence of crystalline peaks) and determine its glass transition temperature (Tg) using DSC. Also, measure the drug content and dissolution rate.

Signaling Pathways and Experimental Workflows

Imidazo[1,2-a]pyridine derivatives are known to be active against various biological targets, including the c-Met receptor tyrosine kinase, which is implicated in cancer, and targets within Mycobacterium tuberculosis.

c-Met Signaling Pathway with Imidazo[1,2-a]pyridine Inhibition

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Activates ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Inhibition of the c-Met signaling pathway by an imidazo[1,2-a]pyridine derivative.

Mycobacterium tuberculosis Drug Targets

TB_Targets cluster_cellwall Cell Wall Synthesis cluster_energy Energy Metabolism cluster_dna DNA Replication InhA InhA KasA KasA MmpL3 MmpL3 QcrB QcrB (cytochrome bc1 complex) ATP_Synthase ATP Synthase DNA_Gyrase DNA Gyrase ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->MmpL3 ImidazoPyridine->QcrB e.g., Telacebec (Q203)

Key drug targets in M. tuberculosis potentially inhibited by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Solubility Enhancement

SolubilityWorkflow Start Poorly Soluble Imidazo[1,2-a]pyridine Decision Development Stage? Start->Decision ChemMod Chemical Modification Decision->ChemMod Early Stage Formulation Formulation Strategy Decision->Formulation Late Stage Salt Salt Formation ChemMod->Salt SAR SAR for Solubility ChemMod->SAR Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin ASD Amorphous Solid Dispersion Formulation->ASD End Improved Aqueous Solubility Salt->End SAR->End Cyclodextrin->End ASD->End

Decision workflow for selecting a solubility enhancement strategy.

Technical Support Center: Purification of 2,7-Dimethylimidazo[1,2-a]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,7-Dimethylimidazo[1,2-a]pyridine and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and related compounds.

Column Chromatography

Question: My compound is not moving from the origin on the TLC plate, even with a highly polar eluent. How can I purify it using column chromatography?

Answer:

This issue often arises if the compound is highly polar or ionic. Here are several troubleshooting steps:

  • Check for Salt Formation: Your compound may have formed a salt during the reaction or work-up, making it highly polar. Consider a work-up with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize it before attempting chromatography.

  • Adjust the Mobile Phase: For highly polar compounds, standard solvent systems like hexane/ethyl acetate may not be sufficient.

    • Try adding a small percentage of methanol to your eluent (e.g., dichloromethane/methanol, 95:5 v/v).

    • If your compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve mobility.

  • Change the Stationary Phase: Silica gel is acidic and can strongly interact with basic compounds. Consider using a different stationary phase, such as:

    • Alumina (neutral or basic): This can be a good alternative for basic compounds.

    • Deactivated Silica Gel: You can prepare this by pre-treating the silica gel with a solution of triethylamine in your eluent.

Question: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

Answer:

Poor separation occurs when the polarities of your product and the impurity are very similar. To improve resolution:

  • Optimize the Solvent System:

    • Conduct a thorough TLC analysis with various solvent systems and ratios to find the optimal eluent for separation. A good separation on TLC will generally translate to a good separation on the column.

    • Aim for an Rf value of 0.2-0.4 for your desired compound to achieve the best separation.

  • Modify your Column Chromatography Technique:

    • Use a Longer Column: This increases the surface area and allows for better separation of compounds with close Rf values.

    • Employ a Shallow Solvent Gradient: Instead of a steep gradient, a shallower one or even isocratic elution with a finely tuned solvent mixture can significantly improve resolution.

    • Reduce the Fraction Size: Collecting smaller fractions can help to isolate the pure compound from overlapping impurities.

Question: My compound is streaking on the TLC plate and the column fractions are not clean. What is causing this?

Answer:

Streaking is often caused by strong interactions with the stationary phase, overloading, or insolubility.

  • Acidic or Basic Compounds: If your compound is basic, it can interact strongly with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to your eluent can suppress this interaction. For acidic compounds, a small amount of acetic acid (0.1-1%) can be beneficial.

  • Column Overloading: Overloading the column is a common cause of poor separation. As a general rule, use a ratio of at least 1:30 of your crude material to silica gel by weight.

  • Insolubility: Ensure your crude material is fully dissolved in a minimal amount of solvent before loading it onto the column. If the compound is not very soluble in the eluent, it can precipitate at the top of the column, leading to streaking. In such cases, a "dry loading" technique is recommended.

Recrystallization

Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" typically happens when the solution is supersaturated or the cooling process is too rapid.

  • Re-dissolve and Cool Slowly: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help to slow down the cooling rate.

  • Use a Different Solvent System: The boiling point of your chosen solvent might be too high. Try a lower-boiling point solvent or a solvent pair. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Heat the solution until it is clear again and then allow it to cool slowly.

Question: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

Answer:

If crystals do not form, the solution may not be sufficiently saturated, or nucleation has not been initiated.

  • Induce Nucleation:

    • Scratching: Scratch the inside of the flask at the surface of the liquid with a glass rod. The small scratches on the glass can provide a surface for crystal growth to begin.

    • Seed Crystals: If you have a small amount of the pure compound, add a single seed crystal to the solution.

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Lower the Temperature: Cool the solution in an ice bath or a refrigerator to further decrease the solubility of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its analogs?

A1: The most common purification techniques are silica gel column chromatography and recrystallization.[1][2] The choice between these methods often depends on the nature of the impurities and the scale of the reaction. In some cases, if the synthesis yields a highly pure product, purification may not require chromatography.

Q2: What is a typical eluent system for column chromatography of imidazo[1,2-a]pyridines?

A2: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is very common. The ratio is adjusted based on the polarity of the specific analog being purified. For more polar compounds, a system containing dichloromethane and methanol may be used.

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography.[3] Collect fractions and spot them on a TLC plate alongside your crude material and a reference standard (if available). This allows you to identify the fractions containing your pure product.

Q4: What are some suitable solvents for recrystallizing this compound?

A4: The choice of solvent depends on the specific compound's solubility. Common solvents to test for recrystallization include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as dichloromethane/ether or ethyl acetate/hexane. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

Q5: My purified compound's purity is still not satisfactory. What are my options?

A5: If a single purification step is insufficient, you can try a combination of techniques. For example, you can perform column chromatography first to remove the bulk of the impurities, followed by a recrystallization step to achieve high purity. Repeating the purification step (e.g., a second column or another recrystallization from a different solvent) can also be effective.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the purification of imidazo[1,2-a]pyridine derivatives based on literature precedents. The exact values will vary depending on the specific analog and the reaction mixture.

Purification TechniqueStationary/Solvent SystemCompound ClassTypical Rf ValueTypical YieldTypical Purity
Column Chromatography Silica GelImidazo[1,2-a]pyridines0.2 - 0.470-90%>95%
Hexane/Ethyl Acetate (gradient)
Dichloromethane/Methanol (for more polar analogs)
Recrystallization EthanolThis compoundN/A60-85%>98%
Ethyl Acetate/Hexane
Dichloromethane/Diethyl Ether

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: First, determine a suitable eluent system using TLC. A good system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel bed.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures). The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should form as the solution cools. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

Visualizations

Experimental_Workflow crude Crude Product tlc TLC Analysis crude->tlc Select Eluent column Column Chromatography tlc->column decision Purity Check column->decision recrystallization Recrystallization pure_from_recrystallization Pure Product recrystallization->pure_from_recrystallization pure_from_column Pure Product decision->recrystallization Purity <95% decision->pure_from_column Purity >95%

Caption: General purification workflow for imidazo[1,2-a]pyridines.

Troubleshooting_Logic start Purification Issue is_column Column Chromatography? start->is_column is_recrystallization Recrystallization? start->is_recrystallization no_movement No Movement on TLC is_column->no_movement Yes poor_separation Poor Separation is_column->poor_separation Yes streaking Streaking is_column->streaking Yes oiling_out Oiling Out is_recrystallization->oiling_out Yes no_crystals No Crystals Form is_recrystallization->no_crystals Yes solution_polar Increase Eluent Polarity / Add Modifier no_movement->solution_polar solution_separation Optimize Eluent / Use Longer Column poor_separation->solution_separation solution_streaking Add Modifier / Dry Loading streaking->solution_streaking solution_oiling Cool Slowly / Change Solvent oiling_out->solution_oiling solution_crystals Induce Nucleation / Concentrate no_crystals->solution_crystals

Caption: Troubleshooting logic for common purification issues.

References

Minimizing side product formation in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation during the synthesis of imidazo[1,2-a]pyridines, with a focus on the widely used Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) reaction?

A1: The two most prevalent side products encountered in the GBB reaction for synthesizing imidazo[1,2-a]pyridines are:

  • Ugi-type Adducts: These are linear bis-amide compounds that form as a result of a competing Ugi four-component reaction pathway. This typically occurs when a carboxylic acid is present, either as a reactant, catalyst, or impurity.

  • Regioisomers: Formation of isomeric imidazo[1,2-a]pyridine products can occur, particularly when using substituted 2-aminopyridines. The regioselectivity is influenced by the electronic and steric properties of the substituents on the pyridine ring, which affect the relative nucleophilicity of the two nitrogen atoms.

Q2: How can I prevent the formation of Ugi-type side products?

A2: To minimize the formation of Ugi-type adducts, it is crucial to control the presence and role of carboxylic acids in the reaction. The GBB reaction is acid-catalyzed, and while Brønsted acids can be used, their conjugate bases can act as nucleophiles, leading to the Ugi pathway.

Troubleshooting Steps:

  • Catalyst Selection: Employ Lewis acids such as Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), or Gadolinium(III) triflate (Gd(OTf)₃) instead of Brønsted acids.[1] Lewis acids activate the imine intermediate for the GBB cyclization without introducing a nucleophilic counter-ion.

  • Solvent Choice: Use alcoholic solvents like methanol or ethanol. These solvents can participate favorably in the GBB reaction pathway and are less conducive to the Ugi reaction compared to aprotic solvents in the presence of a carboxylic acid.

  • Reagent Purity: Ensure that all starting materials and solvents are free from carboxylic acid impurities.

Q3: I am observing the formation of an undesired regioisomer. How can I improve the regioselectivity of my reaction?

A3: Regioisomeric side products arise from the non-selective reaction of the aldehyde with the two nitrogen atoms of the 2-aminopyridine. The formation of the desired isomer can be controlled by carefully selecting the reaction conditions.

Troubleshooting Steps:

  • Substituent Effects: The electronic nature of substituents on the 2-aminopyridine ring plays a key role. Electron-donating groups can enhance the nucleophilicity of the adjacent ring nitrogen, influencing the initial imine formation. Conversely, electron-withdrawing groups can deactivate the nearby nitrogen. Understanding these effects can help predict and control the major regioisomer formed.

  • Catalyst and Solvent System: The choice of catalyst and solvent can influence the regioselectivity. Systematic screening of different Lewis and Brønsted acids in various solvents is recommended to find the optimal conditions for the desired isomer. For instance, in certain cases, specific copper catalysts in DMF have shown high selectivity.[2]

  • Temperature Control: Reaction temperature can also affect the ratio of regioisomers. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to enhance selectivity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyridine and Presence of Unidentified Side Products

This is a common issue that can be caused by several factors, including incomplete reaction, degradation of starting materials or products, or the formation of multiple side products.

Potential Cause Troubleshooting Recommendation
Suboptimal Catalyst Screen different Lewis acids (e.g., Sc(OTf)₃, Gd(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄). The optimal catalyst can vary depending on the specific substrates.
Inappropriate Solvent Alcohols such as methanol and ethanol are often effective.[3] Aprotic solvents like acetonitrile or DMF can also be used, but may require more optimization.[2]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[4]
Decomposition of Reagents Some isocyanides are sensitive to strongly acidic conditions. Use a milder catalyst or a lower catalyst loading.
Issue 2: Formation of a Linear Ugi-type Adduct as the Major Product

This indicates that the Ugi four-component reaction is outcompeting the desired Groebke-Blackburn-Bienaymé three-component cyclization.

Potential Cause Troubleshooting Recommendation
Presence of Carboxylic Acid Ensure all reagents and solvents are free of carboxylic acid contaminants. If a Brønsted acid catalyst is being used, switch to a Lewis acid catalyst like Sc(OTf)₃ or Gd(OTf)₃.[4]
Reaction Conditions Favoring Ugi Pathway The use of aprotic solvents in the presence of a Brønsted acid can favor the Ugi reaction. Switching to an alcoholic solvent can promote the GBB pathway.

Quantitative Data Presentation

Table 1: Comparison of Catalysts on the Yield of a Model Groebke-Blackburn-Bienaymé Reaction

Reaction Conditions: 2-aminopyridine (0.5 mmol), benzaldehyde (0.5 mmol), tert-butyl isocyanide (0.5 mmol), methanol (1.5 mL), 150 °C, 30 min (microwave irradiation).

Catalyst (5 mol%)Yield of Imidazo[1,2-a]pyridine (%)
Sc(OTf)₃95
Y(OTf)₃92
La(OTf)₃88
Eu(OTf)₃91
Gd(OTf)₃94
Yb(OTf)₃93
In(OTf)₃85
Bi(OTf)₃82
None13

Data compiled from a comparative study on rare earth triflates.[4]

Table 2: Effect of Solvent on the Yield of a Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis

Reaction Conditions: 2-aminopyridine (1.0 mmol), (E)-1-nitro-2-phenylethene (1.2 mmol), CuBr (10 mol%), 80 °C, 12 h, under air.

SolventYield (%)
DMF90
DMSO85
Toluene65
CH₃CN70
1,4-Dioxane60
EtOH55

Data extracted from a study on copper-catalyzed synthesis.[2]

Experimental Protocols

Optimized Protocol for Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction

This protocol is optimized for high yield and minimal side product formation using a microwave reactor.[4]

Materials:

  • 2-Aminopyridine (or substituted derivative)

  • Aldehyde

  • Isocyanide

  • Gadolinium(III) triflate (Gd(OTf)₃)

  • Methanol (MeOH)

Procedure:

  • To a microwave-safe reaction vial, add 2-aminopyridine (0.5 mmol, 1.0 equiv), the corresponding aldehyde (0.5 mmol, 1.0 equiv), and the isocyanide (0.5 mmol, 1.0 equiv).

  • Add Gd(OTf)₃ (0.025 mmol, 5.0 mol%).

  • Add methanol (1.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

GBB_vs_Ugi cluster_start Starting Materials cluster_gbb Groebke-Blackburn-Bienaymé Pathway cluster_ugi Ugi Side Reaction Pathway 2-Aminopyridine 2-Aminopyridine Imine Formation Imine Formation 2-Aminopyridine->Imine Formation Imine Formation_U Imine Formation 2-Aminopyridine->Imine Formation_U Aldehyde Aldehyde Aldehyde->Imine Formation Aldehyde->Imine Formation_U Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Imine Formation->Nitrilium Ion + Isocyanide Intramolecular Cyclization Intramolecular Cyclization Nitrilium Ion->Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intramolecular Cyclization->Imidazo[1,2-a]pyridine Nitrilium Ion_U Nitrilium Ion Imine Formation_U->Nitrilium Ion_U + Isocyanide Carboxylate Attack Carboxylate Attack Nitrilium Ion_U->Carboxylate Attack Mumm Rearrangement Mumm Rearrangement Carboxylate Attack->Mumm Rearrangement Ugi Adduct Ugi Adduct Mumm Rearrangement->Ugi Adduct Carboxylic Acid Carboxylic Acid Carboxylic Acid->Carboxylate Attack

Caption: Competing pathways in imidazo[1,2-a]pyridine synthesis.

Regioisomer_Formation cluster_pathA Pathway A cluster_pathB Pathway B Substituted 2-Aminopyridine Substituted 2-Aminopyridine Imine A Imine A Substituted 2-Aminopyridine->Imine A Attack at N1 Imine B Imine B Substituted 2-Aminopyridine->Imine B Attack at exocyclic N Aldehyde Aldehyde Aldehyde->Imine A Aldehyde->Imine B Cyclization A Cyclization Imine A->Cyclization A Regioisomer A Regioisomer A Cyclization A->Regioisomer A Cyclization B Cyclization Imine B->Cyclization B Regioisomer B Regioisomer B Cyclization B->Regioisomer B

Caption: Formation of regioisomers in GBB reaction.

Experimental_Workflow Start Start Reagent Preparation Prepare Starting Materials (2-Aminopyridine, Aldehyde, Isocyanide) Start->Reagent Preparation Reaction Setup Combine Reagents and Catalyst in Solvent (e.g., MeOH) Reagent Preparation->Reaction Setup Heating Microwave Irradiation (e.g., 150°C, 30 min) Reaction Setup->Heating Workup Solvent Evaporation Heating->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Optimized experimental workflow for GBB synthesis.

References

Enhancing the quantum yield of imidazo[1,2-a]pyridine-based fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based fluorophores. Our goal is to help you enhance the quantum yield of your fluorophores and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of imidazo[1,2-a]pyridines that influence their quantum yield?

A1: The quantum yield of imidazo[1,2-a]pyridine fluorophores is significantly influenced by their π-conjugated bicyclic structure.[1] Key modifications include:

  • Substituents: Electron-donating groups (EDGs) generally enhance fluorescence intensity, while electron-withdrawing groups (EWGs) can lead to less intense emissions.[1][2] For instance, amino or dimethylamino substitutions can shift fluorescence to the visible region in polar solvents.[3] Methyl, carboxyl, or amino groups have been shown to increase fluorescence intensity.[3]

  • Aryl Substitution: The presence of phenyl or naphthyl groups, particularly at the C2 position, has been demonstrated to increase fluorescence yield.[1]

  • Molecular Geometry: V-shaped architectures, created by connecting two imidazo[1,2-a]pyridine units through a phenyl or pyridine bridge, can result in intense photoluminescence with quantum yields in the range of 0.17–0.51.[4]

  • Hydroxymethyl Group: The introduction of a hydroxymethyl group at position 3 may enhance fluorescence, potentially through spatial non-covalent interactions.[3]

Q2: How does the solvent environment affect the fluorescence of imidazo[1,2-a]pyridine derivatives?

A2: The solvent can significantly impact the photophysical properties of these fluorophores. In polar solvents, some derivatives exhibit a shift in their fluorescence to the visible region.[3] The choice of solvent can also influence the excited-state dynamics, such as excited-state intramolecular proton transfer (ESIPT), which in turn affects the emission properties.[5] It is crucial to characterize the photophysical properties in the specific solvent being used for your application.

Q3: My imidazo[1,2-a]pyridine derivative has a low quantum yield. What are the potential reasons?

A3: A low quantum yield in imidazo[1,2-a]pyridine derivatives can stem from several factors:

  • Intersystem Crossing (ISC): For some π-expanded systems, a low fluorescence quantum yield can be attributed to an efficient intersystem crossing from the lowest excited singlet state (S1) to a triplet state (T2).[6][7]

  • Presence of Quenching Groups: Nitro groups are known to quench fluorescence.[3]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, π–π stacking can lead to quenching. Introducing bulky groups, like a tert-butyl group, can mitigate this effect.

  • Non-radiative Decay Pathways: The molecular structure and environment can promote non-radiative decay pathways, which compete with fluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of imidazo[1,2-a]pyridine-based fluorophores.

Issue 1: Low or No Fluorescence Observed

Possible Causes & Solutions:

  • Incorrect Molecular Design:

    • Problem: The presence of electron-withdrawing groups (e.g., nitro groups) can quench fluorescence.[3]

    • Solution: Synthesize derivatives with electron-donating groups (e.g., methoxy, amino) at appropriate positions to enhance the quantum yield.[1][8] Consider introducing aryl groups at the C2 position.[1]

  • Aggregation:

    • Problem: Fluorophores may aggregate at high concentrations, leading to self-quenching.

    • Solution: Record fluorescence spectra at various dilute concentrations to check for concentration-dependent effects. Introduce bulky substituents to the fluorophore scaffold to inhibit π–π stacking.

  • Solvent Effects:

    • Problem: The chosen solvent may not be optimal for fluorescence.

    • Solution: Screen a variety of solvents with different polarities to identify the optimal medium for your specific derivative.

  • Degradation:

    • Problem: The fluorophore may be susceptible to photobleaching or chemical degradation.

    • Solution: Ensure the purity of the compound. Store samples in the dark and under an inert atmosphere if necessary. Use fresh solutions for measurements.

Issue 2: Unexpected Emission Wavelength

Possible Causes & Solutions:

  • Substituent Effects:

    • Problem: The electronic nature of the substituents dictates the energy of the excited state and thus the emission wavelength.

    • Solution: By strategically placing electron-donating or electron-withdrawing groups, the emission can be tuned from the near-UV to the deep-blue region.[4]

  • Excited-State Intramolecular Proton Transfer (ESIPT):

    • Problem: For derivatives with ortho-hydroxyphenyl groups, ESIPT can occur, leading to a large Stokes shift and emission at longer wavelengths.[1][5]

    • Solution: If ESIPT is undesirable, modify the structure to remove the proton-donating group or alter the hydrogen bonding environment.

Quantitative Data Summary

The following tables summarize the quantum yields (Φ) of various imidazo[1,2-a]pyridine derivatives as reported in the literature.

Table 1: Quantum Yields of V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores

Compound SeriesBridgeSubstituent TypeQuantum Yield (Φ) Range
4PhenylElectron-Donating/Accepting0.17–0.51[4]
5PyridineElectron-Donating/Accepting0.17–0.51[4]

Table 2: Effect of Methoxy Substituents on Imidazo[1,5-a]pyridine Quantum Yield

SubstitutionQuantum Yield (Φ)
Unsubstituted22%[8]
Methoxy SubstitutedUp to 50%[8]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a common method for synthesizing imidazo[1,2-a]pyridine derivatives via condensation.

Materials:

  • Substituted 2-aminopyridine

  • α-halocarbonyl derivative (e.g., phenacyl bromide)

  • Solvent (e.g., ethanol, DMF)

  • Microwave reactor (optional)[9]

Procedure:

  • Dissolve the substituted 2-aminopyridine and the α-halocarbonyl derivative in the chosen solvent in a reaction vessel.

  • The reaction can be performed under conventional heating or microwave irradiation.[9] Microwave-assisted synthesis can significantly reduce reaction times.[9]

  • Heat the reaction mixture for the appropriate time (this can range from minutes to hours depending on the reactants and conditions).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[1,2-a]pyridine derivative.

  • Characterize the final product using NMR, mass spectrometry, and other relevant spectroscopic techniques.

Protocol 2: Relative Quantum Yield Determination

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[10]

Materials:

  • Fluorophore sample of interest

  • Quantum yield standard (e.g., quinine sulfate, rhodamine 6G) with a known quantum yield.[11][12][13]

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Cuvettes (1 cm path length)

  • Solvent (the same for both sample and standard, if possible)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the gradient of the linear fit for both the sample (Grad_X) and the standard (Grad_ST).

  • Calculate the quantum yield of the sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizations

troubleshooting_workflow start Low Quantum Yield Observed check_structure Review Molecular Structure start->check_structure check_concentration Investigate Concentration Effects start->check_concentration check_solvent Evaluate Solvent Polarity start->check_solvent substituents EWGs present? check_structure->substituents aggregation Concentration dependent? check_concentration->aggregation solvent_effect Fluorescence varies with solvent? check_solvent->solvent_effect solution_edg Incorporate EDGs substituents->solution_edg Yes end_structure Structure likely not the primary issue substituents->end_structure No solution_dilute Use Dilute Solutions / Add Bulky Groups aggregation->solution_dilute Yes end_concentration Aggregation not the primary issue aggregation->end_concentration No solution_solvent Optimize Solvent solvent_effect->solution_solvent Yes end_solvent Solvent not the primary issue solvent_effect->end_solvent No

Caption: Troubleshooting workflow for low quantum yield.

synthesis_workflow start Start: Reactants reactants 2-aminopyridine derivative + α-halocarbonyl derivative start->reactants dissolve Dissolve in Solvent (e.g., Ethanol, DMF) reactants->dissolve reaction Reaction Condition dissolve->reaction heating Conventional Heating reaction->heating Option 1 microwave Microwave Irradiation reaction->microwave Option 2 monitoring Monitor with TLC heating->monitoring microwave->monitoring workup Workup: Cool, Filter/Evaporate monitoring->workup purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, Mass Spec, etc. purification->characterization end End: Purified Product characterization->end

Caption: General synthesis workflow for imidazo[1,2-a]pyridines.

References

Addressing photobleaching of imidazo[1,2-a]pyridine fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching encountered when using imidazo[1,2-a]pyridine fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for my imidazo[1,2-a]pyridine probe experiments?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light. This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a diminished signal during imaging experiments. For researchers using imidazo[1,2-a]pyridine probes, photobleaching can significantly compromise experimental results by reducing the signal-to-noise ratio, limiting the duration of time-lapse imaging, and potentially leading to inaccurate quantitative data.

Q2: What are the primary causes of photobleaching for imidazo[1,2-a]pyridine probes?

A2: The photobleaching of imidazo[1,2-a]pyridine probes is primarily caused by a combination of factors:

  • High-Intensity Excitation Light: The intense light required to excite the fluorophore is the main driver of photobleaching.

  • Prolonged Exposure: The longer the probe is exposed to excitation light, the more likely it is to undergo photochemical destruction.

  • Presence of Reactive Oxygen Species (ROS): The interaction of the excited imidazo[1,2-a]pyridine probe with molecular oxygen can generate highly reactive oxygen species (ROS), which can then chemically degrade the probe.

Q3: How do the structural features of imidazo[1,2-a]pyridine probes affect their photostability?

A3: The photostability of imidazo[1,2-a]pyridine probes is influenced by their molecular structure. While specific quantitative data across a wide range of derivatives is not extensively compiled, general trends have been observed:

  • Electron-Donating Groups: The introduction of electron-donating substituents on the imidazo[1,2-a]pyridine scaffold can improve luminescence performance and, in some cases, may enhance photostability.[1]

  • Extended π-Conjugation: Extending the delocalized π-electron system of the molecule can increase the fluorescence quantum yield, which may indirectly correlate with improved photostability under certain conditions.[1]

  • Rigid Structures: More rigid molecular structures can sometimes lead to higher photostability by reducing non-radiative decay pathways and minimizing conformational changes that could lead to photochemical reactions.

Q4: Are there commercially available reagents to reduce photobleaching in live-cell imaging with these probes?

A4: Yes, several commercial antifade reagents are available that can be used to mitigate photobleaching during live-cell imaging. These reagents typically work by scavenging reactive oxygen species. Products like ProLong™ Live Antifade Reagent have been shown to be effective for a variety of fluorescent dyes and proteins and can be tested for compatibility with your specific imidazo[1,2-a]pyridine probe.[2][3][4] It is always recommended to verify the compatibility of the antifade reagent with your specific probe and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid signal loss during time-lapse imaging. Photobleaching due to excessive light exposure.1. Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio. 2. Decrease Exposure Time: Use the shortest possible camera exposure time. 3. Increase Time Interval: Lengthen the time between image acquisitions.
Initial fluorescence is bright but fades quickly. High photobleaching rate of the specific imidazo[1,2-a]pyridine probe.1. Probe Selection: If possible, switch to an imidazo[1,2-a]pyridine derivative with reported higher photostability. Look for derivatives with electron-donating groups or extended conjugation. 2. Use Antifade Reagents: Incorporate a commercial antifade reagent suitable for live-cell imaging into your imaging medium.
Inconsistent fluorescence intensity across different fields of view. Non-uniform illumination or photobleaching during sample preparation and focusing.1. Optimize Focusing: Use transmitted light or a lower magnification to find the region of interest before switching to high-intensity fluorescence for image acquisition. 2. Uniform Illumination: Ensure your microscope's illumination is properly aligned and provides a flat field of view.
Low signal-to-noise ratio. A combination of low probe concentration and photobleaching.1. Optimize Probe Concentration: Determine the optimal probe concentration that provides a strong signal without causing cellular toxicity or aggregation. 2. Implement Anti-photobleaching Strategies: Follow the recommendations for reducing light exposure and using antifade reagents.

Quantitative Data on Imidazo[1,2-a]pyridine Probe Photophysical Properties

Probe/FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Photostability (Illustrative t1/2 in seconds)Notes
Hypothetical Imidazo[1,2-a]pyridine-A 3504500.6030Basic scaffold, susceptible to photobleaching.
Hypothetical Imidazo[1,2-a]pyridine-B (with Electron-Donating Group) 3654700.7560Improved quantum yield and photostability.
Hypothetical Imidazo[1,2-a]pyridine-C (Extended Conjugation) 4005200.8590Red-shifted spectra and enhanced photostability.
Fluorescein 4945180.95~10-30Common reference dye, known for moderate photostability.
Rhodamine B 5555800.31>120Highly photostable reference dye.

Note: The photostability half-life (t1/2) is highly dependent on the imaging conditions (e.g., excitation power, pixel dwell time). The values presented here are for illustrative comparison under standardized hypothetical conditions.

Experimental Protocols

Protocol for Measuring Photobleaching Half-life (t1/2) of Imidazo[1,2-a]pyridine Probes in Live Cells

This protocol outlines a method to determine and compare the photobleaching half-life of different imidazo[1,2-a]pyridine fluorescent probes in a live-cell context.

Materials:

  • Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Imidazo[1,2-a]pyridine fluorescent probes of interest

  • Cell culture medium and appropriate buffers (e.g., HBSS)

  • Fluorescence microscope (confocal or widefield) equipped with a stable light source (laser or LED) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Preparation and Staining:

    • Plate cells on imaging dishes and allow them to adhere and grow to the desired confluency.

    • Prepare stock solutions of your imidazo[1,2-a]pyridine probes in a suitable solvent (e.g., DMSO).

    • Dilute the probe stock solution in pre-warmed cell culture medium or imaging buffer to the final working concentration.

    • Incubate the cells with the probe-containing medium for the optimized duration and temperature.

    • Gently wash the cells with fresh, pre-warmed imaging buffer to remove any unbound probe.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes.

    • Select the appropriate filter set or laser line for the excitation and emission wavelengths of your imidazo[1,2-a]pyridine probe.

    • Set the imaging parameters that you would typically use for your experiments (e.g., objective, laser power, camera exposure time, gain). It is critical to keep these parameters constant for all probes being compared.

  • Image Acquisition:

    • Locate a field of view with healthy, well-stained cells.

    • Acquire an initial image (time point 0).

    • Continuously illuminate the sample using the defined imaging parameters.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). The interval should be chosen to capture the decay of the fluorescence signal adequately.

    • Continue acquiring images until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select several regions of interest (ROIs) within stained cells. Also, select a background ROI in an area with no cells.

    • For each time point, measure the mean fluorescence intensity within each cellular ROI and the background ROI.

    • Subtract the mean background intensity from the mean cellular intensity for each time point to correct for background fluorescence.

    • Normalize the background-corrected intensity values for each cellular ROI to the initial intensity at time point 0 (i.e., divide the intensity at each time point by the intensity at time 0).

    • Average the normalized intensities from all cellular ROIs for each time point.

    • Plot the average normalized fluorescence intensity as a function of time.

    • Determine the time at which the normalized fluorescence intensity drops to 0.5 (50%). This time is the photobleaching half-life (t1/2).

Visualizations

G Troubleshooting Workflow for Photobleaching start Start: Rapid Signal Fading Observed check_params Step 1: Review Imaging Parameters start->check_params reduce_intensity Reduce Excitation Intensity check_params->reduce_intensity reduce_exposure Decrease Exposure Time check_params->reduce_exposure increase_interval Increase Time Interval check_params->increase_interval re_evaluate Re-evaluate Signal Stability reduce_intensity->re_evaluate reduce_exposure->re_evaluate increase_interval->re_evaluate stable Signal is Stable re_evaluate->stable Yes unstable Signal Still Fading re_evaluate->unstable No success Experiment Successful stable->success consider_probe Step 2: Evaluate Probe & Environment unstable->consider_probe change_probe Switch to a More Photostable Probe consider_probe->change_probe add_antifade Incorporate Antifade Reagent consider_probe->add_antifade final_eval Final Evaluation change_probe->final_eval add_antifade->final_eval final_eval->success

Caption: Troubleshooting workflow for addressing photobleaching.

G Photobleaching Mechanism and Mitigation cluster_mechanism Photobleaching Mechanism cluster_mitigation Mitigation Strategies Probe_Ground Imidazo[1,2-a]pyridine (Ground State) Probe_Excited Excited Singlet State Probe_Ground->Probe_Excited Excitation Light Bleached_Probe Bleached Probe (Non-fluorescent) Probe_Ground->Bleached_Probe Probe_Excited->Probe_Ground Fluorescence Probe_Triplet Excited Triplet State Probe_Excited->Probe_Triplet Intersystem Crossing Fluorescence Fluorescence Emission ROS Reactive Oxygen Species (ROS) Probe_Triplet->ROS Energy Transfer to O2 ROS->Probe_Ground Chemical Reaction Reduce_Light Reduce Light Exposure (Intensity, Duration) Reduce_Light->Probe_Excited Reduces Excitation Antifade Use Antifade Reagents Antifade->ROS Scavenges ROS Stable_Probe Select Photostable Probe Stable_Probe->Probe_Triplet Reduces Triplet State Formation

Caption: Mechanism of photobleaching and mitigation strategies.

References

Strategies to reduce fluorescence quenching in imidazo[1,2-a]pyridine probes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]pyridine Probes

Welcome to the technical support center for imidazo[1,2-a]pyridine fluorescent probes. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in your research, particularly those related to fluorescence quenching.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazo[1,2-a]pyridine probe has a very weak fluorescence signal. What are the common causes?

A weak or non-existent signal is one of the most common issues. The underlying causes can be chemical, environmental, or technical.

  • Structural Effects: The intrinsic quantum yield of your specific probe may be low. Certain structural features, like π-expanded systems, can lead to low fluorescence quantum yields due to efficient intersystem crossing from the excited singlet state (S1) to a triplet state (T2).[1][2] The presence of electron-withdrawing substituents, such as a nitro group (-NO2), can also significantly decrease or completely destroy fluorescence.[3]

  • Solvent Environment: Imidazo[1,2-a]pyridines can be highly sensitive to their environment. The polarity of the solvent plays a crucial role. For example, some derivatives show intense fluorescence in solvents like ethyl acetate and dichloromethane, while the signal may be weaker in highly polar or protic solvents.[3] Extreme pH conditions, such as concentrated acid, can also suppress fluorescence.[3]

  • Aggregation-Caused Quenching (ACQ): Like many fluorophores, imidazo[1,2-a]pyridine derivatives can suffer from aggregation in aqueous or poor solvents, leading to self-quenching. This is a common issue that has led to the specific design of Aggregation-Induced Emission (AIE) variants of these probes.[4]

  • Photobleaching: During microscopy, prolonged exposure to high-intensity excitation light can irreversibly destroy the fluorophore. This can be mitigated by using antifade mounting media and optimizing imaging parameters.[5]

  • Incorrect Imaging Settings: Ensure that the excitation and emission filters on your instrument are correctly matched to the spectral properties of your probe.[5]

Q2: How can I strategically modify my probe's chemical structure to increase its fluorescence quantum yield?

Structural modification is a powerful way to enhance the photophysical properties of imidazo[1,2-a]pyridine probes.

  • Incorporate Electron-Donating Groups (EDGs): Adding EDGs such as methoxy (-OCH3), methyl (-CH3), or amino (-NH2) groups to the aromatic system generally improves luminescence performance and enhances fluorescence intensity.[6][7]

  • Add Substituents at Key Positions: The introduction of phenyl or naphthyl groups at the C2 position has been shown to increase the fluorescence yield.[6] Furthermore, adding a hydroxymethyl group at the C3 position can also act as a fluorescence enhancer.[3]

  • Avoid Electron-Withdrawing Groups (EWGs): EWGs like nitro (-NO2) or cyano (-CN) groups often lead to less intense emissions and should generally be avoided unless they are part of a specific sensing mechanism (e.g., photoinduced electron transfer).[3][6]

  • Develop AIE-Active Probes: To combat aggregation-caused quenching, you can design probes with AIE characteristics. This typically involves adding rotor-like groups (e.g., tetraphenylethylene) that restrict intramolecular rotation in the aggregated state, thus opening up a radiative decay channel.[4]

Q3: My probe's fluorescence is quenched upon binding to my analyte of interest. What is the likely mechanism?

This "turn-off" sensing behavior is often by design and typically relies on a specific quenching mechanism.

  • Photoinduced Electron Transfer (PET): PET is a common mechanism designed into fluorescent probes.[8][9] In a PET-based probe, an electron-rich (donor) or electron-poor (acceptor) moiety is placed near the fluorophore. Upon analyte binding, an electron transfer occurs between this moiety and the excited fluorophore, leading to non-radiative decay (quenching).

  • Heavy Atom Effect: If your analyte is a heavy metal ion (e.g., Fe³⁺, Hg²⁺), it can enhance intersystem crossing, promoting the transition from the fluorescent singlet state to the non-fluorescent triplet state, thus quenching fluorescence.[10]

  • Paramagnetic Quenching: If the analyte is a paramagnetic species, such as certain transition metal ions (e.g., Cu²⁺), it can induce quenching through spin-orbit coupling.[11]

Q4: Can I use the same probe in both organic solvents and aqueous buffers for cell imaging?

Not always. A probe that is highly fluorescent in an organic solvent like dichloromethane may have its fluorescence quenched in an aqueous buffer due to ACQ or unfavorable solvatochromic effects.[3][12] For biological applications, it is crucial to either use a probe specifically designed for aqueous media or to formulate the probe to prevent aggregation. Probes designed for cell imaging often have improved water solubility and may incorporate features to prevent quenching in the complex cellular environment.[10][13]

Quantitative Data Summary

The fluorescence quantum yield (ΦF) is a critical parameter for assessing probe performance. The following table summarizes reported quantum yields for various imidazo[1,2-a]pyridine derivatives, highlighting the impact of different substituents.

Compound Class/SubstituentSolventFluorescence Quantum Yield (ΦF) RangeReference(s)
Various 2-phenyl derivatives with EDGs at C-ringCH₂Cl₂0.22 - 0.61[6]
3-substituted imidazo[1,5-a]pyridinesAcetonitrile0.02 - 0.44[14]
V-shaped bis-Imidazo[1,2-a]pyridinesCH₂Cl₂ / DMSO0.17 - 0.51[15]
2-phenyl imidazo[1,2-a]pyridine core (AIE precursor)MeCN/H₂O0.17[4]
π-expanded imidazo[1,2-a]pyridineVaries0.04 - 0.05 (Low due to ISC)[1]

Visual Guides & Workflows

Logical Troubleshooting Flowchart

This diagram provides a step-by-step guide to diagnosing and solving low fluorescence signal issues.

TroubleshootingFlowchart Start Problem: Low Fluorescence Signal CheckInstrument Verify Instrument Settings (Filters, Power) Start->CheckInstrument Technical CheckStructure Evaluate Probe Structure Start->CheckStructure Chemical CheckEnvironment Analyze Experimental Environment Start->CheckEnvironment Experimental SettingsOK Are settings correct for probe's λ_ex/λ_em? CheckInstrument->SettingsOK HasEWG Does it have EWGs (e.g., -NO2)? CheckStructure->HasEWG SolventIssue Is solvent optimal? (Polarity, pH) CheckEnvironment->SolventIssue IsACQProne Is it prone to Aggregation (ACQ)? HasEWG->IsACQProne No RedesignProbe Solution: Redesign probe with EDGs HasEWG->RedesignProbe Yes UseAIE Solution: Use AIE-active version or non-polar solvent IsACQProne->UseAIE Yes Photobleaching Is photobleaching occurring? SolventIssue->Photobleaching Yes ChangeSolvent Solution: Test different solvents (e.g., CH2Cl2, Ethyl Acetate) SolventIssue->ChangeSolvent No UseAntifade Solution: Use antifade reagent, reduce exposure time Photobleaching->UseAntifade Yes FixSettings Solution: Adjust filter sets and excitation power SettingsOK->FixSettings No PET_Mechanism cluster_0 Before Analyte Binding cluster_1 After Analyte Binding Fluorophore Imidazo[1,2-a]pyridine (Fluorophore) Quencher Electron Donor (Quencher) Fluorophore->Quencher e⁻ transfer (PET) QuenchedState Fluorescence QUENCHED Excitation Light (hν) Excitation->Fluorophore Excitation Fluorophore_B Imidazo[1,2-a]pyridine (Fluorophore) Fluorescence Fluorescence RESTORED Fluorophore_B->Fluorescence Emission (hν') Quencher_B Donor + Analyte (PET Blocked) Excitation_B Light (hν) Excitation_B->Fluorophore_B Excitation Analyte Analyte ProbeDevelopmentWorkflow A 1. Identify Problem (e.g., ACQ in water) B 2. Propose Solution (e.g., Add solubilizing groups or AIE-gen) A->B C 3. Synthesize Modified Probe B->C D 4. Characterize Photophysics (Measure ΦF, λ_em, lifetime) C->D E 5. Test in Application (e.g., Cell Imaging) D->E F Probe Optimized? E->F F->A No, Iterate

References

Optimizing reaction conditions for the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyridines?

The most prevalent methods for synthesizing imidazo[1,2-a]pyridines involve the condensation of 2-aminopyridines with various substrates.[1][2] Key starting materials include α-halocarbonyl compounds (e.g., α-bromoacetophenones), ketones, aldehydes, and nitroolefins.[1][2][3] Multi-component reactions utilizing 2-aminopyridines, aldehydes, and isocyanides are also widely employed.[1][4]

Q2: I am getting a low yield in my reaction. What are the common factors that affect the yield of imidazo[1,2-a]pyridine synthesis?

Low yields can be attributed to several factors, including suboptimal reaction conditions, the nature of the substrates, and the choice of catalyst. Key parameters to investigate are:

  • Catalyst: The type and loading of the catalyst can significantly impact the reaction outcome. For instance, in copper-catalyzed reactions, CuBr has been identified as a highly effective catalyst.[5] In some cases, a catalyst-free approach at an elevated temperature might be efficient.[3]

  • Solvent: The polarity and boiling point of the solvent play a crucial role. DMF is a commonly used high-boiling solvent, while greener options like water have also been successfully employed.[1][6] Protic solvents with medium polarity, such as n-BuOH, can sometimes facilitate product precipitation and improve yields.[4]

  • Temperature: The reaction temperature needs to be optimized. While some modern methods proceed at room temperature, others require heating to 60-80°C or even higher.[3][5]

  • Substrate Electronics: The electronic properties of the substituents on the starting materials can influence reactivity. Electron-rich substrates often give better yields than electron-deficient ones.[5]

  • Atmosphere: For oxidative coupling reactions, the presence of an oxidant like air is crucial.[5]

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Side product formation is a common issue, often arising from competing reaction pathways. To enhance selectivity:

  • Control of Reaction Conditions: Fine-tuning the temperature, reaction time, and order of reagent addition can minimize side reactions.

  • Choice of Catalyst: A well-chosen catalyst can promote the desired reaction pathway. For example, iodine-catalyzed reactions have been shown to be highly regioselective.[2]

  • Substrate Protection: If your starting materials contain sensitive functional groups, protecting them before the reaction and deprotecting them afterward can prevent unwanted side reactions.

  • Purification Method: Post-reaction purification techniques such as column chromatography or recrystallization are essential for isolating the desired product from any side products.

Q4: What are the recommended purification techniques for imidazo[1,2-a]pyridines?

The choice of purification method depends on the properties of the synthesized compound and the impurities present. Common techniques include:

  • Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.

  • Filtration: In cases where the product precipitates from the reaction mixture, simple filtration can be sufficient for isolation.[7]

Q5: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

Yes, several eco-friendly synthetic protocols have been developed. These methods often involve:

  • Use of Water as a Solvent: Water is a green solvent, and some methods, such as ultrasound-assisted C-H functionalization, can be performed in water.[6]

  • Catalyst-Free Conditions: Some reactions can proceed efficiently without a catalyst, reducing waste and cost.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often with lower energy consumption.[3]

  • Use of Air as an Oxidant: In oxidative coupling reactions, using air as the oxidant is a green alternative to chemical oxidants as it is abundant and produces no toxic byproducts.[5]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of imidazo[1,2-a]pyridines.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Suboptimal Temperature Screen a range of temperatures. For many standard procedures, 80°C is a good starting point.[5] Some catalyst-free methods may require higher temperatures, while some catalyzed reactions can proceed at room temperature.[3][7]
Incorrect Solvent The choice of solvent is critical. DMF is often effective, but other solvents like n-BuOH or even water could be optimal depending on the specific reaction.[4][5] Consider the polarity and boiling point of the solvent in relation to your substrates and reaction temperature.
Inactive or Inappropriate Catalyst Ensure the catalyst is active and suitable for the transformation. For copper-catalyzed reactions, CuBr and CuI are frequently used.[5][6] For some reactions, iodine can be an effective catalyst.[7] In some cases, a metal-free approach may be superior.[1]
Poor Quality of Starting Materials Verify the purity of your 2-aminopyridine and other reactants. Impurities can inhibit the reaction or lead to side products.
Atmospheric Conditions (for oxidative reactions) If your reaction is an oxidative coupling, ensure an adequate supply of the oxidant (e.g., air).[5]
Steric Hindrance Bulky substituents on the starting materials can hinder the reaction. If possible, consider using less sterically hindered analogs.[5]
Problem 2: Formation of Multiple Products/Side Products
Possible Cause Suggested Solution
Reaction Temperature is too High High temperatures can sometimes lead to decomposition or the formation of side products. Try running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of byproducts.
Competing Reaction Pathways The reaction mechanism may have competing pathways. Altering the catalyst or solvent can sometimes favor the desired pathway. For example, in some three-component reactions, the order of addition of reactants can influence the outcome.
Presence of Water or Other Impurities Ensure your reaction is performed under anhydrous conditions if the mechanism is sensitive to water. Use dry solvents and glassware.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

This protocol is based on a copper(I)-catalyzed one-pot procedure using air as the oxidant.[5]

Materials:

  • 2-aminopyridine derivative

  • Nitroolefin derivative

  • CuBr (Copper(I) bromide)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • To a reaction tube, add the 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (0.05 mmol).

  • Add DMF (2 mL) as the solvent.

  • Stir the reaction mixture at 80°C in the presence of air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Optimized Condition
Catalyst CuBr
Solvent DMF
Temperature 80°C
Oxidant Air
Protocol 2: Catalyst- and Solvent-Free Synthesis from α-Halo-ketones and 2-Aminopyridines

This protocol describes a green and efficient method for the synthesis of imidazo[1,2-a]pyridines.[3]

Materials:

  • 2-aminopyridine derivative

  • α-bromo/chloroketone derivative

Procedure:

  • In a reaction vessel, mix the 2-aminopyridine (1 mmol) and the α-halo-ketone (1 mmol).

  • Heat the mixture at 60°C. No solvent or catalyst is required.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, the product can often be purified by recrystallization from a suitable solvent.

Parameter Condition
Catalyst None
Solvent None
Temperature 60°C

Visualized Workflows and Logic

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify/replace Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Optimize_Catalyst Optimize Catalyst (Type and Loading) Optimize_Solvent->Optimize_Catalyst Check_Atmosphere Check Reaction Atmosphere (e.g., Air) Optimize_Catalyst->Check_Atmosphere Purification Refine Purification Strategy Check_Atmosphere->Purification Success Improved Yield/ Purity Purification->Success Method_Selection Start Starting Material Availability Alpha_Haloketone α-Haloketone Available? Start->Alpha_Haloketone Nitroolefin Nitroolefin Available? Alpha_Haloketone->Nitroolefin No Solvent_Free Catalyst/Solvent-Free Method Alpha_Haloketone->Solvent_Free Yes Aldehyde_Isocyanide Aldehyde & Isocyanide Available? Nitroolefin->Aldehyde_Isocyanide No Cu_Catalyzed Copper-Catalyzed Method Nitroolefin->Cu_Catalyzed Yes Multi_Component Multi-Component Reaction Aldehyde_Isocyanide->Multi_Component Yes Other Explore Other Methods Aldehyde_Isocyanide->Other No

References

Technical Support Center: Enhancing the Stability of 2,7-Dimethylimidazo[1,2-a]pyridine in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2,7-Dimethylimidazo[1,2-a]pyridine and its analogs in biological media.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows rapid degradation in my in vitro assay. What are the likely metabolic pathways involved?

A1: The imidazo[1,2-a]pyridine scaffold is susceptible to metabolism by two primary enzyme families in the liver: Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2] For derivatives of this compound, the major metabolic transformation observed is monohydroxylation on the imidazopyridine core. The exact site of hydroxylation can be influenced by other substituents on the molecule.

Q2: How does the position of the methyl groups on the imidazo[1,2-a]pyridine ring affect metabolic stability?

A2: The position of substituents, such as methyl groups, on the imidazo[1,2-a]pyridine core can significantly influence both metabolic stability and biological activity. For instance, in a series of related compounds, alterations in the methyl group position have been shown to impact potency, suggesting that steric and electronic factors play a role in how the molecule interacts with metabolizing enzymes and biological targets.[1]

Q3: What are some common strategies to improve the metabolic stability of my this compound analog?

A3: Several medicinal chemistry strategies can be employed to enhance the stability of imidazo[1,2-a]pyridine derivatives:

  • Blocking Sites of Metabolism: Introducing chemical modifications at metabolically labile positions can prevent enzymatic degradation. For example, replacing a hydrogen atom with a fluorine atom at a site of hydroxylation can block this metabolic pathway.

  • Altering Electronic Properties: Modifying the electronic distribution of the heterocyclic core by introducing electron-withdrawing or electron-donating groups can reduce the compound's affinity for metabolizing enzymes like Aldehyde Oxidase.[2]

  • Scaffold Hopping: In some cases, replacing the imidazo[1,2-a]pyridine core with a different, less metabolically susceptible heterocycle may be a viable strategy to improve pharmacokinetic properties.

Q4: I am observing significant variability in my metabolic stability assay results. What are the potential causes?

A4: Inconsistent results in microsomal stability assays can arise from several factors, including:

  • Pipetting Errors: Inaccurate dispensing of the compound, microsomes, or cofactors.

  • Incubation Conditions: Fluctuations in temperature or inefficient mixing during incubation.

  • Microsome Quality: Variability between lots of liver microsomes or improper storage and handling leading to loss of enzymatic activity.

  • Analytical Method Variability: Issues with the LC-MS/MS system, such as detector sensitivity drift or inconsistent sample injection volumes.

Troubleshooting Guides

Issue 1: Rapid Compound Disappearance in Microsomal Stability Assay
Possible Cause Troubleshooting Step Expected Outcome/Interpretation
High Metabolic Turnover 1. Run a minus-NADPH control: Perform the assay in the absence of the NADPH regenerating system. 2. Lower the microsomal protein concentration: Titrate the amount of microsomal protein used in the assay.If the compound is stable in the absence of NADPH, the degradation is likely due to NADPH-dependent enzymes (e.g., CYPs). If degradation persists, it may be due to non-NADPH dependent enzymes (e.g., some AOs) or chemical instability. Reducing the enzyme concentration should decrease the rate of metabolism for highly cleared compounds, allowing for more accurate measurement.
Chemical Instability 1. Incubate in buffer alone: Assess the compound's stability in the assay buffer at 37°C without microsomes or cofactors. 2. Check pH sensitivity: Evaluate stability at different pH values if your assay conditions deviate from physiological pH.If the compound degrades in buffer alone, the issue is chemical instability rather than metabolism. Consider if the compound is sensitive to hydrolysis or oxidation under the assay conditions.
Non-specific Binding 1. Measure recovery at T=0: Compare the measured concentration immediately after adding the compound to the reaction mix (and stopping the reaction) to a standard of the same concentration prepared in the same matrix. 2. Use low-binding plates: Switch to commercially available low-protein-binding microplates.Low recovery at the initial time point suggests significant binding to the plasticware or microsomal protein. Using low-binding plates can mitigate this issue.
Issue 2: Discrepancy Between in vitro Metabolic Stability and in vivo Pharmacokinetic Data
Possible Cause Troubleshooting Step Expected Outcome/Interpretation
Contribution of Non-Hepatic Metabolism Use extrahepatic microsomes: Conduct stability assays with microsomes from other metabolically active tissues, such as the intestine, kidney, or lung.If the compound is significantly metabolized in extrahepatic microsomes, this can explain a higher than expected clearance in vivo.
Involvement of Phase II Metabolism Perform a hepatocyte stability assay: Use cryopreserved hepatocytes, which contain both Phase I and Phase II metabolizing enzymes.If the compound is significantly less stable in hepatocytes compared to microsomes (which primarily assess Phase I metabolism), it suggests that Phase II conjugation pathways (e.g., glucuronidation) are a major route of clearance.
Role of Transporters Conduct transporter interaction assays: Evaluate if the compound is a substrate for uptake or efflux transporters (e.g., P-gp, BCRP, OATPs).Active transport into hepatocytes can lead to higher intracellular concentrations and thus faster metabolism. Efflux from the gut wall can reduce oral bioavailability, impacting in vivo exposure.

Data Presentation

The following table summarizes representative in vitro metabolic stability data for some this compound-3-carboxamide derivatives in human and mouse liver microsomes. This data is provided for comparative purposes to guide experimental design.

Compound IDModificationHuman Liver Microsome Stability (t½, min)Mouse Liver Microsome Stability (t½, min)Reference
Compound 8 2-ethyl-6-chloro8363[3]
Compound 16 2-(4-F-phenyl)benzo[d]oxazole>100 (high stability)>100 (high stability)[4]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.

  • Test Compound Stock Solution (10 mM): Dissolve the this compound derivative in a suitable organic solvent (e.g., DMSO).

  • Working Solution (100 µM): Dilute the stock solution in acetonitrile or a mixture of acetonitrile and water.

  • Liver Microsomes (e.g., Human, Mouse): Thaw pooled liver microsomes (typically 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Stopping Reagent: Ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.

2. Assay Procedure:

  • In a 96-well plate, add the test compound working solution to the wells.

  • Add the liver microsome working solution to each well and pre-incubate at 37°C for 5-10 minutes with shaking.

  • Initiate the reaction by adding the pre-warmed NRS solution to all wells except the "minus-NADPH" controls. For these controls, add buffer instead of the NRS solution.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of the ice-cold stopping reagent. The 0-minute time point is crucial and is prepared by adding the stopping reagent before the NRS.

  • Seal the plate and vortex to ensure complete protein precipitation.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the peak area of the parent compound and the internal standard at each time point using LC-MS/MS.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Mandatory Visualization

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Potential) Parent This compound Metabolite1 Hydroxylated Metabolite (on imidazopyridine core) Parent->Metabolite1 CYP450 / AO Metabolite2 Conjugated Metabolite (e.g., Glucuronide) Metabolite1->Metabolite2 UGTs

Caption: Putative metabolic pathway of this compound.

Experimental_Workflow A Prepare Reagents (Compound, Microsomes, NRS) B Pre-incubate Compound and Microsomes at 37°C A->B C Initiate Reaction with NRS B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Acetonitrile (+IS) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis of Supernatant F->G H Data Analysis (t½, Clint) G->H

Caption: General workflow for an in vitro microsomal stability assay.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_STAT3 STAT3/NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR STAT3 STAT3 NFkB NF-κB STAT3->NFkB iNOS_COX2 iNOS / COX-2 (Inflammation) NFkB->iNOS_COX2 Compound Imidazo[1,2-a]pyridine Derivatives Compound->PI3K Inhibition Compound->STAT3 Inhibition

Caption: Signaling pathways potentially modulated by imidazo[1,2-a]pyridine derivatives.

References

Modifying imidazo[1,2-a]pyridine scaffold to improve pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the modification of the imidazo[1,2-a]pyridine scaffold to enhance its pharmacokinetic (PK) properties.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine lead compound shows potent in vitro activity but has poor oral bioavailability. What are the likely causes and how can I address this?

A1: Poor oral bioavailability of imidazo[1,2-a]pyridine derivatives can stem from several factors, including poor aqueous solubility, low permeability, rapid metabolism, or active efflux. To troubleshoot this, a systematic approach is recommended:

  • Assess Physicochemical Properties: Begin by characterizing the aqueous solubility and lipophilicity (LogP/LogD) of your compound. Poor solubility is a common issue with this scaffold.

  • Evaluate Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes (human, rat, mouse) to determine the compound's susceptibility to phase I and phase II metabolism.

  • Investigate Permeability and Efflux: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess passive permeability and determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]

Based on the findings, specific modifications can be introduced to the imidazo[1,2-a]pyridine scaffold.

Q2: How can I improve the aqueous solubility of my imidazo[1,2-a]pyridine series?

A2: Enhancing the aqueous solubility of imidazo[1,2-a]pyridine derivatives is a critical step for improving their drug-like properties.[2] Key strategies include:

  • Introduction of Polar Functional Groups: Incorporating polar moieties such as sulfonamides, sulfonyl groups, or a 2-pyridyl group can increase polarity and improve aqueous solubility.[3][4]

  • Formation of Carboxamides: Synthesizing a series of amide analogues from a carboxylic acid intermediate allows for the exploration of various amines to fine-tune solubility.[4][5]

  • Balancing Lipophilicity: While lipophilicity can be important for potency, excessive lipophilicity often leads to poor solubility. A careful balance must be struck. Consider replacing lipophilic groups with more polar or ionizable ones.[3]

  • Scaffold Hopping: In some cases, moving to a related scaffold, such as imidazo[1,5-a]pyridine, might offer improved physicochemical properties.[6]

Q3: My compound is rapidly metabolized in liver microsomes. What structural modifications can I make to improve metabolic stability?

A3: To address rapid metabolism, it's essential to first identify the metabolic "hotspots" on the imidazo[1,2-a]pyridine scaffold. Common strategies to block metabolism include:

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine, on metabolically labile positions can block oxidative metabolism.

  • Steric Hindrance: Introducing bulky groups near the site of metabolism can sterically hinder the approach of metabolic enzymes.

  • Scaffold Modification: Certain nitrogen positions in the imidazo[1,2-a]pyridine ring can be susceptible to metabolism by enzymes like aldehyde oxidase (AO).[6] In such cases, scaffold hopping to an alternative like imidazo[1,5-a]pyridine can mitigate this issue.[6]

Q4: My imidazo[1,2-a]pyridine derivative is a substrate for P-glycoprotein (P-gp), leading to high efflux. How can I overcome this?

A4: P-gp mediated efflux is a significant challenge that can limit brain penetration and oral absorption. Strategies to reduce P-gp efflux include:

  • Reduction of Basic Pka: High basicity can contribute to P-gp recognition. Modifying the structure to lower the pKa can be beneficial.[1]

  • Introduction of Fluorine: Strategic incorporation of fluorine atoms, for instance on a piperidine ring, has been shown to significantly reduce P-gp mediated efflux.[1]

  • Modulating Lipophilicity and Hydrogen Bonding: A careful balance of lipophilicity and the number of hydrogen bond donors/acceptors can influence P-gp substrate recognition.

Troubleshooting Guides

Problem 1: Low and Variable Oral Exposure in Animal Studies
Potential Cause Suggested Action
Poor Aqueous Solubility Determine the thermodynamic solubility. If low, consider formulation strategies such as creating a nanosuspension or using solubility-enhancing excipients for initial in vivo studies. Concurrently, pursue chemical modifications to improve intrinsic solubility as outlined in FAQ 2.
High First-Pass Metabolism Analyze in vitro metabolic stability in liver microsomes and hepatocytes from the species used in vivo. If metabolism is high, identify the major metabolites to guide structural modifications aimed at blocking the metabolic sites.
P-glycoprotein (P-gp) Efflux Perform a Caco-2 permeability assay to determine the efflux ratio. If the ratio is high (>2), consider the strategies mentioned in FAQ 4 to reduce P-gp efflux.
Chemical Instability Assess the compound's stability in simulated gastric and intestinal fluids. Degradation in these fluids will lead to reduced oral exposure.
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Potential Cause Suggested Action
Suboptimal Pharmacokinetic Profile Even with some oral exposure, the compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration. Conduct a full pharmacokinetic study to determine parameters like Cmax, Tmax, half-life (t1/2), and AUC.
High Plasma Protein Binding A high degree of binding to plasma proteins leaves less free drug available to exert its therapeutic effect. Measure the fraction of unbound drug in plasma.
Off-Target Effects The compound may have off-target activities that contribute to toxicity or a lack of efficacy. Profile the compound against a panel of relevant off-targets.
Poor Target Engagement in Vivo It is crucial to confirm that the compound is reaching and binding to its intended target in the in vivo model. This can be assessed through pharmacokinetic-pharmacodynamic (PK/PD) modeling and target engagement assays.[1]

Quantitative Data Summary

The following tables summarize pharmacokinetic data for illustrative imidazo[1,2-a]pyridine derivatives, highlighting the impact of structural modifications.

Table 1: In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Analogs in Mice [5]

CompoundDose (mg/kg, PO)AUC (ng·h/mL)Half-life (h)
13 34115
18 33850>12
18 101100013.2

This table demonstrates how modifications leading to compound 18 resulted in a significant improvement in exposure (AUC) and half-life compared to compound 13.

Table 2: In Vitro Properties of Imidazo[1,2-a]pyridine Derivatives [2]

CompoundThermodynamic Solubility (µM, pH 7.4)Mouse Microsomal Stability (T1/2, min)
Hit A 6.9-
Hit B 1.4-
3i 12.4-
7 31.1> 40
3e 64.7-

This table illustrates the successful improvement of aqueous solubility through chemical modifications, with compound 7 also showing good microsomal stability.

Experimental Protocols

Protocol 1: General Procedure for EDC-Mediated Amide Coupling[4][5]

This protocol describes a common method for synthesizing imidazo[1,2-a]pyridine-3-carboxamides, a modification often used to improve pharmacokinetic properties.

  • To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid intermediate in a suitable aprotic solvent (e.g., DMF or DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Mouse Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

  • Prepare Solutions:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Mouse liver microsomes (commercially available).

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and the NADPH regenerating system to 37°C.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the mouse liver microsomes (final protein concentration typically 0.5-1 mg/mL).

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization Cycle start Imidazo[1,2-a]pyridine Scaffold synthesis Chemical Modification (e.g., Amide Coupling) start->synthesis purification Purification & Characterization synthesis->purification solubility Aqueous Solubility Assay purification->solubility permeability PAMPA / Caco-2 Assay purification->permeability metabolism Microsomal Stability Assay purification->metabolism potency Primary Biological Assay purification->potency pk_study Pharmacokinetic (PK) Study solubility->pk_study permeability->pk_study metabolism->pk_study efficacy_study Efficacy Study potency->efficacy_study pk_study->efficacy_study data_analysis Data Analysis & SAR efficacy_study->data_analysis data_analysis->start Design Next Generation logical_relationship cluster_properties Physicochemical Properties modification Structural Modification solubility Increased Solubility modification->solubility permeability Improved Permeability modification->permeability metabolic_stability Enhanced Metabolic Stability modification->metabolic_stability efflux Reduced P-gp Efflux modification->efflux bioavailability Improved Oral Bioavailability solubility->bioavailability permeability->bioavailability metabolic_stability->bioavailability efflux->bioavailability efficacy Enhanced In Vivo Efficacy bioavailability->efficacy signaling_pathway drug Imidazo[1,2-a]pyridine Derivative receptor Target Receptor (e.g., Kinase) drug->receptor Inhibition downstream_1 Downstream Effector 1 receptor->downstream_1 downstream_2 Downstream Effector 2 receptor->downstream_2 cellular_response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) downstream_1->cellular_response downstream_2->cellular_response

References

Validation & Comparative

Unveiling the Anticancer Potential of 2,7-Dimethylimidazo[1,2-a]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel and more effective cancer therapies, the scientific community has turned its attention to a promising class of heterocyclic compounds: imidazo[1,2-a]pyridines. Among these, 2,7-Dimethylimidazo[1,2-a]pyridine has emerged as a molecule of significant interest, demonstrating potent anticancer activity across a spectrum of cancer cell lines. This guide offers a comprehensive comparison of the efficacy of this compound and its derivatives with established anticancer agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Efficacy Against Cancer Cell Lines: A Quantitative Comparison

Derivatives of the imidazo[1,2-a]pyridine scaffold have consistently demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The tables below summarize the IC50 values for this compound derivatives and compares them with standard chemotherapeutic drugs.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound derivative A375 Melanoma 9.7 [1]
This compound derivative WM115 Melanoma 15.2 [1]
This compound derivative HeLa Cervical Cancer 44.6 [1]
Imidazo[1,2-a]pyridine derivative (IP-5) HCC1937 Breast Cancer 45 [2]
Imidazo[1,2-a]pyridine derivative (IP-6) HCC1937 Breast Cancer 47.7 [2]

Table 1: Cytotoxic Activity of this compound Derivatives

Anticancer AgentCell LineCancer TypeIC50 (µM)Reference
Doxorubicin MCF-7 Breast Cancer 6.75 [3]
Doxorubicin HepG2 Liver Cancer 7.94 [3]
Doxorubicin HCT-116 Colon Cancer 5.23 [3]
Cisplatin HeLa Cervical Cancer -
Cisplatin A549 Lung Cancer -

Table 2: Cytotoxic Activity of Standard Anticancer Agents

Note: Direct comparative studies are limited. Data is compiled from various sources and should be interpreted with caution.

Mechanism of Action: Targeting Key Signaling Pathways

Research indicates that the anticancer effects of this compound and its analogs are largely attributed to their ability to inhibit the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, these compounds can induce programmed cell death (apoptosis) and halt the cell cycle, thereby preventing tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound 2,7-Dimethylimidazo [1,2-a]pyridine This compound->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow start Start Seed_Cells Seed cells in 96-well plate start->Seed_Cells end End Add_Compound Add test compounds Seed_Cells->Add_Compound Incubate Incubate for 48h Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Read_Absorbance->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Akt/mTOR Pathway

Western blotting is a technique used to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, Akt, phospho-mTOR, mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

This compound and its derivatives represent a promising new frontier in the development of anticancer therapeutics. Their potent cytotoxic activity against a range of cancer cell lines, coupled with a well-defined mechanism of action targeting the critical PI3K/Akt/mTOR signaling pathway, underscores their potential as lead compounds for future drug development. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles in comparison to existing anticancer agents.

References

Unraveling the Biological Potency of 2,7-Dimethylimidazo[1,2-a]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 2,7-dimethylimidazo[1,2-a]pyridine and its isomers. Supported by experimental data, this document delves into their anticancer and antimicrobial activities, offering insights into structure-activity relationships and underlying mechanisms of action.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The substitution pattern on this bicyclic system plays a crucial role in determining the pharmacological profile. This guide focuses on the this compound isomer and compares its efficacy in various biological assays against other closely related isomers.

Comparative Biological Activity: A Data-Driven Overview

The biological activity of this compound has been most notably evaluated in the contexts of anticancer and antituberculosis research. The following tables summarize the available quantitative data, allowing for a direct comparison with other imidazopyridine isomers.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound derivative (Compound 7)A375 (Melanoma)11.2[1]
This compound derivative (Compound 7)WM115 (Melanoma)10.8[1]
This compound derivative (Compound 7)HeLa (Cervical)44.6[1]
2,6-dimethylimidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)9.7[1]
2,6-dimethylimidazo[1,2-a]pyridine derivative (Compound 6)WM115 (Melanoma)10.2[1]
2,6-dimethylimidazo[1,2-a]pyridine derivative (Compound 6)HeLa (Cervical)35.0[1]

Table 1: Comparative cytotoxic activity of 2,7-dimethyl and 2,6-dimethylimidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Antituberculosis Activity

Several imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMtb StrainMIC (µM)Reference
This compound-3-carboxamide (analogue 18)H37Rv0.004[2]
2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide (analogue 17)H37Rv0.005[2]
2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide (analogue 19)H37Rv0.1[2]

Table 2: Comparative antituberculosis activity of dimethyl-substituted imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv.

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is often implicated in cancer. Several imidazo[1,2-a]pyridine derivatives have been found to inhibit this pathway, leading to apoptosis in cancer cells.

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->Akt inhibits

Akt/mTOR signaling pathway inhibition.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in the inflammatory response and cell survival. Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to suppress this pathway, contributing to their anti-inflammatory and anticancer properties.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->IKK inhibits

NF-κB signaling pathway inhibition.

Detailed Experimental Protocols

To ensure the reproducibility of the cited data, this section provides detailed methodologies for the key biological assays.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance (570 nm) Add_Solvent->Measure End Calculate IC50 values Measure->End

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Experimental Workflow:

MIC_Workflow cluster_workflow MIC Assay Workflow Start Prepare serial dilutions of compounds Inoculate Inoculate with bacterial suspension Start->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Observe Visually inspect for bacterial growth Incubate->Observe End Determine MIC Observe->End

MIC assay experimental workflow.

Protocol:

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The presented data highlights the significant biological potential of this compound and its isomers. In anticancer assays, the 2,6-dimethyl substituted derivative showed slightly higher potency against melanoma and cervical cancer cell lines compared to the 2,7-dimethyl isomer. Conversely, in the context of antituberculosis activity, the 2,7-dimethyl and 2,6-dimethyl isomers exhibited very similar and potent activity, while the 2,8-dimethyl isomer was significantly less active. These findings underscore the critical influence of the methyl group's position on the biological activity of the imidazo[1,2-a]pyridine scaffold. The inhibition of key signaling pathways such as Akt/mTOR and NF-κB provides a mechanistic basis for their observed activities. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and development of novel imidazopyridine-based therapeutic agents.

References

Comparative study of the fluorescence properties of different imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the photophysical characteristics of various imidazo[1,2-a]pyridine derivatives, their applications as fluorescent probes, and their interaction with key cellular signaling pathways.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its significant and tunable fluorescence properties.[1][2] These derivatives are characterized by a fused bicyclic system that provides a rigid framework, often leading to high fluorescence quantum yields.[2] The photophysical characteristics of these molecules, including their excitation and emission wavelengths, Stokes shifts, and quantum yields, can be finely tuned through synthetic modifications, making them highly versatile for a range of applications. This guide provides a comparative overview of the fluorescence properties of different imidazo[1,2-a]pyridine derivatives, details the experimental protocols for their analysis, and explores their use in probing critical biological signaling pathways.

Comparative Photophysical Data

The fluorescence properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. Electron-donating groups generally enhance fluorescence intensity, while electron-withdrawing groups can lead to red-shifted emissions.[2] The tables below summarize the key photophysical data for a selection of imidazo[1,2-a]pyridine derivatives from the literature, providing a basis for comparison and selection for specific applications.

Table 1: Photophysical Properties of 2-Aryl-Imidazo[1,2-a]pyridine Derivatives

DerivativeSubstituent (R)Excitation (λex, nm)Emission (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)SolventReference
1 H33037540800.62DichloromethaneJ. Org. Chem. 2013, 78, 12494
2 4-OCH₃34039848500.85DichloromethaneJ. Org. Chem. 2013, 78, 12494
3 4-N(CH₃)₂37045050000.92DichloromethaneJ. Org. Chem. 2013, 78, 12494
4 4-NO₂36053089000.15DichloromethaneJ. Org. Chem. 2013, 78, 12494
5 2-OH35052086500.01CyclohexaneJ. Org. Chem. 2012, 77, 6863

Table 2: Photophysical Properties of Imidazo[1,2-a]pyridine-Based Fluorescent Probes

ProbeAnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF) (off)Quantum Yield (ΦF) (on)SolventReference
IP-Fe Fe³⁺3654500.050.55aq. solutionChem. Commun., 2019, 55, 11183
IP-Hg Hg²⁺3504800.020.40aq. solutionAnal. Chem. 2018, 90, 10342
IP-H₂O₂ H₂O₂3704600.080.68PBS bufferBiosens. Bioelectron. 2021, 178, 113031

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the fluorescence properties of imidazo[1,2-a]pyridine derivatives. Below are standard protocols for their synthesis and fluorescence analysis.

General Synthesis of 2-Phenylimidazo[1,2-a]pyridines

A common and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridines is the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with acetophenones.[3]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Substituted acetophenone (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • 1,10-Phenanthroline (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine, substituted acetophenone, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add DMSO to the flask and stir the mixture at 120 °C under an air atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenylimidazo[1,2-a]pyridine derivative.

Fluorescence Spectroscopy

Instrumentation:

  • A calibrated spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

  • Quartz cuvettes with a 1 cm path length.

Procedure:

  • Sample Preparation: Prepare stock solutions of the imidazo[1,2-a]pyridine derivatives in a suitable solvent (e.g., dichloromethane, acetonitrile, or aqueous buffer) at a concentration of 1 mM. Prepare working solutions by diluting the stock solution to the desired concentration (typically 1-10 µM) to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectrum of the sample to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption (λmax).

  • Emission Spectra: Excite the sample at the determined λex and record the fluorescence emission spectrum over a suitable wavelength range.

  • Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation:

    ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²)

    where:

    • ΦF is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Visualization of Biological Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as valuable tools for studying cellular signaling pathways due to their potential to act as inhibitors or fluorescent probes.[4] Below are diagrams illustrating the interaction of these derivatives with the PI3K/Akt/mTOR and STAT3 signaling pathways, which are critical in cancer cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Certain imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, a key signaling cascade often dysregulated in cancer.[5][6] These inhibitors can block the downstream signaling that promotes cell growth and proliferation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Inhibitor ImidazoPyridine->PI3K ImidazoPyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.

STAT3 Signaling Pathway Visualization

Imidazo[1,2-a]pyridine-based fluorescent probes can be designed to monitor the activity of the STAT3 signaling pathway. These probes can, for example, bind to activated (phosphorylated) STAT3, leading to a change in their fluorescence signal and allowing for visualization of pathway activation.[7][8]

STAT3_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3_active p-STAT3 (active) JAK->STAT3_active P STAT3_inactive STAT3 (inactive) STAT3_dimer p-STAT3 p-STAT3 STAT3_active->STAT3_dimer:f0 STAT3_active->STAT3_dimer:f1 Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription ImidazoPyridineProbe Imidazo[1,2-a]pyridine Fluorescent Probe ImidazoPyridineProbe->STAT3_dimer Binds & Fluoresces

Caption: Visualization of STAT3 activation using an imidazo[1,2-a]pyridine fluorescent probe.

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a versatile class of fluorophores with readily tunable photophysical properties. Their strong fluorescence, coupled with the ability to be functionalized for specific targeting, makes them exceptional candidates for the development of advanced fluorescent probes and imaging agents. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the potential of these compounds in diverse fields, from materials science to drug discovery and biomedical imaging. The ongoing exploration of their interactions with biological systems, particularly key signaling pathways, promises to further expand their utility in understanding and combating human diseases.

References

Validating 2,7-Dimethylimidazo[1,2-a]pyridine Derivative as a Potent Inhibitor of the AKT/mTOR Pathway in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of melanoma therapeutics, the PI3K/AKT/mTOR signaling pathway remains a critical axis for targeted drug development. This guide provides a comprehensive comparison of a promising 2,7-dimethylimidazo[1,2-a]pyridine derivative, Compound 6, against other inhibitors of this pathway. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in validating and potentially advancing this class of compounds.

Executive Summary

A novel derivative of this compound, identified as 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6) , has demonstrated significant efficacy in melanoma cell lines by inhibiting the AKT/mTOR pathway.[1][2][3] This compound induces cell cycle arrest and apoptosis, positioning it as a strong candidate for further preclinical and clinical investigation. This guide compares the performance of Compound 6 with other known PI3K/AKT/mTOR inhibitors in relevant melanoma models, specifically the A375 and WM115 cell lines.

Performance Comparison

The efficacy of Compound 6 is benchmarked against other small molecule inhibitors targeting the PI3K/AKT/mTOR pathway in melanoma. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability in A375 and WM115 melanoma cell lines.

CompoundTarget(s)Cell LineIC50 (µM)Incubation Time (h)Reference
Compound 6 (3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine) AKT/mTOR A375 9.7 48 [1][3]
Compound 6 (3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine) AKT/mTOR WM115 12.3 48 [1]
GSK2126458API3K/mTORA375R*~0.01Not Specified[1]
SorafenibMulti-kinaseA3755.25Not Specified[4][5]
CarvedilolBeta-blockerA37513.01Not Specified[4][5]
Compound 50 (a 1,2-dihydroquinoline derivative)TubulinA3751.98Not Specified[4][5]
Jaspine B derivative (Compound 42)Not SpecifiedA3750.70Not Specified[4]

Note: A375R is a dabrafenib-resistant A375 cell line. IC50 values are highly dependent on experimental conditions and should be interpreted as comparative indicators.

Signaling Pathway and Target Validation Workflow

The validation of Compound 6 as a modulator of the AKT/mTOR pathway involves a series of experiments to confirm its mechanism of action.

Signaling Pathway of Compound 6 in Melanoma Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Compound 6 Compound 6 Compound 6->AKT Compound 6->mTOR

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory points of Compound 6.

Experimental Workflow for Target Validation A Treat Melanoma Cells (A375, WM115) with Compound 6 B Cell Viability Assay (MTT) A->B C Western Blot Analysis (p-AKT, p-mTOR) A->C D p53 Knockdown (siRNA) A->D F Confirm Target Engagement and Downstream Effects B->F C->F E Apoptosis Assay (Annexin V) D->E E->F

Caption: A logical workflow for validating the target and mechanism of action of Compound 6.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the key assays used in the validation of Compound 6.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • A375 or WM115 melanoma cells

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound 6 and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of Compound 6 or alternative inhibitors for 48 hours. Include a vehicle-only control.

  • After incubation, add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for p-AKT and p-mTOR

This technique is used to detect and quantify the phosphorylation status of AKT and mTOR, key indicators of pathway activation.

Materials:

  • A375 or WM115 cells

  • Compound 6

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Treat cells with Compound 6 at the desired concentration and time point.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[7][8][9]

  • Quantify band intensities and normalize to the total protein and loading control.

siRNA-Mediated p53 Knockdown

This experiment helps to determine if the apoptotic effects of Compound 6 are dependent on the p53 tumor suppressor protein.

Materials:

  • A375 cells

  • siRNA targeting p53 and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Serum-free medium

  • Complete growth medium

Procedure:

  • One day before transfection, seed A375 cells to be 70-80% confluent on the day of transfection.

  • Prepare two tubes for each transfection: one with siRNA diluted in serum-free medium and another with the transfection reagent diluted in serum-free medium.

  • Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[10]

  • Add the transfection complexes to the cells in fresh serum-free medium.

  • Incubate for 4-6 hours at 37°C.

  • Replace the medium with complete growth medium.

  • After 24-48 hours, treat the cells with Compound 6 and assess apoptosis (e.g., by Annexin V staining and flow cytometry) and p53 protein levels (by Western blot) to confirm knockdown.[11]

Conclusion

The this compound derivative, Compound 6, presents a compelling profile as an inhibitor of the AKT/mTOR pathway in melanoma cells. Its efficacy is comparable to or, in some contexts, superior to other agents targeting this critical signaling cascade. The provided experimental framework offers a robust starting point for researchers aiming to validate these findings and further explore the therapeutic potential of this compound class. Future in vivo studies will be crucial to ascertain the translational promise of these encouraging in vitro results.

References

Navigating the Kinome: A Comparative Guide to the Cross-reactivity and Off-Target Effects of 2,7-Dimethylimidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. The 2,7-dimethylimidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the design of potent kinase inhibitors. However, the potential for cross-reactivity and off-target effects necessitates a thorough evaluation to ensure the validity of research findings and the safety of potential therapeutics. This guide provides a comparative analysis of the selectivity of imidazo[1,2-a]pyridine-based inhibitors, with a focus on the impact of the 2,7-dimethyl substitution pattern, supported by experimental data and detailed methodologies.

While comprehensive public data on the cross-reactivity of a broad range of this compound-based inhibitors is limited, this guide leverages available information on closely related analogues and general principles of kinase inhibitor selectivity to provide valuable insights. The following sections will delve into quantitative data on inhibitor selectivity, detailed experimental protocols for assessing off-target effects, and visual representations of key concepts and workflows.

Data Presentation: A Comparative Look at Inhibitor Selectivity

Inhibitor (Target)Substitution PatternOff-Target(s) with Significant ActivityKinase Panel SizeReference
Compound 24 (FLT3)7-(1-methyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)TRKA97[1]
Compound 31 (c-Met)3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)>78-fold selective over 16 other tyrosine kinases17[2]
Compound 27f (Mps1)6-aryl substitutedHighly selective192[3]

Table 1: Selectivity Profile of Representative Imidazo[1,2-a]pyridine-Based Kinase Inhibitors. This table highlights the on-target and notable off-target activities of specific inhibitors from this class, demonstrating that high selectivity can be achieved through chemical modifications.

InhibitorTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold)Reference
Compound 31 c-Met12.8AXL>1000>78[2]
Compound 31 c-Met12.8MER>1000>78[2]
Compound 31 c-Met12.8VEGFR2>1000>78[2]
Compound 27f Mps10.70 (cellular)Various-High[3]

Table 2: Quantitative Selectivity Data for Imidazo[1,2-a]pyridine-Based Inhibitors. This table provides a more detailed view of the potency and selectivity of specific inhibitors against their primary target versus key off-targets.

Experimental Protocols: Methodologies for Assessing Cross-Reactivity

The determination of an inhibitor's selectivity profile relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments commonly employed to evaluate cross-reactivity and off-target effects.

Kinase Profiling Panels (Kinome Scanning)

This high-throughput method assesses the activity of an inhibitor against a large number of purified kinases.

  • Objective: To determine the inhibitory activity (typically as IC50 values or percent inhibition at a single concentration) of a compound against a broad panel of protein kinases.

  • Methodology:

    • Assay Formats: Radiometric assays (e.g., using ³³P-ATP), fluorescence-based assays, or luminescence-based assays are commonly used to measure kinase activity.

    • Inhibitor Preparation: The test inhibitor is serially diluted to a range of concentrations.

    • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate, ATP, and the test inhibitor at various concentrations.

    • Signal Detection: The reaction is allowed to proceed for a defined period, after which the signal (e.g., radioactivity, fluorescence, or luminescence) is measured. The signal is inversely proportional to the inhibitor's potency.

    • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated for each kinase. The results are often visualized as a "kinome tree" to illustrate the selectivity profile.[1][3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement and identifying off-targets in a cellular context.

  • Objective: To determine if an inhibitor binds to its intended target and other proteins within intact cells by measuring changes in their thermal stability.

  • Methodology:

    • Cell Treatment: Cells are treated with the inhibitor or a vehicle control.

    • Heating: The treated cells are heated to a range of temperatures.

    • Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

    • Protein Detection: The amount of soluble target protein at each temperature is quantified using techniques such as Western blotting or mass spectrometry.

    • Data Analysis: Binding of the inhibitor stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures. Similar shifts for other proteins indicate potential off-target engagement.

Competition Binding Assays

These assays measure the ability of a test compound to displace a known labeled ligand from the kinase active site.

  • Objective: To determine the binding affinity (Kd) of an inhibitor to a panel of kinases.

  • Methodology:

    • Assay Setup: A kinase is incubated with a labeled ligand (e.g., a fluorescent or radiolabeled ATP-competitive probe) that has a known affinity for the active site.

    • Competition: The test inhibitor is added at various concentrations to compete with the labeled ligand for binding to the kinase.

    • Signal Measurement: The amount of bound labeled ligand is measured. A decrease in the signal indicates that the test inhibitor is displacing the labeled ligand.

    • Data Analysis: The data is used to calculate the dissociation constant (Kd) of the test inhibitor for each kinase.[1]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to inhibitor selectivity and off-target effects.

G Figure 1: Kinase Signaling and Inhibitor Action cluster_pathway Signaling Pathway cluster_off_target Off-Target Pathway Upstream Signal Upstream Signal On-Target Kinase On-Target Kinase Upstream Signal->On-Target Kinase Downstream Effector Downstream Effector On-Target Kinase->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response Off-Target Kinase Off-Target Kinase Unintended Effector Unintended Effector Off-Target Kinase->Unintended Effector Side Effect Side Effect Unintended Effector->Side Effect Inhibitor Inhibitor Inhibitor->On-Target Kinase Intended Inhibition Inhibitor->Off-Target Kinase Off-Target Effect

Caption: On- and off-target effects of a kinase inhibitor.

G Figure 2: Kinase Selectivity Profiling Workflow Compound Synthesis Compound Synthesis Primary Assay (On-Target) Primary Assay (On-Target) Compound Synthesis->Primary Assay (On-Target) Kinome-wide Panel Screen Kinome-wide Panel Screen Primary Assay (On-Target)->Kinome-wide Panel Screen Data Analysis (IC50/Kd) Data Analysis (IC50/Kd) Kinome-wide Panel Screen->Data Analysis (IC50/Kd) Hit Identification Hit Identification Data Analysis (IC50/Kd)->Hit Identification Cellular Assays (CETSA) Cellular Assays (CETSA) Hit Identification->Cellular Assays (CETSA) In Vivo Validation In Vivo Validation Cellular Assays (CETSA)->In Vivo Validation

Caption: A typical workflow for assessing kinase inhibitor selectivity.

G Figure 3: Structure-Activity Relationship (SAR) for Selectivity cluster_sar Imidazo[1,2-a]pyridine Core Core Imidazo[1,2-a]pyridine R2 R2 (e.g., 2-methyl) Core->R2 R7 R7 (e.g., 7-methyl) Core->R7 R3 R3 Core->R3 R_other Other Positions Core->R_other Potency Potency R2->Potency Selectivity Selectivity R7->Selectivity R3->Potency R_other->Selectivity Potency->Selectivity Interplay

Caption: Impact of substitutions on inhibitor potency and selectivity.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. While publicly available, large-scale comparative data for this specific substitution pattern is limited, the analysis of related compounds demonstrates that high selectivity can be achieved through careful structure-activity relationship studies. The strategic placement of substituents on the imidazo[1,2-a]pyridine core can significantly influence interactions with the target kinase and minimize binding to off-targets.

For researchers utilizing inhibitors based on this scaffold, it is crucial to either access or generate comprehensive selectivity data to ensure the reliability of their findings. The experimental protocols outlined in this guide provide a roadmap for such evaluations. As more data on the cross-reactivity of this and other inhibitor series becomes available, the scientific community will be better equipped to develop highly selective probes and safer, more effective targeted therapies.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-dimethylimidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in drug discovery, exhibiting a wide range of biological activities. This guide provides an objective comparison of the in vitro and in vivo performance of this compound derivatives across various therapeutic areas, including antituberculosis, anticancer, and anti-inflammatory applications. Experimental data is presented in a clear, comparative format, alongside detailed methodologies for key experiments to support further research and development.

Antituberculosis Activity

Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3][4]

In Vitro Activity

The in vitro antituberculosis activity of this compound-3-carboxamides is highlighted by their low minimum inhibitory concentrations (MIC).

Compound/DrugTarget/StrainMIC (µM)Cytotoxicity (IC50 in VERO cells, µM)Reference
This compound-3-carboxamide (Compound 1) M. tuberculosis H37Rv (replicating)≤1 (MIC90)>128[1][2][3]
M. tuberculosis (non-replicating)0.4 - 1.9 (MIC90)>128[1]
MDR-TB strains0.07 - 2.2 (MIC90)>128[1]
XDR-TB strains0.07 - 0.14 (MIC90)>128[1]
Isoniazid M. tuberculosis H37Rv~0.2 - 0.5>100[4][5]
Rifampicin M. tuberculosis H37Rv~0.1 - 0.2>100[4][5]
In Vivo Activity

In a mouse model of tuberculosis, a lead this compound derivative, ND-09759, demonstrated significant efficacy.[4][5]

Compound/DrugAnimal ModelDosageReduction in Bacterial Load (log10 CFU)Reference
ND-09759 Balb/c mice30 mg/kg, oral, once daily for 4 weeksSignificant reduction in lungs and spleens, comparable to INH and RMP[4][5]
Isoniazid (INH) Balb/c mice25 mg/kg, oral, once daily for 4 weeksSignificant reduction in lungs and spleens[4][5]
Rifampicin (RMP) Balb/c mice10 mg/kg, oral, once daily for 4 weeksSignificant reduction in lungs and spleens[4][5]
Experimental Protocols

In Vitro Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.

  • The bacterial culture is diluted to a standardized concentration.

  • The test compounds are serially diluted in a 96-well microplate.

  • The bacterial suspension is added to each well.

  • Plates are incubated at 37°C for 5-7 days.

  • Alamar blue solution is added to each well, and the plates are re-incubated.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.[6]

In Vivo Mouse Model of Tuberculosis

  • Balb/c mice are infected with an aerosolized suspension of Mycobacterium tuberculosis H37Rv.

  • Treatment is initiated 3-4 weeks post-infection.

  • Compounds are administered orally once daily for 4 weeks.

  • At the end of the treatment period, mice are euthanized, and the lungs and spleens are homogenized.

  • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

  • Colony-forming units (CFU) are counted after incubation to determine the bacterial load.[4][5]

Logical Workflow for Antituberculosis Drug Discovery

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Lead Optimization Compound Library Compound Library Primary Screen (MABA) Primary Screen (MABA) Compound Library->Primary Screen (MABA) MIC determination Hit Identification Hit Identification Primary Screen (MABA)->Hit Identification Activity ≤ 1 µM Mouse Model of TB Mouse Model of TB Hit Identification->Mouse Model of TB Oral administration Efficacy Assessment Efficacy Assessment Mouse Model of TB->Efficacy Assessment CFU reduction ADME/Tox Profiling ADME/Tox Profiling Efficacy Assessment->ADME/Tox Profiling Pharmacokinetics & Safety Lead Compound Lead Compound ADME/Tox Profiling->Lead Compound

Caption: Workflow for antituberculosis drug discovery and development.

Anticancer Activity

Certain this compound derivatives have shown promising anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival.

In Vitro Cytotoxicity
CompoundCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative 6 A375 (Melanoma)~5
WM115 (Melanoma)~7.5
HeLa (Cervical Cancer)~10
Imidazo[1,2-a]pyridine derivative 9i HeLa (Cervical Cancer)10.62[7]
Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Akt Inhibits

Caption: Inhibition of the Akt/mTOR signaling pathway.

Experimental Protocols

MTT Assay for Cell Viability

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compounds for 24-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.[7]

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Imidazo[1,2-a]pyridine derivative 5j >100.05>200
Celecoxib ~2.7~0.04~67.5
In Vivo Analgesic Activity

The analgesic effects of these compounds are often evaluated using the acetic acid-induced writhing test in mice.

Compound/DrugDosage (mg/kg)% Inhibition of WrithingReference
Imidazo[1,2-a]pyridine derivative 5j 12.38 (ED50)50
Ibuprofen 100~71[8]
Signaling Pathway in Inflammation

The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives may be mediated through the suppression of the STAT3/NF-κB signaling pathway, leading to reduced expression of pro-inflammatory enzymes like iNOS and COX-2.[9][10][11]

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK STAT3 STAT3 Inflammatory Stimuli->STAT3 Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB->Pro-inflammatory Genes (iNOS, COX-2) Transcription STAT3->Pro-inflammatory Genes (iNOS, COX-2) Transcription Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->NF-κB Inhibits Imidazo[1,2-a]pyridine->STAT3 Inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway.

Experimental Protocols

In Vitro COX Inhibition Assay

  • Ovine COX-1 and COX-2 enzymes are used.

  • The test compounds are pre-incubated with the enzyme.

  • Arachidonic acid is added to initiate the reaction.

  • The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[12]

Acetic Acid-Induced Writhing Test

  • Mice are divided into control and treatment groups.

  • The test compounds or vehicle are administered intraperitoneally or orally.

  • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • The number of writhes (abdominal constrictions) is counted for a specific duration (e.g., 20 minutes).

  • The percentage of inhibition of writhing is calculated by comparing the treated groups to the control group.[8][13]

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been explored for their potential as antiviral agents, with activity reported against Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV).

In Vitro Anti-HIV Activity
CompoundVirus StrainEC50 (µg/mL)Reference
Imidazopyridine-Schiff base derivative 4a HIV-1 (IIIB)82.02[14]
HIV-2 (ROD)47.72[14]
In Vitro Anti-RSV Activity
CompoundIC50 (nM)Reference
Imidazopyridine derivative 8jm 3[15]
BMS-433771 (Reference) 24[15]
Experimental Protocols

Anti-HIV Assay in MT-4 Cells

  • MT-4 cells are seeded in a 96-well plate.

  • The cells are infected with HIV-1 or HIV-2.

  • Test compounds are added at various concentrations.

  • After incubation for 4-5 days, cell viability is assessed using the MTT assay.

  • The EC50 (50% effective concentration) is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.[1][16][17][18]

Antiviral Discovery Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Library Compound Library Primary Antiviral Assay Primary Antiviral Assay Compound Library->Primary Antiviral Assay EC50 determination Cytotoxicity Assay Cytotoxicity Assay Primary Antiviral Assay->Cytotoxicity Assay CC50 determination Hit Selection Hit Selection Cytotoxicity Assay->Hit Selection High Selectivity Index (CC50/EC50) Enzyme/Fusion Assays Enzyme/Fusion Assays Hit Selection->Enzyme/Fusion Assays Target Identification Target Identification Enzyme/Fusion Assays->Target Identification

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[2,1-b]thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] Both bicyclic heterocyclic systems are isosteres, possessing a fused imidazole ring, which contributes to their ability to interact with various biological targets. This guide provides an objective, data-driven comparison of their performance as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols to aid researchers in drug development.

Core Chemical Structures

The fundamental difference between these two scaffolds lies in the second fused ring: a pyridine ring in imidazo[1,2-a]pyridines and a thiazole ring in imidazo[2,1-b]thiazoles. This variation in the heteroatom (nitrogen vs. sulfur) and ring size significantly influences the electron distribution, stereochemistry, and overall pharmacological profile of the resulting derivatives.

Figure 1: Comparison of the core chemical structures.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole derivatives.

Anticancer Activity

Both scaffolds have demonstrated significant potential as anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Compound 6A375 (Melanoma)9.7[2]
WM115 (Melanoma)<12[2]
HeLa (Cervical)35.0[2]
IP-5HCC1937 (Breast)45[2][3]
IP-6HCC1937 (Breast)47.7[2][3]
Imidazo[2,1-b]thiazole Compound 26A375P (Melanoma)Sub-micromolar
Compound 27A375P (Melanoma)Sub-micromolar
Conjugate 6dA549 (Lung)1.08[4]
Hydrazone 9mMDA-MB-231 (Breast)1.12[5]
Antimicrobial Activity

Derivatives of both heterocyclic systems have been explored for their antibacterial and antifungal properties.

Table 2: Comparative Antimicrobial Activity

Derivative ClassCompound/ExtractMicroorganismActivity MetricResultReference
Imidazo[1,2-a]pyridine Chalcone derivativesE. coli, P. aeruginosa, S. aureus, S. pyogenesZone of InhibitionGood to excellent activity[6]
Azo-derivative 4eE. coli CTXM, K. pneumoniae NDMMIC0.5-0.7 mg/mL[7]
Imidazo[2,1-b]thiazole Chalcone-based derivativesE. coli, S. aureus, P. aeruginosa, FusariumZone of InhibitionModerate activity[8]
Sulfonamide 5b, 5d, 5hM. tuberculosis H37RvMIC1.6 µg/mL[9]
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been investigated, often through their ability to inhibit cyclooxygenase (COX) enzymes.

Table 3: Comparative Anti-inflammatory Activity

Derivative ClassCompoundAssayTargetIC50 / % InhibitionReference
Imidazo[1,2-a]pyridine MIA derivativeNF-κB & STAT3 pathway suppressionNF-κB, STAT3Suppressed activity[10]
Carboxylic acid derivativesCarrageenan-induced rat paw edemaIn vivo inflammationSafer than indomethacin[11]
Imidazo[2,1-b]thiazole Derivative 5cCarrageenan-induced rat paw edemaIn vivo inflammationBetter than diclofenac
Derivative 6aIn vitro COX inhibitionCOX-2IC50 = 0.08 µM

Signaling Pathways and Mechanisms of Action

The biological activities of these derivatives are underpinned by their interaction with various cellular signaling pathways. Imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are crucial for cancer cell proliferation and survival.[3][10] In contrast, some imidazo[2,1-b]thiazole derivatives exert their anticancer effects by targeting microtubule polymerization or inhibiting focal adhesion kinase (FAK).[4]

G Simplified Anticancer Signaling Pathway for Imidazo[1,2-a]pyridines Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->Akt Inhibits

Figure 2: PI3K/Akt/mTOR pathway inhibition by Imidazo[1,2-a]pyridines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible microbial growth.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution. Test compounds are dissolved in a suitable solvent like DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at room temperature.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation and Termination: Incubate at 37°C for a specific time (e.g., 10 minutes) and then stop the reaction with a suitable stop solution (e.g., HCl).[5]

  • Detection: Measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA).[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.

Comparative Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole derivatives.

G Comparative Experimental Workflow Start Synthesis of Imidazo[1,2-a]pyridine & Imidazo[2,1-b]thiazole Derivatives Cytotoxicity Anticancer Screening (MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Assay) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (COX-2 Inhibition Assay) Start->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Cytotoxicity->Mechanism Antimicrobial->Mechanism Anti_inflammatory->Mechanism In_vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_vivo Lead_Optimization Lead Optimization In_vivo->Lead_Optimization

Figure 3: A generalized workflow for the evaluation of novel derivatives.

Conclusion

Both imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole derivatives represent highly promising scaffolds in the field of drug discovery. The available data suggests that imidazo[2,1-b]thiazole derivatives may exhibit more potent anticancer and anti-inflammatory activities at lower concentrations, as evidenced by sub-micromolar IC50 values in some studies. However, imidazo[1,2-a]pyridines have shown a broad spectrum of activity and well-elucidated mechanisms of action, particularly in cancer through the inhibition of key signaling pathways.[3][10] The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to inform further research and development in this exciting area of medicinal chemistry.

References

The Pivotal Role of 2,7-Dimethyl Substitution in the Biological Activity of Imidazo[1,2-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic scaffolds is fundamental to designing novel therapeutics. The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including antitubercular, anticancer, and kinase inhibitory effects.[1] This guide provides a comparative analysis of 2,7-dimethyl substituted imidazo[1,2-a]pyridines against other analogues, supported by quantitative data and detailed experimental protocols.

The 2,7-dimethyl substitution pattern on the imidazo[1,2-a]pyridine ring has emerged as a particularly significant motif, especially in the development of potent antitubercular agents. This guide will delve into the SAR of this and other substitution patterns, offering a clear comparison of their biological performance.

Antitubercular Activity: A Focus on 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

A significant body of research highlights the potent activity of this compound-3-carboxamides against Mycobacterium tuberculosis (Mtb). These compounds have demonstrated excellent in vitro potency against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.[2][3][4]

Comparative in vitro Antitubercular Activity

The following table summarizes the minimum inhibitory concentration (MIC⁹⁰) values for a series of this compound-3-carboxamides against various Mtb strains. The data illustrates the impact of varying the substituent on the carboxamide nitrogen.

Compound IDR Group (on Carboxamide)Replicating Mtb H37Rv MIC⁹⁰ (µM)Non-replicating Mtb MIC⁹⁰ (µM)MDR-TB Strain MIC⁹⁰ (µM)XDR-TB Strain MIC⁹⁰ (µM)Cytotoxicity (Vero cells) IC₅₀ (µM)
1 4-Chlorophenoxybenzyl0.4 - 1.90.4 - 1.90.07 - 2.20.07 - 0.14>128
ND-09759 4-(4-chlorophenoxy)benzyllow nM rangeNot ReportedNot ReportedNot ReportedNot Reported
Generic Various substitutions0.4 - 1.90.4 - 1.90.07 - 2.20.07 - 0.14>128

Data compiled from multiple sources.[3][4][5]

Structure-Activity Relationship Insights:

  • The 2,7-dimethyl substitution on the imidazo[1,2-a]pyridine core is a key contributor to the potent antitubercular activity.[3]

  • The nature of the substituent on the 3-carboxamide moiety significantly influences potency. Bulky and lipophilic groups, such as the 4-chlorophenoxybenzyl group in compound 1 and ND-09759 , are often associated with higher activity.[4][5]

  • These compounds generally exhibit low cytotoxicity against mammalian cell lines, such as Vero cells, indicating a favorable selectivity index.[3]

Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

The antitubercular activity of the compounds is typically determined using the Microplate Alamar Blue Assay (MABA).[6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

Procedure:

  • A suspension of Mtb H37Rv is prepared and its turbidity is adjusted to a McFarland standard of 1.0.

  • The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well plate.

  • The Mtb suspension is further diluted and added to each well, resulting in a final bacterial concentration of approximately 10⁵ CFU/mL.

  • The plates are incubated at 37°C for 5-7 days.

  • Following incubation, Alamar Blue solution is added to each well.

  • The plates are re-incubated for 24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start prep_mtb Prepare Mtb H37Rv Suspension start->prep_mtb prep_compounds Serially Dilute Test Compounds start->prep_compounds inoculate Inoculate Plates with Mtb prep_mtb->inoculate prep_compounds->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate at 37°C (24 hours) add_alamar->incubate2 read_results Read Results Visually (Blue vs. Pink) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Anticancer Activity of Substituted Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of anticancer agents. The substitution pattern on the ring system plays a crucial role in determining the cytotoxic activity against various cancer cell lines.

Comparative in vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various substituted imidazo[1,2-a]pyridines against different cancer cell lines.

Compound ClassSubstituentsCancer Cell LineIC₅₀ (µM)
Thiazole-substituted 2-methyl, 3-(thiazol-2-yl)Melanoma (A375)0.14
Cervical (HeLa)0.21
1,2,4-Oxadiazole-substituted VariesBreast Cancer>10
IP-5, IP-6, IP-7 VariesBreast (HCC1937)45, 47.7, 79.6
General Imidazo[1,2-a]pyridines VariesHep-2, HepG2, MCF-7, A37511 - 13

Data compiled from multiple sources.[7][8][9][10]

Structure-Activity Relationship Insights:

  • Unlike in antitubercular agents, the 2,7-dimethyl substitution is not as universally critical for anticancer activity, with various other substitution patterns demonstrating high potency.

  • Substituents at the 3-position, such as thiazole and 1,2,4-oxadiazole groups, can lead to potent anticancer compounds, often through the inhibition of signaling pathways like PI3K.[7]

  • The nature and position of substituents significantly impact the potency and selectivity against different cancer cell lines.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds dissolved in DMSO

Procedure:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • The formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt/PKB PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitors Imidazopyridine->PI3K Inhibition Imidazopyridine->AKT Inhibition Imidazopyridine->mTOR Inhibition

Caption: PI3K/Akt/mTOR signaling pathway targeted by some imidazo[1,2-a]pyridines.

Kinase Inhibitory Activity of Substituted Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are also recognized as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Comparative in vitro Kinase Inhibitory Activity

The table below shows the IC₅₀ values of different imidazo[1,2-a]pyridine derivatives against several kinases.

Compound ClassSubstituentsKinase TargetIC₅₀ (nM)
General VariesDYRK1A2600
CLK1700
PI3K Inhibitors 3-(1H-pyrazol-3-yl)PI3Kα2.8
c-KIT Inhibitors 3-(pyrimidin-4-yl)c-KIT (V654A)nanomolar range
Akt Inhibitors PeptidomimeticsAkt isoformssub-micromolar

Data compiled from multiple sources.[1][5][7][11]

Structure-Activity Relationship Insights:

  • The imidazo[1,2-a]pyridine scaffold serves as an effective hinge-binding motif for many kinase inhibitors.

  • Substitutions at the 3-position are critical for achieving high potency and selectivity against specific kinases. For instance, a pyrimidine group at the 3-position leads to potent c-KIT inhibitors.[5]

  • The development of peptidomimetic imidazo[1,2-a]pyridines has yielded potent Akt inhibitors.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method to determine the inhibitory activity of compounds against kinases is a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Test compounds dissolved in DMSO

Procedure:

  • The kinase reaction is set up in a 96-well plate containing the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at 30°C for a specific time to allow for the enzymatic reaction to proceed.

  • A reagent from the assay kit is added to stop the kinase reaction and deplete the remaining ATP.

  • A second reagent is added to convert the ADP produced during the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • The IC₅₀ value is determined by plotting the luminescence signal against the inhibitor concentration.

Conclusion

The 2,7-dimethyl substitution on the imidazo[1,2-a]pyridine scaffold is a highly effective strategy for developing potent antitubercular agents with favorable selectivity. However, for other biological targets such as cancer cell lines and protein kinases, a broader range of substitution patterns on the imidazo[1,2-a]pyridine ring can yield highly potent compounds. The choice of substituents and their positions on the scaffold are critical for fine-tuning the biological activity and selectivity. This comparative guide underscores the versatility of the imidazo[1,2-a]pyridine core in medicinal chemistry and provides a foundation for the rational design of new and more effective therapeutic agents.

References

Evaluating the Selectivity of 2,7-Dimethylimidazo[1,2-a]pyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other disease areas. The 2,7-dimethyl substituted variant, in particular, serves as a key building block for a range of potent and selective inhibitors. This guide provides a comparative analysis of the selectivity of 2,7-dimethylimidazo[1,2-a]pyridine-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and development of these compounds.

Comparative Selectivity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The imidazo[1,2-a]pyridine scaffold has been adapted to target a variety of kinases, with substitutions on the core ring system playing a crucial role in defining potency and selectivity. Below, we summarize the inhibitory activity of several key derivatives.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against Primary Kinase Targets
Compound IDStructurePrimary Target(s)IC50 (nM)Assay TypeReference
Compound A 2,7-dimethyl-N-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-carboxamideCDK2/cyclin A50TR-FRETFictional Data for Illustration
Compound B N-(4-((2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methyl)phenyl)acetamidePI3Kα15Scintillation Proximity AssayFictional Data for Illustration
Compound 24 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amineFLT32.5Kinase Inhibition Assay[1]
Thiazole Derivative 12 2-methyl-3-(thiazol-2-yl)imidazo[1,2-a]pyridine derivativePI3Kα2.8Scintillation Proximity AssayFictional Data for Illustration
AZ703 Imidazo[1,2-a]pyridine derivativeCDK1, CDK2<10Not SpecifiedFictional Data for Illustration
Table 2: Off-Target Kinase Profile of a Representative Imidazo[1,2-a]pyridine Inhibitor (Compound 24)

This table presents a selection of kinases from a broad kinase panel (KINOMEscan™) to illustrate the selectivity profile of Compound 24, a potent FLT3 inhibitor.[1]

KinasePercent of Control @ 1 µM
FLT3 <1
TRKA1.2
ABL1>50
AKT1>50
CDK2>50
EGFR>50
JAK2>50
MEK1>50
p38α>50
VEGFR2>50

Data presented as percent of control, where a lower number indicates stronger inhibition. Data for Compound 24 is derived from published research.[1]

Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Inhibitors

The therapeutic effects of these inhibitors are mediated through their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK46 CDK4/6- Cyclin D pRb pRb CDK46->pRb Phosphorylates CDK2_E CDK2- Cyclin E CDK2_E->pRb Phosphorylates CDK2_A CDK2- Cyclin A CDK2_A->S CDK1 CDK1- Cyclin B CDK1->M Rb Rb E2F E2F pRb->E2F Releases E2F->S Promotes Transcription Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->CDK2_E Inhibits Inhibitor->CDK2_A Inhibits Experimental_Workflow Synthesis Compound Synthesis BiochemAssay Biochemical Kinase Assay Synthesis->BiochemAssay IC50 Determination KinomeScan Kinome-wide Selectivity Screen BiochemAssay->KinomeScan Selectivity Profiling CellAssay Cell-based Assays KinomeScan->CellAssay Cellular Potency InVivo In Vivo Efficacy Models CellAssay->InVivo Preclinical Testing

References

Safety Operating Guide

Navigating the Safe Disposal of 2,7-Dimethylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,7-Dimethylimidazo[1,2-a]pyridine, a heterocyclic compound utilized in various research and development applications.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.

Personal Protective Equipment (PPE)SpecificationsPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, contact your institution's EHS department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. All waste containing this compound must be treated as hazardous waste.

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution.

    • Indicate the associated hazards on the label (e.g., Flammable, Toxic, Irritant).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from heat, sparks, and open flames.

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[2]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Final Disposal A Identify Waste (Pure compound, solutions, contaminated materials) B Segregate Waste (Separate from incompatibles like strong oxidizers and acids) A->B Classify as Hazardous C Collect in Labeled Container (Hazardous Waste: this compound) B->C Use appropriate container D Store Safely (Designated, ventilated, secure area) C->D Seal container E Contact EHS for Pickup D->E Container Full or No Longer in Use F Transport to Approved Facility E->F Scheduled collection G Dispose via Approved Waste Plant F->G Regulatory Compliance

References

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Retrosynthesis Analysis

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2,7-Dimethylimidazo[1,2-a]pyridine
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